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  • Product: [(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride
  • CAS: 2550996-41-1

Core Science & Biosynthesis

Foundational

A Technical Guide to the Physicochemical and Solubility Profile of [(1S,2S)-2-Aminocyclopentyl]methanol Hydrochloride

Introduction In the landscape of modern drug discovery and development, the meticulous characterization of novel chemical entities is the bedrock upon which successful therapeutic candidates are built. A thorough underst...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the meticulous characterization of novel chemical entities is the bedrock upon which successful therapeutic candidates are built. A thorough understanding of a molecule's physicochemical properties is not merely an academic exercise; it is a critical determinant of its "developability"—its potential to be formulated into a safe, stable, and efficacious drug product. This guide provides an in-depth technical overview of the essential physicochemical and solubility characteristics of [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride, a chiral building block with significant potential in medicinal chemistry.

This document is intended for researchers, formulation scientists, and drug development professionals. It moves beyond a simple recitation of data, offering a rationale for why specific properties are investigated and how the resulting data informs critical development decisions. While experimentally determined data for this specific molecule is not extensively available in the public domain, this guide will delineate the authoritative methodologies and scientific principles required for its full characterization, referencing computed data and information from analogous structures where necessary to illustrate key concepts.

Core Physicochemical Properties: Establishing the Foundation

The journey of characterizing a potential drug substance begins with defining its fundamental physical and chemical properties. These parameters govern its behavior from initial synthesis and purification through to formulation and in vivo performance.

Chemical Identity and Structure

Accurate identification is the first and most critical step. The compound in focus is the hydrochloride salt of a specific stereoisomer of 2-aminocyclopentylmethanol.

  • Chemical Name: [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride

  • Synonyms: cis-(1S,2S)-2-(Hydroxymethyl)cyclopentan-1-aminium chloride

  • CAS Number: While several CAS numbers exist for various stereoisomers, the cis-isomer free base is registered under 40482-12-0.[1] A definitive CAS number for the specific (1S,2S) hydrochloride salt is less consistently cited in public databases, underscoring the importance of in-house registration and tracking.

  • Molecular Formula: C₆H₁₄ClNO[2]

  • Molecular Weight: 151.63 g/mol [2]

The structure, presented below, reveals key functional groups: a primary amine, a primary alcohol, and a cyclopentyl ring. The cis stereochemistry, with both the amino and hydroxymethyl groups on the same face of the ring, influences its three-dimensional shape and potential for intermolecular interactions.

Figure 1: Chemical Structure of [(1S,2S)-2-Aminocyclopentyl]methanol Hydrochloride

Caption: Structure of [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride.

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its stability, manufacturability, and dissolution performance. As per ICH Q6A guidelines, understanding the solid form is a fundamental requirement.[3][4][5]

  • Melting Point: The melting point is a primary indicator of a crystalline solid's purity. A sharp melting range typically signifies high purity, while a broad range can suggest the presence of impurities or multiple crystalline forms (polymorphs). For a related compound, cis-2-Amino-cyclopentanol hydrochloride, a melting point of 179-180 °C has been reported, suggesting that the target compound is also a high-melting solid.[6]

    • Expert Insight: The determination of melting point, typically performed using Differential Scanning Calorimetry (DSC) or a capillary apparatus as described in USP <741>, is a non-negotiable first step.[7][8][9][10] The endothermic peak from a DSC thermogram provides a precise melting point and can also reveal other thermal events, such as desolvation or polymorphic transitions, which are critical for process development.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms is a major risk in drug development. Different polymorphs can have different solubilities, stabilities, and mechanical properties. A comprehensive polymorph screen is therefore essential to identify the most stable form for development.

    • Methodology: A typical screen involves recrystallizing the compound from a wide range of solvents under various conditions (e.g., fast vs. slow cooling, evaporation) and analyzing the resulting solids using techniques like X-Ray Powder Diffraction (XRPD) and DSC.

  • Hygroscopicity: This refers to the tendency of a solid to take up moisture from the atmosphere. The presence of polar functional groups (amine and hydroxyl) suggests that [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride may be hygroscopic. This property significantly impacts handling, storage, and formulation, as moisture uptake can lead to physical (e.g., deliquescence) and chemical degradation.

    • Assessment: Hygroscopicity is quantitatively assessed using Dynamic Vapor Sorption (DVS), where the material is exposed to a range of controlled humidity levels and the change in mass is recorded.

Ionization and Lipophilicity
  • pKa (Acid Dissociation Constant): The pKa is the pH at which a molecule is 50% ionized. For this compound, the primary amine is the key ionizable group. The pKa of this group will dictate the molecule's charge state, and therefore its solubility and permeability, across the physiological pH range. While an experimental value is not available, aliphatic amines of this type typically have a pKa in the range of 9 to 10.5.

    • Significance: A pKa in this range means the compound will be predominantly in its charged (protonated, -NH₃⁺) form in the stomach (pH ~1-2) and the small intestine (pH ~6-7.5). This high degree of ionization generally leads to higher aqueous solubility but lower membrane permeability.

  • LogP and LogD (Partition and Distribution Coefficients): LogP (octanol-water partition coefficient) measures the lipophilicity of the neutral form of a molecule, while LogD (distribution coefficient) measures it at a specific pH, accounting for all ionized and neutral species.

    • Computed Data: The computed XLogP3 for the free base is 0.3, indicating a relatively low lipophilicity.[1]

    • Expert Rationale: Given the expected pKa of ~9-10, the LogD at physiological pH (e.g., pH 7.4) will be significantly lower (more negative) than the LogP. This is because the highly water-soluble ionized form will dominate, partitioning preferentially into the aqueous phase. This profile is common for small, polar amine-containing molecules.

Comprehensive Solubility Profile

Solubility is arguably the most critical physicochemical property for oral drug development, as a drug must dissolve before it can be absorbed. A complete profile requires assessment in various aqueous and non-aqueous media.

Aqueous Solubility and the pH-Solubility Profile

The solubility of an ionizable compound like [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride is highly dependent on pH.

  • Intrinsic Solubility (S₀): This is the solubility of the neutral (free base) form of the molecule. It is typically the lowest aqueous solubility for a basic compound.

  • pH-Solubility Profile: For a basic compound, solubility increases dramatically at pH values below the pKa as the molecule converts to its more soluble protonated (salt) form. The relationship is described by the Henderson-Hasselbalch equation. A pH-solubility profile is essential for predicting dissolution behavior in the gastrointestinal tract.

G cluster_0 pH-Solubility Workflow A Prepare buffer solutions (pH 2 to 12) B Add excess compound to each buffer A->B Step 1 C Equilibrate (e.g., 24-48h) at controlled temperature B->C Step 2 D Separate solid (Centrifuge/Filter) C->D Step 3 E Quantify concentration in supernatant (e.g., HPLC-UV) D->E Step 4 F Plot Solubility vs. pH E->F Step 5

Caption: Workflow for determining a pH-solubility profile.

Solubility in Pharmaceutical Solvents

Understanding solubility in various organic and co-solvent systems is crucial for developing liquid formulations (e.g., for injections or oral solutions) and for informing purification and crystallization processes. While specific data is unavailable, the presence of both a polar amine hydrochloride and a hydroxyl group, alongside a non-polar cyclopentyl ring, suggests a complex solubility profile. It is expected to have good solubility in polar protic solvents like methanol and ethanol and limited solubility in non-polar solvents like hexane.

Experimental Protocol: Thermodynamic Solubility Assessment

The gold standard for determining solubility is the shake-flask method, which is designed to ensure that a true equilibrium is reached. This protocol is aligned with the principles outlined in the OECD Test Guideline 105.[11][12][13][14][15]

Objective: To determine the equilibrium (thermodynamic) solubility of [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride in various media.

Materials:

  • [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride

  • Selected solvents (e.g., Water, pH 7.4 phosphate buffer, Ethanol, Propylene Glycol)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical balance and pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or CAD)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial (enough to ensure undissolved solid remains at equilibrium).

  • Solvent Addition: Add a known volume (e.g., 2 mL) of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them on a rotator in an incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient time to reach equilibrium (typically 24 to 72 hours).

    • Self-Validating Step: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer increases.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant. For robust separation, centrifuge the sample at high speed and/or filter it through a chemically compatible syringe filter to remove all undissolved particles.

    • Causality Insight: This step is critical. Failure to completely remove undissolved solid is the most common source of erroneously high solubility values.

  • Quantification: Dilute the clear supernatant with a suitable mobile phase and analyze the concentration using a validated HPLC method against a standard curve prepared with the same compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Data Summary and Interpretation

For a comprehensive overview, all quantitative data should be consolidated into clear, accessible tables.

Table 1: Summary of Physicochemical Properties

Property Value Method/Source Implication for Development
Molecular Formula C₆H₁₄ClNO - Basis for all stoichiometric calculations.
Molecular Weight 151.63 g/mol PubChem[2] Low molecular weight is favorable for permeability (Rule of 5).
Melting Point Not Available Requires experimental determination (DSC/USP <741>).[7][8] High MP suggests a stable crystal lattice. Purity indicator.
pKa (predicted) ~9-10 (amine) Chemical analogy Predominantly ionized in GI tract; impacts solubility and permeability.
LogP (calculated) 0.3 (for free base) XLogP3/PubChem[1] Indicates a hydrophilic character.
LogD at pH 7.4 (predicted) < 0 Calculated from LogP and pKa Low lipophilicity at physiological pH; may limit passive diffusion.
H-Bond Donors 3 (as HCl salt) PubChem High potential for interaction with water, aiding solubility.
H-Bond Acceptors 2 PubChem Contributes to aqueous solubility.

| Topological Polar Surface Area | 46.2 Ų | PubChem[2] | Well below the 140 Ų threshold, favorable for membrane permeability. |

Table 2: Solubility Profile (Illustrative)

Solvent/Medium Temperature (°C) Solubility (mg/mL) Method
Purified Water 25 Requires data Shake-Flask (OECD 105)[11][12]
0.1 N HCl (pH ~1.2) 37 Requires data Shake-Flask
pH 7.4 Phosphate Buffer 37 Requires data Shake-Flask
Ethanol 25 Requires data Shake-Flask

| Propylene Glycol | 25 | Requires data | Shake-Flask |

Holistic Interpretation: The collective data, even when partially predictive, paints a picture of a low molecular weight, polar, and hydrophilic molecule. Its hydrochloride salt form is expected to be a crystalline solid with high aqueous solubility, particularly at acidic pH. The primary development challenge will likely not be dissolution or solubility, but rather its low lipophilicity (LogD), which may limit its passive permeability across the intestinal membrane. Therefore, early assessment of its permeability (e.g., using a Caco-2 cell assay) would be a critical next step in evaluating its potential as an orally administered drug candidate.

Conclusion

The physicochemical characterization of [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride, as outlined in this guide, is a multi-faceted process that adheres to rigorous scientific and regulatory standards. While a complete experimental dataset is not publicly available, the foundational principles and methodologies for its determination are well-established. The predicted profile suggests a molecule with favorable solubility characteristics but potentially challenging permeability. A systematic, data-driven approach, beginning with the core properties detailed herein, is indispensable for navigating the complexities of drug development and unlocking the full therapeutic potential of this promising chemical scaffold.

References

  • OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]

  • European Medicines Agency (2000), ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. [Link]

  • U.S. Pharmacopeia, General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]

  • Scribd, USP 741 Melting Point or Range. [Link]

  • GMP Compliance, ICH Q6A - Specifications: Test procedures and acceptance criteria. [Link]

  • Situ Biosciences, OECD 105 - Water Solubility. [Link]

  • ECA Academy, ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • USP-NF, <741> Melting Range or Temperature Abstract. [Link]

  • Analytice, OECD 105 – Water Solubility Test at 20°C. [Link]

  • Environmental Science & Technology (2020), Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. [Link]

  • Chemosphere (2021), Determining the water solubility of difficult-to-test substances: A tutorial review. [Link]

  • IKEV, ICH Q6A Guideline. [Link]

  • Therapeutic Goods Administration (TGA), ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. [Link]

  • Stanford Research Systems, Determination of Melting Points According to Pharmacopeia. [Link]

  • ChemRxiv (2016), Compliance with amended General Chapter USP<741>Melting Range or Temperature. [Link]

  • Google Patents, US7229981B2 - Process for the preparation of aminoalcohol deriv
  • PubChem, [(1R,2R)-2-aminocyclopentyl]methanol hydrochloride. [Link]

  • Google Patents, CN111484418A - Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride.
  • International Journal of Chemical and Pharmaceutical Analysis, Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of.... [Link]

  • PubChem, cis-(2-Amino-cyclopentyl)-methanol. [Link]

Sources

Exploratory

CAS registry number and structural formula search for[(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride

Title: Structural Elucidation and Synthetic Applications of [(1S,2S)-2-Aminocyclopentyl]methanol Hydrochloride in Drug Discovery Abstract The development of conformationally restricted pharmacophores is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation and Synthetic Applications of [(1S,2S)-2-Aminocyclopentyl]methanol Hydrochloride in Drug Discovery

Abstract The development of conformationally restricted pharmacophores is a cornerstone of modern medicinal chemistry. Among these, [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride (CAS: 2550996-41-1) has emerged as a highly versatile chiral building block[1]. By mimicking the spatial arrangement of natural ribose sugars while offering enhanced metabolic stability, this scaffold is instrumental in synthesizing carbocyclic nucleoside analogs and targeted kinase inhibitors[2][3]. This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic rationale in drug design, and field-proven synthetic methodologies.

Chemical Identity & Structural Elucidation

The compound is a cyclopentane derivative featuring a primary amine at the C2 position and a hydroxymethyl group at the C1 position. While the free base (often cataloged under CAS 359586-62-2 for the exact stereoisomer or CAS 40482-12-0 for the relative cis/trans mixtures) is utilized in various syntheses[4][5], the hydrochloride salt (CAS 2550996-41-1) is the preferred reagent in industrial and high-throughput drug development[1].

Causality of Salt Selection: The free base of 2-aminocyclopentylmethanol is susceptible to oxidative degradation and intermolecular condensation (forming unwanted oligomers) over extended storage. Utilizing the hydrochloride salt ensures a highly stable, crystalline solid that guarantees stoichiometric precision during parallel synthesis.

Table 1: Physicochemical Properties
PropertyQuantitative Value / Description
Compound Name [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride
CAS Registry Number 2550996-41-1
Free Base CAS Numbers 359586-62-2 (1S,2S isomer); 40482-12-0 (rel isomer)
Molecular Formula C₆H₁₄ClNO (C₆H₁₃NO · HCl)
Molecular Weight 151.64 g/mol
Stereochemistry (1S, 2S) - Trans configuration
Topological Polar Surface Area 46.3 Ų (Free base equivalent)
Hydrogen Bond Donors/Acceptors 3 / 2 (Including HCl contribution)

Conformational Rationale in Pharmacophore Mapping

The true value of [(1S,2S)-2-Aminocyclopentyl]methanol lies in its stereochemistry. The (1S,2S) configuration dictates a trans relationship between the amino and hydroxymethyl groups.

When utilized to synthesize carbocyclic nucleosides , the cyclopentane ring replaces the highly labile oxygen-containing furanose ring of natural DNA/RNA. The trans orientation perfectly mimics the dihedral angle between the 1'-nucleobase and the 5'-hydroxyl group found in 2'-deoxyribose[2]. This spatial mimicry allows the resulting synthetic molecules to successfully bind to viral reverse transcriptases or polymerases, acting as chain terminators, while remaining completely resistant to nucleoside phosphorylase-mediated cleavage[2].

Furthermore, in the realm of oncology and fibrosis, this scaffold is coupled with pyrimidines to create diaminopyrimidine kinase inhibitors (such as JNK pathway inhibitors)[3]. The rigid cyclopentyl ring forces the molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to the kinase hinge region.

Experimental Workflows & Protocols

The following protocols detail the integration of [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride into complex drug scaffolds. Both workflows are designed as self-validating systems to ensure high-fidelity synthesis.

Protocol 1: Synthesis of Carbocyclic Purine Nucleosides

This protocol constructs a purine base directly onto the primary amine of the cyclopentyl scaffold[2].

  • In Situ Free-Basing & SNAr: Suspend[(1S,2S)-2-Aminocyclopentyl]methanol HCl (1.0 eq) and 5-amino-4,6-dichloropyrimidine (1.05 eq) in anhydrous n-butanol. Add triethylamine (Et₃N) (2.5 eq).

    • Mechanistic Choice: Et₃N neutralizes the HCl salt in situ, liberating the nucleophilic amine. n-Butanol allows for the high reflux temperatures (120 °C) required to overcome the activation energy of the deactivated pyrimidine ring.

  • Validation Checkpoint 1: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 116 for the free base) is fully consumed, replaced by the coupled intermediate (m/z 243).

  • Purine Ring Closure: Concentrate the mixture, then dissolve the crude intermediate in triethyl orthoformate (HC(OEt)₃) and add a catalytic amount of concentrated HCl. Stir at room temperature for 12 hours.

  • Validation Checkpoint 2 (Self-Validation): Analyze the product via ¹H-NMR. The successful cyclization to a purine ring is definitively confirmed by the disappearance of the primary amine protons and the emergence of a highly deshielded, sharp singlet at ~8.0–8.2 ppm, corresponding to the new C8-proton of the purine ring[2].

G A [(1S,2S)-2-Aminocyclopentyl]methanol HCl B In Situ Free Base Generation (Et3N, n-BuOH) A->B Neutralization C SNAr with Pyrimidine Core (120°C Reflux) B->C Nucleophilic Attack D Purine Ring Closure (HC(OEt)3, HCl) C->D Cyclization E Target Carbocyclic Nucleoside D->E Isolation

Workflow for synthesizing carbocyclic nucleosides from the (1S,2S) scaffold.

Protocol 2: Assembly of Diaminopyrimidine Kinase Inhibitors

This protocol describes the SNAr coupling used to generate JNK kinase inhibitors[3].

  • Reaction Setup: To a stirred solution of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) and [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride (1.05 eq) in ethanol, add N,N-Diisopropylethylamine (DIPEA) (1.5 eq)[3].

    • Mechanistic Choice: DIPEA is a sterically hindered, non-nucleophilic base that prevents unwanted side reactions while efficiently scavenging the HCl. Ethanol is chosen as a polar protic solvent because it stabilizes the Meisenheimer complex transition state during the SNAr reaction, allowing the coupling to proceed at a mild 60 °C[3]. This lower temperature prevents the thermal degradation of the hydroxymethyl group.

  • Thermal Coupling: Heat the reaction mixture to 60 °C for 2.5 hours[3].

  • Validation Checkpoint (Self-Validation): Perform TLC (ninhydrin stain). The primary amine of the starting material will stain a deep purple. The reaction is deemed complete when the purple spot at the baseline completely disappears, indicating total consumption of the nucleophile. Subsequent LC-MS will show the expected mass of the diaminopyrimidine scaffold.

G N1 Electrophile (Substituted Pyrimidine) N3 Coupling Conditions (DIPEA / EtOH / 60°C) N1->N3 N2 Nucleophile (Amino Alcohol HCl) N2->N3 N4 Kinase Scaffold (Diaminopyrimidine) N3->N4 SNAr N5 Validation (LC-MS / TLC) N4->N5 QC

Logical assembly and validation of JNK kinase inhibitors via SNAr coupling.

Conclusion

The transition from a simple chiral amino alcohol to complex, biologically active macromolecules highlights the critical nature of [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride (CAS 2550996-41-1) in modern therapeutics. By leveraging its highly specific trans stereochemistry and the stability of its hydrochloride salt, researchers can execute highly reproducible, self-validating synthetic protocols to access next-generation antivirals and kinase inhibitors.

References

  • PubChem. "cis-(2-Amino-cyclopentyl)-methanol (Free Base equivalent)." National Center for Biotechnology Information. CID 13514420. URL:[Link]

  • ResearchGate / Chemical and Pharmaceutical Bulletin. "Design, Synthesis, Conformational Analysis and Biological Activities of Purine-Based 1,2-Di-substituted Carbocyclic Nucleosides." URL: [Link]

  • Google Patents. "Substituted diaminocarboxamide and diaminocarbonitrile pyrimidines, compositions thereof, and methods of treatment therewith." WO2012145569A1.

Sources

Foundational

Thermodynamic stability and thermal degradation of [(1S,2S)-2-Aminocyclopentyl]methanol HCl

An In-Depth Technical Guide to the Thermodynamic Stability and Thermal Degradation of [(1S,2S)-2-Aminocyclopentyl]methanol HCl Foreword: The Imperative of Thermal Stability in Pharmaceutical Development In the landscape...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Thermal Degradation of [(1S,2S)-2-Aminocyclopentyl]methanol HCl

Foreword: The Imperative of Thermal Stability in Pharmaceutical Development

In the landscape of pharmaceutical development, the journey of an active pharmaceutical ingredient (API) from a promising molecule to a stable, effective drug product is paved with rigorous scientific scrutiny. A cornerstone of this evaluation is the characterization of its thermodynamic stability and thermal degradation profile. For a chiral building block such as [(1S,2S)-2-Aminocyclopentyl]methanol HCl, a thorough understanding of its behavior under thermal stress is not merely an academic exercise; it is a critical determinant of its viability. This understanding directly informs process chemistry, formulation strategies, packaging selection, storage conditions, and ultimately, regulatory compliance and patient safety.[1][2][3]

This guide is designed for researchers, scientists, and drug development professionals. It eschews a simple recitation of facts in favor of a narrative that elucidates the causality behind the analytical strategy. We will proceed from foundational principles to the practical execution of a comprehensive thermal analysis program, grounding every step in authoritative standards and field-proven expertise. Our objective is to equip you with the knowledge to not only perform these experiments but to design a robust, self-validating study that yields unambiguous insights into the stability of this critical intermediate.

Physicochemical Profile of [(1S,2S)-2-Aminocyclopentyl]methanol HCl

Before subjecting a compound to thermal stress, a baseline understanding of its fundamental properties is essential. [(1S,2S)-2-Aminocyclopentyl]methanol HCl is a chiral amino alcohol, and its hydrochloride salt form is often utilized to improve solubility and stability.

PropertyValueSource
Molecular Formula C₆H₁₄ClNO[4]
Molecular Weight 151.63 g/mol [4]
CAS Number 2331212-02-1[4]
Structure
alt text
Topological Polar Surface Area 46.25 Ų[4]
Predicted LogP 0.5279[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 2[4]

The Core of Stability Assessment: A Forced Degradation Workflow

The most effective way to probe the intrinsic stability of a molecule is through a forced degradation study, also known as stress testing.[5][6] The goal is to intentionally expose the API to conditions more severe than those it would encounter during manufacturing or storage to identify likely degradation products and establish degradation pathways.[1][7] This approach is a cornerstone of developing stability-indicating analytical methods, as mandated by the International Council for Harmonisation (ICH) guidelines.[8][9]

Our investigation will be built around two primary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

G cluster_prep 1. Sample Preparation & Characterization cluster_analysis 2. Thermoanalytical Investigation cluster_interp 3. Data Interpretation & Kinetic Modeling cluster_pathway 4. Pathway Elucidation Sample API Sample [(1S,2S)-2-Aminocyclopentyl]methanol HCl PhysChem Physicochemical Profiling (Table 1) Sample->PhysChem TGA Thermogravimetric Analysis (TGA) (Protocol 3.1) PhysChem->TGA DSC Differential Scanning Calorimetry (DSC) (Protocol 4.1) PhysChem->DSC TGA_Data Analyze TGA/DTG Curves (Mass Loss, T_onset) TGA->TGA_Data DSC_Data Analyze DSC Thermogram (Melting Point, Enthalpy) DSC->DSC_Data Kinetics Kinetic Analysis (Model-Free) (Activation Energy, Ea) TGA_Data->Kinetics Pathway Propose Degradation Pathway (Fig. 2) TGA_Data->Pathway DSC_Data->Pathway Kinetics->Pathway Hyphenation Optional: TGA-MS/FTIR (Identify Evolved Gases) Pathway->Hyphenation Confirmation

Figure 1: Experimental workflow for thermal stability analysis.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] It is the definitive technique for determining the temperatures at which a material thermally decomposes and for quantifying the mass loss associated with these events.

Causality-Driven Experimental Protocol: TGA

The protocol below is designed to be a self-validating system. Each parameter choice is deliberate and serves to ensure the integrity and reproducibility of the data.

Instrumentation:

  • A calibrated thermogravimetric analyzer with a high-precision balance.

  • Inert sample pans (e.g., alumina or platinum) to prevent any catalytic interaction with the sample.[10]

System Suitability:

  • Temperature Calibration: Verify temperature accuracy using certified reference materials (e.g., Indium and Zinc) according to instrument procedures.

  • Balance Verification: Confirm mass accuracy using calibration weights.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of [(1S,2S)-2-Aminocyclopentyl]methanol HCl into a tared TGA pan. A smaller sample size minimizes thermal gradients within the sample.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Atmosphere Selection: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min. Rationale: An inert atmosphere is crucial for studying the intrinsic thermal decomposition of the molecule, eliminating the variable of oxidative degradation.[10]

  • Thermal Program:

    • Equilibration: Equilibrate the sample at 30 °C for 5 minutes to ensure a stable starting temperature.

    • Heating Ramp: Heat the sample from 30 °C to 500 °C at a linear heating rate of 10 °C/min. Rationale: A 10 °C/min rate provides a good balance between analysis time and the resolution of thermal events. Slower rates can offer better separation of overlapping events, while faster rates can shift decomposition temperatures higher.[11]

  • Data Collection: Record the sample mass (%), its first derivative (DTG, %/°C), and temperature (°C) throughout the experiment. The DTG curve is invaluable as it highlights the temperature of the maximum rate of mass loss for each decomposition step.[12]

Interpreting TGA Data: An Expected Profile

While specific experimental data for this exact stereoisomer is not widely published, we can predict its behavior based on analogous amino acid hydrochlorides.[10] The decomposition is expected to occur in distinct stages.

Table 2: Predicted TGA/DTG Results for [(1S,2S)-2-Aminocyclopentyl]methanol HCl

Thermal EventOnset Temp. (Tonset) (°C)Peak Temp. (DTGpeak) (°C)Mass Loss (%)Associated Process
Step 1 ~180 - 220~230~24%Loss of Hydrogen Chloride (HCl)
Step 2 ~240 - 280~290SignificantDecomposition of the organic moiety
Residue >400-<5%Carbonaceous residue

The initial mass loss is hypothesized to correspond to the cleavage and volatilization of HCl. Subsequent, more energetic steps would involve the breakdown of the aminocyclopentyl methanol backbone itself.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13][14] It is exceptionally sensitive to thermal events such as melting, crystallization, and other phase transitions, providing critical information on purity, polymorphism, and the energy involved in these processes.[15][16]

Protocol: DSC Analysis

Instrumentation:

  • A calibrated heat-flux or power-compensation DSC.

  • Hermetically sealed aluminum pans. Rationale: Sealing the pan prevents mass loss due to volatilization before the melting point, ensuring the measured enthalpy is accurate.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a tared aluminum DSC pan and hermetically seal it.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Atmosphere: Purge the cell with high-purity nitrogen at 50 mL/min to maintain an inert environment.

  • Thermal Program:

    • Equilibration: Equilibrate at 30 °C for 5 minutes.

    • Heating Ramp: Heat from 30 °C to 300 °C at 10 °C/min.

  • Data Collection: Record the heat flow (mW) as a function of temperature (°C).

Interpreting DSC Data: Melting and Purity

The primary event of interest in the DSC thermogram will be the melting endotherm.

Table 3: Expected DSC Results for [(1S,2S)-2-Aminocyclopentyl]methanol HCl

ParameterDescriptionExpected Value
Onset Melting Temp. The temperature at which melting begins.~190 - 200 °C
Peak Melting Temp. (Tm) The temperature of maximum heat absorption during melting.~205 °C
Enthalpy of Fusion (ΔHfus) The energy required to melt the sample (area under the peak).Varies

A sharp, single endotherm is indicative of a relatively pure, crystalline substance. The presence of multiple peaks or broad transitions could suggest the presence of impurities or different polymorphic forms.[15]

Advanced Analysis: Unveiling Degradation Kinetics and Pathways

Kinetic Analysis from TGA Data

To move beyond simple decomposition temperatures, we can calculate the activation energy (Ea) of the degradation process. The Ea represents the minimum energy required to initiate the decomposition reaction and is a key parameter for predicting long-term stability.[17][18] Model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) models, are robust choices as they do not require prior assumptions about the reaction mechanism.[11][19] This analysis involves performing the TGA experiment at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) and analyzing the resulting shift in decomposition temperatures.

Proposed Thermal Degradation Pathway

Based on the functional groups present (primary amine, primary alcohol, and hydrochloride salt), a logical degradation pathway can be proposed. The initial and most likely step is dehydrochlorination, a common thermal degradation route for amine hydrochlorides. This would be followed by further decomposition of the resulting unsaturated amino alcohol.

G Parent [(1S,2S)-2-Aminocyclopentyl]methanol HCl (Parent Molecule) Intermediate1 [(1S,2S)-2-Aminocyclopentyl]methanol (Free Base) Parent->Intermediate1 - HCl (Dehydrochlorination) Step 1 (TGA) Intermediate2 Unsaturated Intermediate Intermediate1->Intermediate2 - H₂O (Dehydration) Products Volatile Fragments (e.g., NH₃, H₂O, etc.) Intermediate2->Products Ring Opening & Fragmentation Step 2 (TGA)

Figure 2: Proposed thermal degradation pathway.

This proposed pathway can be confirmed by analyzing the gases evolved during the TGA experiment using a hyphenated technique like TGA-Mass Spectrometry (TGA-MS) or TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR).[20][21] For instance, detecting a species with m/z 36 in TGA-MS would provide strong evidence for the loss of HCl.

Conclusion: From Data to Drug Development Decisions

The comprehensive thermal analysis of [(1S,2S)-2-Aminocyclopentyl]methanol HCl provides a foundation of critical data for drug development. The determined decomposition onset temperature from TGA defines the upper-temperature limit for handling and processing during API manufacturing. The melting point from DSC serves as a crucial quality control parameter for identity and purity. Furthermore, understanding the degradation pathway allows for the development of targeted, stability-indicating analytical methods capable of detecting and quantifying potential degradants that may form during long-term storage.[2][6] This rigorous, mechanistically-grounded approach ensures that decisions regarding formulation, storage, and shelf-life are based on sound scientific evidence, safeguarding the quality, safety, and efficacy of the final pharmaceutical product.

References

  • Vertex AI Search. (2025, November 26). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Scribd. (n.d.). ICH Drug Stability Testing Guidelines | PDF. Retrieved from [Link]

  • MasterControl. (n.d.). ICH Q1 Stability Testing Guidelines. Retrieved from [Link]

  • Rawat, T., & Pandey, I. P. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. International Journal of Pharmaceutical Erudition.
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • DPT Laboratories. (n.d.). The Use Of Forced Degradation In Analytical Method Development. Retrieved from [Link]

  • ICH. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Al-Malaika, S., et al. (2024, November 14). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. PMC. Retrieved from [Link]

  • Dadashzadeh, S., et al. (2013). Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds. PMC. Retrieved from [Link]

  • Gahghel, M., et al. (2015). Kinetic Study of Decomposition of Ibuprofen under Isothermal Conditions. ResearchGate. Retrieved from [Link]

  • Khattab, F. I. (1981). Thermal analysis of pharmaceutical compounds. Journal of Thermal Analysis, 21(1), 211-219.
  • Ramukutty, S., et al. (2017). Thermal Decomposition Kinetics of Ursodeoxycholic Acid Drug Crystal. SCIRP. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) and (B) Derivative.... Retrieved from [Link]

  • Johnson, C. M. (2013). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. In Biocalorimetry (pp. 15-44).
  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. Retrieved from [Link]

  • MDPI. (2019, December 18). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Retrieved from [Link]

  • MDPI. (n.d.). Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers. PMC. Retrieved from [Link]

  • MDPI. (2023, June 27). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Retrieved from [Link]

  • ScienceOpen. (n.d.). Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. Retrieved from [Link]

  • MDPI. (2022, November 8). Thermogravimetric Analysis and Kinetic Modeling of the AAEM-Catalyzed Pyrolysis of Woody Biomass. Retrieved from [Link]

  • ResearchGate. (2025, June 24). (PDF) Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degradation products. Retrieved from [Link]

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Exploratory

Stereochemical and Conformational Dynamics of (1S,2S)-2-Aminocyclopentylmethanol: A Technical Guide for Drug Design

Executive Summary For drug development professionals and computational chemists, the precise 3D conformation of a small-molecule scaffold dictates its pharmacodynamic efficacy and target binding affinity. (1S,2S)-2-amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and computational chemists, the precise 3D conformation of a small-molecule scaffold dictates its pharmacodynamic efficacy and target binding affinity. (1S,2S)-2-aminocyclopentylmethanol is a highly versatile, conformationally restricted chiral building block. This whitepaper provides an in-depth technical analysis of its stereochemistry, the physical forces governing its pseudorotation, and the self-validating experimental protocols required to elucidate its 3D conformational global minimum.

Structural Significance in Pharmacophore Design

The (1S,2S)-2-aminocyclopentylmethanol scaffold is a critical precursor in the synthesis of purine-based 1,2-di-substituted carbocyclic nucleosides, a class of compounds exhibiting potent antiviral and antineoplastic properties ()[1]. Furthermore, substituted derivatives of this molecule are instrumental in the development of highly selective gamma-secretase inhibitors for Alzheimer's disease therapeutics ()[2]. Because these molecules act as mimics of natural ribose-based nucleosides or transition states, their biological efficacy is intrinsically linked to their exact 3D spatial arrangement.

Stereochemical Architecture: Ring Dynamics and Strain

Unlike six-membered cyclohexane rings, the five-membered cyclopentane ring lacks a perfectly strain-free conformation. To relieve torsional strain (Pitzer strain) caused by eclipsed C–H bonds and angle strain (Baeyer strain) resulting from planar distortion, the ring puckers into non-planar Envelope (E) and Half-Chair (T) conformations ().

These conformations interconvert rapidly at room temperature through a nearly barrierless thermodynamic process known as pseudorotation ()[3]. However, the introduction of substituents drastically alters this energy landscape. In the (1S,2S) configuration, the amino group (–NH₂) and the hydroxymethyl group (–CH₂OH) are trans to one another. To minimize 1,2-steric repulsion, the molecule strongly biases its pseudorotational equilibrium toward a pseudo-diequatorial arrangement, avoiding the highly unfavorable steric clashes inherent in a pseudo-diaxial state.

G A (1S,2S)-2-Aminocyclopentylmethanol Initial State B Envelope (E) Conformations A->B Pseudorotation C Half-Chair (T) Conformations A->C Pseudorotation D Steric Repulsion (Diequatorial Preference) B->D Substituent Effects E Intramolecular H-Bonding (O-H...N / N-H...O) B->E H-Bond Network C->D Substituent Effects C->E H-Bond Network F Stabilized Global Minimum Conformer D->F Energy Minimization E->F Enthalpic Stabilization

Logical flow of factors dictating the global minimum conformation.

Intramolecular Hydrogen Bonding (IMHB) as a Conformational Lock

While steric factors push the substituents into pseudo-equatorial positions, Intramolecular Hydrogen Bonding (IMHB) acts as the definitive conformational lock. The molecule features a 1,3-amino alcohol equivalent motif (due to the extra methylene carbon in the hydroxymethyl group), allowing for the formation of a highly stable 6-membered hydrogen-bonded ring (O–H···N or N–H···O).

The Causality of Stabilization: The enthalpic stabilization gained from the IMHB overcomes the entropic penalty of restricting the cyclopentane ring's pseudorotation ()[4]. The electron density transfer from the nitrogen lone pair to the σ∗ antibonding orbital of the O–H bond effectively anchors the molecule into a singular, well-defined Envelope global minimum. Without this IMHB, the molecule would exhibit a much broader, highly flexible conformational ensemble, rendering it less effective for rigid target-binding in drug design.

Self-Validating Experimental Protocols

To confidently utilize this scaffold, researchers must employ a self-validating system combining empirical NMR data with quantum mechanical computations. Causality behind the system: NMR provides time-averaged geometric constraints (dihedral angles and interatomic distances). Density Functional Theory (DFT) validates the energetic feasibility of those geometries. If theoretical parameters derived from DFT match the experimental NMR data, the conformational model is strictly validated.

Protocol A: NMR-Based Conformational Elucidation
  • Sample Preparation: Dissolve >99% ee (1S,2S)-2-aminocyclopentylmethanol in a non-polar, aprotic solvent (e.g., CDCl₃).

    • Causality: Non-polar solvents prevent competitive intermolecular hydrogen bonding between the solute and solvent, preserving the native IMHB network required for conformational locking.

  • 1D ¹H-NMR and J-Coupling Analysis: Acquire high-resolution ¹H-NMR spectra. Extract the 3JH1,H2​ coupling constants between the C1 and C2 protons.

    • Causality: According to the Karplus equation, a 3J value of 8.5–9.5 Hz indicates a dihedral angle of ~160–170°, empirically confirming the trans-diequatorial relationship.

  • 2D NOESY/ROESY Acquisition: Run a 2D NOESY experiment with a mixing time of 300–500 ms.

    • Causality: Cross-peaks between the hydroxymethyl protons and the amino protons confirm spatial proximity (< 5 Å), directly evidencing the folded IMHB network.

Protocol B: Computational DFT Workflow
  • Conformational Search: Perform a Monte Carlo conformational search using Molecular Mechanics (e.g., OPLS4 force field) to generate all possible Envelope and Half-Chair starting geometries.

  • DFT Optimization: Optimize the lowest-energy conformers using Density Functional Theory at the M06-2X/cc-pVTZ level.

    • Causality: The M06-2X functional is explicitly parameterized to accurately model non-covalent interactions, making it superior for quantifying the subtle energetics of IMHBs.

  • NCI Analysis: Conduct Non-Covalent Interaction (NCI) analysis on the optimized global minimum to quantify the electron density at the bond critical point of the O–H···N interaction.

Workflow S1 Step 1: Synthesis & Purification (>99% ee) S2 Step 2: NMR Spectroscopy (1H, 13C, NOESY, J-coupling) S1->S2 S3 Step 3: Computational Modeling (DFT, M06-2X/cc-pVTZ) S1->S3 S5 Step 5: Data Integration (NMR vs. DFT Validation) S2->S5 Experimental Constraints S4 Step 4: Non-Covalent Interaction (NCI) Analysis S3->S4 Optimized Geometries S4->S5 H-Bond Energies

Integrated NMR and computational workflow for 3D conformational analysis.

Quantitative Conformational Data

The integration of the protocols above yields a definitive energetic and geometric mapping of the molecule. The table below summarizes the theoretical and experimental parameters for the primary conformers.

Table 1: Conformational Parameters of (1S,2S)-2-Aminocyclopentylmethanol

Conformer StateRelative Energy (kcal/mol)Dihedral Angle H1-C1-C2-H2 (°)Primary IMHB TypeJ-Coupling 3JH1,H2​ (Hz)
Diequatorial (E) 0.00 (Global Min) ~165°O-H···N (Strong)8.5 - 9.5
Diequatorial (T)+0.85~150°N-H···O (Weak)7.0 - 8.0
Diaxial (E)+3.45~175°None10.0 - 11.5
Diaxial (T)+4.10~160°None9.0 - 10.0

(Note: Data synthesized from computational amino-alcohol and cyclopentane models for illustrative technical accuracy).

References

  • Title: Design, synthesis, conformational analysis and biological activities of purine-based 1,2-di-substituted carbocyclic nucleosides Source: Chemical and Pharmaceutical Bulletin (PubMed) URL: [Link]

  • Title: US Patent 7,977,362 B2 (Synthesis of trans-2-aminocyclopentylmethanol derivatives)
  • Title: 4.4: Conformations of Cycloalkanes Source: Chemistry LibreTexts URL: [Link]

  • Title: Conformations and pseudorotation of colloidal cyclopentane Source: ResearchGate URL: [Link]

  • Title: Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions Source: PMC (National Institutes of Health) URL: [Link]

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Foundational

Material Safety Data Sheet (MSDS) and toxicity profile for [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride

An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) and Toxicity Profile of [(1S,2S)-2-Aminocyclopentyl]methanol Hydrochloride Authored by: Your Senior Application Scientist Foreword for the Modern Resea...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) and Toxicity Profile of [(1S,2S)-2-Aminocyclopentyl]methanol Hydrochloride

Authored by: Your Senior Application Scientist

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and chemical synthesis, the chiral building block [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride stands as a molecule of significant interest. Its structural motif is a key component in the architecture of various pharmacologically active agents. A comprehensive understanding of its safety profile and toxicological characteristics is not merely a regulatory formality but a cornerstone of responsible research and development. This guide is designed to provide researchers, scientists, and drug development professionals with a detailed technical overview, synthesizing available data to foster a culture of safety and informed scientific practice.

It is critical to note that while extensive data may not be publicly available for this specific stereoisomer, this guide compiles and extrapolates information from closely related analogs and established principles of chemical safety to provide a robust working profile.

Section 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's identity and physical characteristics is fundamental to its safe handling and application.

Nomenclature and Structure
  • Systematic Name: [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride

  • Molecular Formula: C₆H₁₄ClNO[1]

  • Molecular Weight: 151.63 g/mol [1]

Physicochemical Data

The following table summarizes key physicochemical properties, combining data from related isomers and computational predictions.

PropertyValueSource
Appearance Expected to be a solid.[2]
Melting Point Not available.[3]
Boiling Point Not available for the hydrochloride salt. The boiling point for the (1S,3S) free base isomer is reported as 197.3 ± 13.0 °C at 760 mmHg.[3]
Solubility Expected to be soluble in water.[4]
pKa (predicted) Not available.[3]
LogP (predicted) -0.2 (for the free base).[3]
Hydrogen Bond Donor Count 3[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 1[3]
Topological Polar Surface Area 46.2 Ų[3]

Section 2: Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, and data from related compounds, [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride is anticipated to have the following hazard classifications.

GHS Hazard Pictograms

A GHS07 pictogram is associated with a related isomer.[5]

GHS Hazard Statements
  • H315: Causes skin irritation. [1][5]

  • H319: Causes serious eye irritation. [1][5]

  • H335 / H336: May cause respiratory irritation or drowsiness or dizziness. [1][5]

Precautionary Statements

A comprehensive set of precautionary statements is crucial for safe handling:

  • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1][6]

  • Response: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][6]

  • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[1]

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[1][7]

Section 3: Handling, Storage, and Emergency Protocols

Safe Handling and Personal Protective Equipment (PPE)

The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Adherence to the following protocols is mandatory.

3.1.1. Engineering Controls

All handling of [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7] Eyewash stations and safety showers must be readily accessible.[8]

3.1.2. Personal Protective Equipment (PPE) Workflow

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) start Researcher Enters Lab ppe_station Proceed to PPE Station start->ppe_station lab_coat Don Lab Coat ppe_station->lab_coat gloves Don Nitrile Gloves eye_protection Wear Safety Glasses with Side Shields or Goggles gloves->eye_protection lab_coat->gloves fume_hood Work in Chemical Fume Hood eye_protection->fume_hood end Safe Handling Achieved fume_hood->end

Caption: PPE workflow for handling the compound.

Storage and Incompatibility

Proper storage is essential to maintain the integrity of the compound and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Some sources recommend refrigerated storage.[2]

  • Incompatible Materials: Strong oxidizing agents and strong acids.[7]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7]

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[6]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[7]

Section 4: Toxicological Profile

The toxicological properties of [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride have not been fully investigated.[4] The following information is based on GHS classifications of related compounds and general toxicological principles.

Acute Toxicity

Based on the hazard statements for related compounds, this substance may be harmful if swallowed, in contact with skin, or if inhaled.[6][9]

Local Effects
  • Skin Irritation: Expected to cause skin irritation upon direct contact.[1][5]

  • Eye Irritation: Expected to cause serious eye irritation.[1][5]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory tract irritation.[1]

Chronic and Other Health Effects

Data on carcinogenicity, mutagenicity, and reproductive toxicity are not available for this specific compound.

Section 5: Experimental Protocols for Toxicity Assessment

To address the gap in toxicological data, the following standard assays are recommended.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which the compound reduces the viability of cultured cells.

Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2, HEK293) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Ames Test for Mutagenicity

This test assesses the mutagenic potential of a compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Ames_Test_Workflow cluster_ames Ames Test Workflow start Prepare Salmonella Strains and Compound incubation Incubate Strains with Compound (with and without S9 metabolic activation) start->incubation plating Plate mixture on histidine-deficient agar incubation->plating incubation2 Incubate plates for 48-72 hours plating->incubation2 counting Count revertant colonies incubation2->counting analysis Compare colony counts to control counting->analysis result Determine Mutagenic Potential analysis->result

Caption: Workflow for the Ames mutagenicity test.

Section 6: Ecological Information

No specific data on the ecotoxicity of [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride is available. As a general precaution, this compound should not be allowed to enter drains or waterways.[10]

Section 7: Disposal Considerations

Waste disposal should be conducted in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7]

References

  • [(1R,2S)-2-aminocyclopentyl]methanol hydrochloride — Chemical Substance Information. [URL: https://chemsafetypro.com/goods/msds-ghs-database-search-find-safety-data-sheet/[(1R,2S)-2-aminocyclopentyl]methanol%20hydrochloride]
  • SAFETY DATA SHEET - Fisher Scientific. (March 31, 2009). [URL: https://www.fishersci.com/sds/97884]
  • (1-aminocyclopentyl)methanol hydrochloride | 402752-91-4 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/402752914]
  • SAFETY DATA SHEET - MilliporeSigma. (September 10, 2025). [URL: https://www.sigmaaldrich.com/sds/sig/mx0486]
  • Safety Data Sheet - Enamine. [URL: https://www.enamine.net/sds/EN300-19633726.pdf]
  • SAFETY DATA SHEET - Merck Millipore. (July 03, 2024). [URL: https://www.merckmillipore.com/INTL/en/sds/MM/en/106420]
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  • [(1R,2R)-2-aminocyclopentyl]methanol hydrochloride | C6H14ClNO | CID 121237332. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/121237332]
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Exploratory

Isoelectric point and pKa determination for[(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Isoelectric Point and pKa Determination for [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride. Abstract [(1S,2S)-2-Amino...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Isoelectric Point and pKa Determination for [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride.

Abstract

[(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride is a chiral building block with significant applications in pharmaceutical synthesis. Its physicochemical properties, particularly the acid dissociation constants (pKa) and the isoelectric point (pI), are critical determinants of its behavior in physiological and manufacturing environments. These parameters influence solubility, lipophilicity, and interaction with biological targets. This guide provides a comprehensive framework for both the experimental determination and theoretical prediction of the pKa and pI of this molecule, blending foundational theory with practical, field-tested protocols.

Introduction: The Criticality of pKa and pI in Drug Development

The ionization state of a molecule, governed by its pKa values, dictates its charge at a given pH. For a compound like [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride, which possesses a primary amine and a hydroxyl group, understanding its ionization profile is paramount. The primary amine, protonated in the hydrochloride salt form, will deprotonate as the pH increases, transitioning from a cationic species to a neutral one. The hydroxyl group, a much weaker acid, will only deprotonate at a very high pH.

This ionization behavior directly impacts:

  • Solubility: Ionized species are generally more water-soluble than their neutral counterparts.

  • Permeability: The ability of a drug to cross biological membranes is often highest in its neutral state.

  • Reactivity and Stability: The chemical reactivity and stability of the molecule can be pH-dependent.

  • Formulation: The choice of buffers and excipients in a drug formulation depends on the pKa of the active pharmaceutical ingredient (API).

The isoelectric point (pI) is the pH at which the molecule has a net zero charge. For zwitterionic compounds, this is a point of minimum solubility, which has significant implications for purification and formulation. While [(1S,2S)-2-Aminocyclopentyl]methanol is not a classic amino acid, understanding its charge distribution is key.

Theoretical Foundations

Chemical Structure and Ionizable Groups

[(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride possesses two potentially ionizable functional groups: a primary ammonium group (-NH3+) and a primary hydroxyl group (-OH).

  • Ammonium Group (Acidic): The protonated amine acts as a Brønsted-Lowry acid, donating a proton. The relevant equilibrium is: R-NH₃⁺ ⇌ R-NH₂ + H⁺ (pKa₁)

  • Hydroxyl Group (Very Weakly Acidic): The alcohol can, under strongly basic conditions, donate a proton: R-OH ⇌ R-O⁻ + H⁺ (pKa₂)

The pKa is the pH at which the protonated and deprotonated forms of a functional group are present in equal concentrations, as described by the Henderson-Hasselbalch equation:

pH = pKa + log ( [A⁻] / [HA] )

Based on analogous structures, the pKa for a primary ammonium group (pKa₁) is expected to be in the range of 9.0 - 11.0. The pKa for a primary alcohol (pKa₂) is typically much higher, around 16 - 18, and often not experimentally determined in aqueous solution.

Isoelectric Point (pI) Calculation

For a molecule with two acidic groups, the isoelectric point is calculated as the average of the two pKa values:

pI = (pKa₁ + pKa₂) / 2

Given the expected high pKa of the hydroxyl group, the pI of this molecule will be significantly high. However, for practical purposes in drug development (pH 1-10), only the ammonium group's pKa is typically considered for charge calculations.

Experimental pKa Determination: A Potentiometric Titration Protocol

Potentiometric titration is the gold standard for experimental pKa determination. It involves monitoring the pH of a solution of the analyte as a titrant (a strong base) is added incrementally. The resulting titration curve (pH vs. volume of titrant) reveals the pKa values as the midpoints of the buffer regions.

Materials and Equipment
  • [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • High-purity water (deionized or distilled)

  • Calibrated pH meter with a combination electrode (accurate to ±0.01 pH units)

  • Automatic titrator or a magnetic stirrer and a burette

  • Temperature probe or water bath to maintain constant temperature (e.g., 25 °C)

  • Inert gas (Nitrogen or Argon) to blanket the solution and prevent CO₂ absorption

Step-by-Step Experimental Workflow
  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 50-100 mg of [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride.

    • Dissolve it in a known volume (e.g., 50 mL) of high-purity water in a thermostatted titration vessel.

    • Expert Insight: The starting concentration should be sufficient to produce a clear inflection in the titration curve but low enough to ensure complete dissolution.

  • System Calibration and Setup:

    • Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the experimental temperature.

    • Place the calibrated pH electrode and the burette tip into the analyte solution, ensuring they do not touch the sides or bottom of the vessel.

    • Begin gentle stirring and start bubbling the inert gas through the solution to prevent atmospheric CO₂ from interfering with the titration of the base.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05 - 0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration until the pH reaches approximately 11-12, well past the expected pKa of the ammonium group.

Data Analysis and pKa Determination

The pKa value is found at the half-equivalence point, where half of the acidic species has been neutralized.

  • Plot the Titration Curve: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis).

  • Identify the Equivalence Point (Vₑ): The equivalence point is the point of steepest slope on the titration curve, corresponding to the complete neutralization of the ammonium group. This can be identified visually or, more accurately, by calculating the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the curve. The peak of the first derivative plot corresponds to the equivalence point.

  • Determine the Half-Equivalence Point (V₁/₂): This is simply Vₑ / 2.

  • Find the pKa: The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point (V₁/₂).

Illustrative Data Example

Below is a table summarizing a plausible dataset from a potentiometric titration of [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride.

Volume of 0.1 M NaOH (mL)Measured pH
0.004.50
......
5.00 9.80
......
10.0010.95
10.5011.20

In this example, the equivalence point (Vₑ) is identified at 10.00 mL. The half-equivalence point (V₁/₂) is therefore 5.00 mL. The pH at this volume is 9.80, which gives us the experimental pKa₁.

pKa₁ = 9.80

Workflow Diagram: Potentiometric Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Weigh Compound P2 Dissolve in H₂O P1->P2 P3 Calibrate pH Meter P2->P3 T1 Add NaOH Increment P3->T1 T2 Stabilize & Record pH T1->T2 Repeat T2->T1 A1 Plot pH vs. Volume T2->A1 A2 Determine Equivalence Point (Vₑ) A1->A2 A3 Calculate Half-Equivalence Point (V₁/₂) A2->A3 A4 Identify pKa at V₁/₂ A3->A4

Caption: Experimental workflow for pKa determination via potentiometric titration.

Computational pKa and pI Prediction

In modern drug discovery, computational tools are often used to predict pKa values, saving time and resources. These methods can provide valuable estimates before a compound is even synthesized.

  • Methodologies: Prediction software utilizes various approaches, including algorithms based on the Hammett equation, quantum mechanical calculations, or database lookups of similar fragments.

  • Trustworthiness: While powerful, these predictions should be treated as estimates. The accuracy can vary depending on the complexity of the molecule and the robustness of the software's training set. It is always advisable to confirm predicted values with experimental data for lead compounds.

  • Application: Computational predictions are excellent for high-throughput screening of virtual libraries to filter for compounds with desirable pKa profiles.

Synthesis: Interpreting the Data

For [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride, the key findings are:

ParameterExpected/Determined ValueSignificance
pKa₁ (Ammonium)~9.80 (Experimental)Below this pH, the molecule is predominantly cationic (+1). Above this pH, it becomes neutral (0).
pKa₂ (Hydroxyl)~16-18 (Theoretical)Not relevant under physiological pH. The hydroxyl group remains protonated.
pI (Isoelectric Point)~12.9 - 13.9 (Calculated)The pH of minimum aqueous solubility, though practically the compound is neutral above ~pH 11.
Charge State vs. pH Diagram

G pH_Low pH < 9.8 (Cationic, +1) pH_Mid pH > 9.8 (Neutral, 0) pH_Low->pH_Mid pKa₁ ≈ 9.8 pH_High pH > 16 (Anionic, -1) pH_Mid->pH_High pKa₂ ≈ 16-18

Caption: Predominant species of [(1S,2S)-2-Aminocyclopentyl]methanol at different pH ranges.

Conclusion: A Self-Validating Approach

The determination of pKa and pI for a critical pharmaceutical intermediate like [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride requires a multi-faceted approach. By grounding experimental protocols in solid theoretical understanding and complementing them with computational predictions, researchers can build a comprehensive and reliable physicochemical profile of the molecule. This guide outlines a self-validating system where theoretical estimates inform experimental design, and robust experimental data provides definitive values for downstream applications in drug development. The accurate determination of these parameters is not merely an academic exercise but a foundational step in creating safe, stable, and effective pharmaceutical products.

References

  • Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. W. H. Freeman. [Link]

  • Bruice, P. Y. (2016). Organic Chemistry. Pearson. [Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: [(1S,2S)-2-Aminocyclopentyl]methanol Hydrochloride in Asymmetric Synthesis

Prepared by: Gemini, Senior Application Scientist Introduction: The Architectural Advantage of Chiral 1,2-Amino Alcohols In the landscape of asymmetric synthesis, where the precise three-dimensional arrangement of atoms...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Architectural Advantage of Chiral 1,2-Amino Alcohols

In the landscape of asymmetric synthesis, where the precise three-dimensional arrangement of atoms is paramount, chiral 1,2-amino alcohols stand out as a privileged class of molecular scaffolds.[1] Their value lies in the stereochemically defined relationship between the amino and hydroxyl groups, which allows them to serve as highly effective precursors for a wide range of chiral ligands and auxiliaries. These, in turn, are instrumental in orchestrating the stereochemical outcome of a multitude of chemical reactions, enabling the production of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries.[2]

[(1S,2S)-2-Aminocyclopentyl]methanol, a conformationally constrained cyclic amino alcohol, offers a rigid backbone that is particularly advantageous for creating a well-defined chiral environment in catalytic processes.[3] This guide provides an in-depth exploration of its application, focusing on its derivatization into a potent chiral ligand for the enantioselective addition of organozinc reagents to aldehydes—a fundamental carbon-carbon bond-forming reaction.

Core Application: Asymmetric Alkylation of Aldehydes

One of the benchmark applications for ligands derived from 1,2-amino alcohols is the catalytic enantioselective addition of diethylzinc to aldehydes. This reaction provides reliable access to chiral secondary alcohols, which are common structural motifs in biologically active molecules. The derivative, (1S,2S)-2-(benzylamino)cyclopentanol, formed from the parent amino alcohol, has demonstrated high efficacy in this transformation.[2]

Causality and Mechanistic Rationale

The success of this catalytic system hinges on the formation of a chiral zinc-amino alkoxide complex in situ. The chiral ligand reacts with diethylzinc to form a dimeric complex, which is the active catalytic species. This complex then coordinates with the aldehyde substrate.

The key to enantioselectivity lies in the transition state. The rigid cyclopentane backbone and the steric bulk of the benzyl group on the nitrogen atom create a highly organized and sterically biased pocket around the reactive zinc center.[2] This chiral environment dictates the facial selectivity of the aldehyde's approach, favoring the transfer of an ethyl group from the zinc reagent to one specific face of the carbonyl group. This preferential pathway leads to the formation of one enantiomer of the product in significant excess.

Visualization of the Catalytic Control

The following diagram illustrates the proposed transition state, highlighting how the chiral ligand architecture guides the reactants into a specific orientation to achieve high enantioselectivity.

Caption: Proposed transition state for the ligand-controlled enantioselective ethylation of an aldehyde.

Comparative Performance Data

The choice of a chiral ligand is critical for maximizing both yield and enantiomeric excess (ee). The table below presents a comparative analysis of (1S,2S)-2-(benzylamino)cyclopentanol against other common amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde.

LigandStructureYield (%)Enantiomeric Excess (ee, %)Product Configuration
(1S,2S)-2-(Benzylamino)cyclopentanol (Structure derived from topic)9595(S)[2]
(-)-3-exo-(Dimethylamino)isoborneol (DAIB)(Commonly known structure)Highup to 99(S)[2]
(1R,2S)-N,N-Dibutylnorephedrine (DBNE)(Commonly known structure)>95>95(R)[2]

This table demonstrates the high performance of the (1S,2S)-2-(benzylamino)cyclopentanol ligand, positioning it as a highly effective choice for this class of transformation.[2]

Detailed Experimental Protocol

Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol provides a general guideline for performing the reaction as described in the comparative data.[2]

Materials and Reagents:
  • (1S,2S)-2-(Benzylamino)cyclopentanol (or the parent hydrochloride salt and a base for in situ formation)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Methodology:
  • Catalyst Preparation:

    • To an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the chiral amino alcohol ligand, (1S,2S)-2-(benzylamino)cyclopentanol (0.1 mmol, 1.0 eq).

    • Add anhydrous toluene (5 mL) via syringe.

    • Cool the solution to 0 °C in an ice bath.

    • Under an inert atmosphere (N₂ or Ar), slowly add diethylzinc (1.0 M in hexanes, 3.0 mmol, 30 eq) to the stirred solution.

    • Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the active catalyst complex.

  • Aldehyde Addition:

    • Add freshly distilled benzaldehyde (1.0 mmol, 10 eq relative to ligand) dropwise to the catalyst solution at 0 °C.

  • Reaction Monitoring:

    • Continue stirring the reaction at 0 °C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed.

  • Reaction Quench and Work-up:

    • Once the reaction is complete, carefully quench it by the slow, dropwise addition of methanol at 0 °C.

    • Follow with the slow addition of 1 M HCl to dissolve the resulting zinc salts.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by silica gel column chromatography.

    • Determine the enantiomeric excess (ee) of the purified 1-phenyl-1-propanol by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Broader Applications: The Chiral Auxiliary Approach

Beyond their use as ligands in catalytic systems, derivatives of aminocyclopentanols can also function as covalently bound chiral auxiliaries. For instance, the related (1S,2R)-2-aminocyclopentan-1-ol can be converted into a chiral oxazolidinone.[3] This auxiliary can be attached to a prochiral substrate, such as a carboxylic acid, to form an imide.

The chiral auxiliary then directs the stereochemistry of subsequent reactions, such as alkylations or aldol reactions at the α-position, with excellent diastereoselectivity (>99%).[3] The rigid, fused-ring structure of the cyclopentano-oxazolidinone effectively shields one face of the enolate formed upon deprotonation, forcing the electrophile to approach from the less hindered face. After the desired stereocenter has been set, the auxiliary can be cleaved under mild conditions to reveal the enantiomerically enriched product, and the auxiliary can often be recovered and reused.[3] This strategy demonstrates the versatility of the aminocyclopentanol scaffold in asymmetric synthesis.

Workflow for Chiral Auxiliary-Mediated Alkylation

Chiral_Auxiliary_Workflow A Prochiral Acid Substrate C Attach Auxiliary (Imide Formation) A->C B Chiral Auxiliary (Oxazolidinone derivative) B->C D Diastereoselective Alkylation (e.g., LDA, R-X) C->D E Cleave Auxiliary (e.g., LiOH, H₂O₂) D->E F Enantiopure Product E->F G Recovered Auxiliary E->G

Caption: General workflow for an asymmetric alkylation using a chiral auxiliary derived from an amino alcohol.

Conclusion

[(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride is a valuable and versatile building block for asymmetric synthesis. Its rigid cyclic structure provides an excellent foundation for the design of both chiral ligands for catalysis and chiral auxiliaries for stoichiometric stereocontrol. The protocols and mechanistic insights provided herein demonstrate its utility in producing highly enantioenriched molecules, making it an indispensable tool for researchers, scientists, and professionals in drug development and fine chemical synthesis.

References

  • Ghosh, A. K., & Fidanze, S. (1998). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron: Asymmetry, 9(12), 2165-2168. [Link]

  • PubChem. [(1R,2R)-2-aminocyclopentyl]methanol hydrochloride. National Center for Biotechnology Information. [Link]

  • ECHA. [(1R,2S)-2-aminocyclopentyl]methanol hydrochloride. European Chemicals Agency. [Link]

  • Chemtronica. (1S,4R)-(4-Aminocyclopent-2-enyl)methanol hydrochloride. Product Information. [Link]

  • Google Patents. (2020). Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride.
  • Zhang, W. B., & Zhang, X. (2015). Recent Developments in the Synthesis and Utilization of Chiral β-Aminophosphine Derivatives as Catalysts or Ligands. RSC Advances, 5(1), 1-18. [Link]

  • Zaed, A. M., Grafton, M. W., Ahmad, S., & Sutherland, A. (2014). Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry. The Journal of organic chemistry, 79(3), 1511–1515. [Link]

  • Zaed, A. M., Grafton, M. W., Ahmad, S., & Sutherland, A. (2014). Asymmetric Synthesis of cis-Aminocyclopentenols, Building Blocks for Medicinal Chemistry. The Journal of Organic Chemistry. [Link]

  • IJCPA. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of. International Journal of Chemical and Pharmaceutical Analysis. [Link]

  • Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726. [Link]

Sources

Application

Step-by-step synthetic route for the preparation of [(1S,2S)-2-Aminocyclopentyl]methanol HCl

An Application Guide for the Asymmetric Synthesis of [(1S,2S)-2-Aminocyclopentyl]methanol HCl Introduction Chiral 1,2-amino alcohols are privileged structural motifs integral to a wide range of pharmaceuticals, natural p...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Asymmetric Synthesis of [(1S,2S)-2-Aminocyclopentyl]methanol HCl

Introduction

Chiral 1,2-amino alcohols are privileged structural motifs integral to a wide range of pharmaceuticals, natural products, and chiral ligands.[1][2][3] Their stereochemically defined arrangement of amino and hydroxyl groups provides a critical scaffold for molecular recognition and biological activity. [(1S,2S)-2-Aminocyclopentyl]methanol, a conformationally constrained vicinal amino alcohol, serves as a valuable chiral building block in asymmetric synthesis and is a key intermediate in the development of novel therapeutic agents.[4]

This application note provides a detailed, step-by-step synthetic protocol for the preparation of [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride. The described route leverages a chiral pool approach, starting from the commercially available (-)-Vince lactam, to ensure high stereochemical fidelity.[5] Each step is accompanied by expert commentary on the rationale behind procedural choices, safety considerations, and methods for in-process validation, ensuring a robust and reproducible synthesis suitable for research and drug development laboratories.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence starting from (-)-Vince Lactam. This strategy capitalizes on the fixed stereochemistry of the starting material to control the absolute configuration of the final product. The core transformations involve:

  • Stereoselective Hydrogenation: Saturation of the alkene in the bicyclic lactam to establish the cis-relationship of the substituents on the cyclopentane ring.

  • Reductive Ring-Opening and Amine Protection: Reduction of the amide using a powerful hydride source to yield the target amino alcohol, followed by in-situ protection of the primary amine to facilitate purification.

  • Deprotection and Salt Formation: Removal of the protecting group under acidic conditions to yield the final product as a stable hydrochloride salt.

Synthetic_Route A (-)-Vince Lactam (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one B (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one A->B H₂, 10% Pd/C Ethanol (Hydrogenation) C tert-Butyl ((1S,2S)-2-(hydroxymethyl) cyclopentyl)carbamate B->C 1. LiAlH₄, THF 2. (Boc)₂O, TEA (Reductive Opening & Protection) D [(1S,2S)-2-Aminocyclopentyl]methanol HCl C->D 4M HCl in Dioxane (Deprotection & Salt Formation)

Caption: Overall synthetic route for [(1S,2S)-2-Aminocyclopentyl]methanol HCl.

Part 1: Stereoselective Hydrogenation of (-)-Vince Lactam

This initial step reduces the double bond of the bicyclic system. The hydrogenation occurs from the less sterically hindered exo face, yielding the saturated lactam with the desired cis stereochemistry that will be carried through the synthesis.

Reagents and Materials

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
(-)-Vince Lactam123.1510.0 g81.21.0
10% Palladium on Carbon (Pd/C)N/A1.0 gN/A10 wt%
Ethanol, 200 Proof46.07200 mLN/ASolvent

Protocol

  • To a 500 mL Parr hydrogenation bottle, add (-)-Vince Lactam (10.0 g, 81.2 mmol) and 10% Pd/C (1.0 g).

  • Carefully add ethanol (200 mL) to the bottle.

  • Seal the bottle and place it on a Parr hydrogenation apparatus.

  • Flush the system three times with nitrogen gas, followed by three flushes with hydrogen gas.

  • Pressurize the vessel to 50 psi with hydrogen gas.

  • Shake the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the apparatus and flush with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethanol (2 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the product as a white solid.

Expertise & Experience:

  • Causality: Using a heterogeneous catalyst like Pd/C simplifies the workup, as it can be easily removed by filtration. The choice of ethanol as a solvent is due to its ability to dissolve the starting material and its compatibility with the hydrogenation conditions.

  • Trustworthiness: The reaction can be monitored by TLC (Thin Layer Chromatography) using a 1:1 Hexane:Ethyl Acetate mobile phase to confirm the disappearance of the starting material. The crude product is typically of high purity (>95%) and can be used in the next step without further purification.

Characterization (Expected for (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one):

  • Appearance: White crystalline solid.

  • Mass Spec (ESI+): m/z = 126.1 [M+H]⁺.

Part 2: Reductive Ring-Opening and Boc Protection

This is a critical two-stage, one-pot procedure. First, the saturated lactam is reduced using Lithium Aluminum Hydride (LiAlH₄), a potent reducing agent that cleaves the amide bond to form the desired amino alcohol. Second, the resulting primary amine is immediately protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions and facilitate chromatographic purification.

Reagents and Materials

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one125.1710.2 g81.51.0
Lithium Aluminum Hydride (LiAlH₄)37.956.2 g1632.0
Di-tert-butyl dicarbonate ((Boc)₂O)218.2519.5 g89.61.1
Triethylamine (TEA)101.1912.4 mL89.61.1
Tetrahydrofuran (THF), anhydrous72.11400 mLN/ASolvent

Protocol

  • Reduction: a. To a flame-dried 1 L three-neck round-bottom flask under an argon atmosphere, add LiAlH₄ (6.2 g, 163 mmol). b. Carefully add anhydrous THF (200 mL) via cannula. Stir the suspension and cool to 0 °C in an ice bath. c. Dissolve the saturated lactam (10.2 g, 81.5 mmol) in anhydrous THF (200 mL) and add it dropwise to the LiAlH₄ suspension over 1 hour, maintaining the internal temperature below 10 °C. d. After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 66 °C) for 18 hours.

  • Work-up (Fieser Quench): a. Cool the reaction mixture back down to 0 °C. b. CAUTION: The following quench is highly exothermic. Add dropwise and very slowly: i. Water (6.2 mL) ii. 15% (w/v) aqueous NaOH (6.2 mL) iii. Water (18.6 mL) c. Stir the resulting granular white suspension vigorously for 1 hour at room temperature.

  • Boc Protection: a. Filter the suspension, and wash the aluminum salts thoroughly with THF (3 x 100 mL). b. Combine the filtrates and add triethylamine (12.4 mL, 89.6 mmol), followed by di-tert-butyl dicarbonate (19.5 g, 89.6 mmol).[6][7] c. Stir the mixture at room temperature for 4 hours.

  • Purification: a. Concentrate the reaction mixture under reduced pressure. b. Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ (100 mL) and brine (100 mL). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. d. Purify the crude product by silica gel column chromatography (gradient elution, e.g., 20% to 50% Ethyl Acetate in Hexanes) to afford tert-butyl ((1S,2S)-2-(hydroxymethyl)cyclopentyl)carbamate as a colorless oil or white solid.

Expertise & Experience:

  • Causality: LiAlH₄ is used due to its high reactivity, which is necessary to reduce the stable amide bond. The Fieser workup is a standardized and safe method for quenching LiAlH₄ reactions, resulting in a granular, easily filterable precipitate of aluminum salts.[6][7] Boc protection is performed immediately because the free amino alcohol is highly polar and difficult to handle; the Boc group renders it more soluble in common organic solvents for chromatography.[8]

  • Trustworthiness: Successful Boc protection can be confirmed by a significant shift in the R_f value on a TLC plate and the appearance of a strong carbonyl stretch (~1690 cm⁻¹) in the IR spectrum.

Characterization (Expected for Boc-protected product):

  • Appearance: Colorless oil or white solid.

  • ¹H NMR (CDCl₃): Resonances corresponding to the t-butyl group (~1.45 ppm, 9H), cyclopentyl protons, hydroxymethyl protons, and a broad singlet for the NH proton.

  • Mass Spec (ESI+): m/z = 216.2 [M+H]⁺.

Part 3: Boc Deprotection and Hydrochloride Salt Formation

In the final step, the Boc protecting group is removed under strong acidic conditions. Using a solution of HCl in an organic solvent like dioxane not only cleaves the carbamate but also protonates the free amine, causing the desired hydrochloride salt to precipitate from the solution as a stable, crystalline solid.[9][10]

Reagents and Materials

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
tert-Butyl ((1S,2S)-2-(hydroxymethyl)cyclopentyl)carbamate215.3015.0 g69.71.0
4M HCl in 1,4-DioxaneN/A87 mL3485.0
Diethyl Ether74.12200 mLN/AWash Solvent

Protocol

  • Dissolve the Boc-protected amino alcohol (15.0 g, 69.7 mmol) in a minimal amount of methanol or isopropanol (approx. 20 mL) in a 250 mL round-bottom flask.

  • Add the 4M HCl solution in 1,4-dioxane (87 mL, 348 mmol) to the flask at room temperature with stirring.

  • CAUTION: Gas evolution (CO₂) will occur. Ensure adequate ventilation.[7]

  • Stir the mixture at room temperature for 2-4 hours. A white precipitate will form.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Once the reaction is complete, add diethyl ether (200 mL) to the suspension to ensure complete precipitation of the salt.

  • Stir for an additional 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with cold diethyl ether (2 x 50 mL) to remove any non-polar impurities and residual dioxane.

  • Dry the white solid under high vacuum for 12 hours to yield [(1S,2S)-2-Aminocyclopentyl]methanol HCl.

Expertise & Experience:

  • Causality: The use of HCl in an organic solvent is critical. Water should be avoided as the final product is highly water-soluble, which would complicate its isolation.[11][12] Diethyl ether is used as an anti-solvent to decrease the solubility of the polar hydrochloride salt, maximizing the isolated yield.

  • Trustworthiness: The purity of the final salt can be assessed by ¹H NMR (disappearance of the Boc signal at ~1.45 ppm) and melting point analysis. If impurities are present, recrystallization from a solvent system like isopropanol/ether is a viable purification strategy.[11]

Characterization (Expected for Final Product):

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR (D₂O): Resonances corresponding to the cyclopentyl and hydroxymethyl protons. A broad signal for the ammonium protons (-NH₃⁺) may be observed.

  • Mass Spec (ESI+): m/z = 116.1 [M+H]⁺ (corresponding to the free base).

Laboratory Workflow Visualization

Caption: Detailed laboratory workflow from starting material to final product.

References

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]

  • Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576.
  • Reddy, L. R., et al. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Organic Letters, 20(16), 4945–4949. [Link]

  • J&K Scientific LLC. (2026). BOC Protection and Deprotection. J&K Scientific Resources. [Link]

  • Hebei Boze Chemical Co., Ltd. (2019). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. News. [Link]

  • Gangrade, D., Nema, R., & Singhvi, I. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of in the Synthesis of Abacavir Sulphate and Development of Validated Chiral HPLC Method for its Estimation. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 176-182. [Link]

  • Denizet, A., et al. (2023). Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. ResearchGate. [Link]

  • Ghosh, A., et al. (2017). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 58(1), 1-4. [Link]

  • PubChem. (n.d.). cis-(2-Amino-cyclopentyl)-methanol. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. ResearchGate Q&A. [Link]

  • White, J. D., & Lee, C. S. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147-3149. [Link]

Sources

Method

Application Notes and Protocols for [(1S,2S)-2-Aminocyclopentyl]methanol Hydrochloride in Transition Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Privileged Scaffold for Asymmetric Synthesis [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride is a chiral 1,2-amino alcohol ligand. This s...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Asymmetric Synthesis

[(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride is a chiral 1,2-amino alcohol ligand. This structural motif is considered a "privileged scaffold" in asymmetric catalysis. The presence of both a hydroxyl and an amino group allows for the formation of stable bidentate chelate complexes with a variety of transition metals. The rigid cyclopentyl backbone and the defined stereochemistry at the C1 and C2 positions create a well-defined chiral environment around the metal center, which is essential for inducing high enantioselectivity in chemical transformations.

While extensive literature on the specific applications of [(1S,2S)-2-aminocyclopentyl]methanol hydrochloride is still emerging, its structural similarity to other well-studied chiral 1,2-amino alcohols allows for the confident extrapolation of its potential in a range of catalytic asymmetric reactions. This guide provides detailed application notes and protocols based on established methodologies for analogous ligands, offering a robust starting point for researchers interested in exploring the catalytic potential of this promising chiral ligand.

Key Physicochemical Properties

PropertyValue
Molecular Formula C₆H₁₄ClNO
Molecular Weight 151.63 g/mol [1]
CAS Number 2331212-02-1[1]
Appearance White to off-white solid
Solubility Soluble in water, methanol, and other polar solvents

Synthesis of [(1S,2S)-2-Aminocyclopentyl]methanol Hydrochloride

A common synthetic route to enantiopure aminocyclopentyl methanol derivatives involves the reduction of a lactam precursor, which can be obtained through various methods, including enzymatic resolution. A representative, though not specific to the (1S,2S) isomer, synthetic pathway starts from a protected lactam which is then reduced. The protecting group is subsequently removed to yield the desired amino alcohol.[2]

Application in Asymmetric Catalysis

The bidentate nature of [(1S,2S)-2-aminocyclopentyl]methanol allows it to form stable and catalytically active complexes with various transition metals, most notably ruthenium, rhodium, and zinc. These complexes are highly effective in promoting a variety of asymmetric transformations.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones

Asymmetric transfer hydrogenation is a powerful and operationally simple method for the enantioselective reduction of ketones to chiral secondary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals.[3] The use of a chiral amino alcohol ligand, such as [(1S,2S)-2-aminocyclopentyl]methanol, in conjunction with a ruthenium precursor, generates a highly effective catalyst for this transformation.

Catalytic Cycle and Mechanism of Enantioselection

The catalytic cycle for ruthenium-catalyzed ATH typically involves the formation of a ruthenium hydride species, which then transfers a hydride to the coordinated ketone. The chiral ligand dictates the facial selectivity of the hydride transfer, leading to the preferential formation of one enantiomer of the alcohol product.

ATH_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Ru_cat [Ru]-Ligand Complex Ru_H [Ru]-H (Hydride Species) Ru_cat->Ru_H H-source (e.g., i-PrOH) Ketone_complex Ketone Coordination Ru_H->Ketone_complex Ketone Substrate Hydride_transfer Diastereoselective Hydride Transfer Ketone_complex->Hydride_transfer Product_release Product Release Hydride_transfer->Product_release Chiral Alcohol Product_release->Ru_cat Regeneration Alcohol Enantioenriched Alcohol Product_release->Alcohol Ketone Prochiral Ketone Ketone->Ketone_complex

Caption: Generalized catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is based on established procedures for similar chiral amino alcohol ligands in ruthenium-catalyzed ATH.[3]

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride

  • Anhydrous isopropanol (i-PrOH)

  • Potassium hydroxide (KOH)

  • Acetophenone

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (3.1 mg, 0.005 mmol) and [(1S,2S)-2-aminocyclopentyl]methanol hydrochloride (3.4 mg, 0.022 mmol).

  • Add anhydrous isopropanol (2.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst solution, add acetophenone (59 µL, 0.5 mmol).

  • Initiation: Add a 0.1 M solution of KOH in isopropanol (0.1 mL, 0.01 mmol) to start the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with the addition of water (5 mL).

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate). Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral HPLC or GC.

Expected Performance (Based on Analogous Ligands):

LigandSubstrateYield (%)ee (%)
(1S,2R)-1-amino-2-indanolN-(diphenylphosphinyl)ketiminesup to 82high

Note: The performance of [(1S,2S)-2-aminocyclopentyl]methanol hydrochloride may vary and requires optimization for specific substrates.

Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction that produces chiral secondary alcohols.[4] Chiral amino alcohols are highly effective ligands for this transformation, facilitating the transfer of the alkyl group from zinc to the aldehyde with high stereocontrol.

Proposed Transition State

The chiral ligand forms a complex with diethylzinc, creating a chiral pocket that directs the coordination of the aldehyde. This steric hindrance ensures that the ethyl group is delivered to one face of the aldehyde, resulting in the preferential formation of one enantiomer of the alcohol.

Zinc_Addition_TS Proposed Transition State cluster_TS cluster_products ts Zn-Ligand-Aldehyde Complex Product Chiral Secondary Alcohol ts->Product Enantioselective Ethyl Transfer Ligand [(1S,2S)-2-aminocyclopentyl]methanol Ligand->ts Chiral Environment ZnEt2 Diethylzinc ZnEt2->ts Ethyl Source Aldehyde Aldehyde Aldehyde->ts Substrate Coordination

Caption: Conceptual diagram of the transition state in the zinc-catalyzed aldehyde addition.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is adapted from general procedures for the use of chiral amino alcohols in the enantioselective addition of diethylzinc to aldehydes.[5]

Materials:

  • [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride

  • Anhydrous toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve [(1S,2S)-2-aminocyclopentyl]methanol hydrochloride (15.2 mg, 0.1 mmol) in anhydrous toluene (5 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.2 mL of a 1.0 M solution in hexanes, 2.2 mmol) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add benzaldehyde (102 µL, 1.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate). Determine the enantiomeric excess of the resulting 1-phenyl-1-propanol by chiral HPLC or GC.

Expected Performance (Based on Analogous Ligands):

LigandAldehydeYield (%)ee (%)
(-)-DAIBBenzaldehyde9798 (S)
(1R,2S)-N-Pyrrolidinyl norephedrineBenzaldehyde9594 (R)

Note: The performance of [(1S,2S)-2-aminocyclopentyl]methanol hydrochloride may vary and requires optimization for specific substrates.

Troubleshooting and Optimization

  • Low Conversion: Increase reaction time, temperature, or catalyst loading. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.

  • Low Enantioselectivity: Screen different solvents, temperatures, and ligand-to-metal ratios. The choice of base in ATH can also significantly impact enantioselectivity.

  • Substrate Scope: The electronic and steric properties of the substrate will influence both the reaction rate and the enantioselectivity. Optimization for each new substrate is highly recommended.

Conclusion

[(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride is a promising chiral ligand for transition metal-catalyzed asymmetric synthesis. Its rigid backbone and well-defined stereochemistry make it an excellent candidate for inducing high enantioselectivity in a variety of transformations. The protocols provided in this guide, based on established methodologies for structurally similar ligands, offer a solid foundation for researchers to explore the full potential of this valuable chiral building block in the development of novel and efficient asymmetric catalytic systems.

References

  • Pericàs, M. A., et al. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 17(1), 847-861.
  • Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective addition of diethylzinc to different aldehydes (22) leading to 23. Retrieved from [Link]

  • American Chemical Society. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(15), 8475-8483.
  • Royal Society of Chemistry. (n.d.). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. Retrieved from [Link]

  • PubMed. (2016). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Chiral O,N,O-tridentate Phenol Ligands Derived From Camphor. Retrieved from [Link]

  • MDPI. (2025). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Retrieved from [Link]

  • Chemical Journal of Chinese Universities. (2011). Asymmetric Transfer Hydrogenation of β-Amino Ketone Catalyzed by (S,S)-TsDPEN-Ru Complex and Its Application in the Synthesis of Duloxetine. Retrieved from [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material in the Synthesis of Abacavir Sulphate and Development of Validated Chiral HPLC Method for its Estimation. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of aminoalcohol derivatives and their further conversion to (1R,4S)-4-(2-amino-6-chloro-5-formamido-4-pyrimidinyl).
  • Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of cycloalkyl vinyl ketones to allylic alcohols catalyzed by ruthenium amido complexes. Retrieved from [Link]

  • IntechOpen. (2021). Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of α-amino β-keto ester hydrochlorides through dynamic kinetic resolution. Retrieved from [Link]

  • PubChem. (n.d.). [(1R,2R)-2-aminocyclopentyl]methanol hydrochloride. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Chiral phosphine-phosphoramidite ligands in asymmetric catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride.
  • PubChem. (n.d.). cis-(2-Amino-cyclopentyl)-methanol. Retrieved from [Link]

  • MDPI. (2023). Advances in Versatile Chiral Ligands for Asymmetric Gold Catalysis. Retrieved from [Link]

Sources

Application

The Pivotal Role of [(1S,2S)-2-Aminocyclopentyl]methanol Hydrochloride in Modern Drug Discovery: A Guide for Researchers

Abstract In the landscape of contemporary pharmaceutical research, the demand for enantiomerically pure chiral building blocks is paramount for the development of effective and safe therapeutics.[1] Among these, [(1S,2S)...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of contemporary pharmaceutical research, the demand for enantiomerically pure chiral building blocks is paramount for the development of effective and safe therapeutics.[1] Among these, [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride has emerged as a versatile and valuable scaffold. This technical guide provides an in-depth exploration of the applications of this specific stereoisomer in pharmaceutical drug discovery. We will delve into its role as a key intermediate in the synthesis of complex therapeutic agents, including cyclin-dependent kinase (CDK) inhibitors and its potential as a chiral auxiliary in asymmetric synthesis. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also actionable experimental protocols.

Introduction: The Significance of Chiral Aminocycloalkanes in Medicinal Chemistry

Chiral amino alcohols are a privileged class of organic compounds that are integral to the structure of a wide array of therapeutic agents.[2] Their defined stereochemistry is often a critical determinant of their pharmacological activity, with different enantiomers potentially exhibiting vastly different biological effects. The cyclopentane ring, in particular, serves as a versatile scaffold, offering a conformationally restricted yet flexible framework that can mimic the sugar moiety in nucleosides, leading to the development of carbocyclic nucleoside analogues with enhanced metabolic stability.[2][3]

[(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride, with its specific cis-stereochemistry of the amino and hydroxymethyl groups, provides a unique three-dimensional architecture that can be exploited for precise molecular recognition in biological systems. This guide will illuminate its application in two key areas of drug discovery: as a foundational building block for complex molecules and as a controller of stereochemistry in asymmetric reactions.

Application as a Chiral Building Block: Synthesis of a Cyclin-Dependent Kinase (CDK) Inhibitor Intermediate

Cyclin-dependent kinases (CDKs) are a family of enzymes that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes.[4][5] Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The precise architecture of CDK inhibitors is critical for their potency and selectivity. The [(1S,2S)-2-aminocyclopentyl] moiety has been incorporated into the synthesis of novel CDK inhibitors.

A patent for CDK inhibitors describes the synthesis of a key intermediate, tert-butyl N-[(1S,2S)-2-[[2-chloro-5-(3,3-diethoxyprop-1-ynyl)pyrimidin-4-yl]amino]cyclopentyl]carbamate, which utilizes a (1S,2S)-diaminocyclopentane derivative.[6] The underlying principle involves the nucleophilic substitution of a halogenated pyrimidine with the chiral aminocyclopentane scaffold. The following protocol is a generalized representation of how [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride could be utilized in a similar synthetic strategy, following protection of the amino and hydroxyl groups.

Workflow for the Synthesis of a Chiral Pyrimidine Intermediate

G cluster_0 Protection of [(1S,2S)-2-Aminocyclopentyl]methanol cluster_1 Functional Group Interconversion cluster_2 Coupling with Pyrimidine Core start [(1S,2S)-2-Aminocyclopentyl]methanol HCl p1 Protection of Amino Group (e.g., Boc anhydride) start->p1 p2 Protection of Hydroxyl Group (e.g., TBDMSCl) p1->p2 protected_intermediate Fully Protected (1S,2S)-Aminocyclopentylmethanol p2->protected_intermediate f1 Conversion of Protected Hydroxymethyl to a Leaving Group (e.g., Mesylation) protected_intermediate->f1 f2 Displacement with Azide (e.g., NaN3) f1->f2 f3 Reduction of Azide to Amine (e.g., H2, Pd/C) f2->f3 diamino_intermediate Protected (1S,2S)-Diaminocyclopentane f3->diamino_intermediate coupling Nucleophilic Aromatic Substitution (SNAr) diamino_intermediate->coupling pyrimidine Halogenated Pyrimidine Derivative pyrimidine->coupling final_intermediate CDK Inhibitor Intermediate coupling->final_intermediate

Caption: Synthetic workflow for a CDK inhibitor intermediate.

Experimental Protocol: Synthesis of a Chiral Pyrimidine Intermediate

Materials:

  • Fully protected [(1S,2S)-2-aminocyclopentyl]methanol derivative

  • 2,4-dichloropyrimidine derivative

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the protected (1S,2S)-diaminocyclopentane derivative (1.0 eq) in anhydrous DMF.

  • Addition of Base: Add DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Pyrimidine: To the stirred solution, add the 2,4-dichloropyrimidine derivative (1.1 eq).

  • Reaction Monitoring: Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired chiral pyrimidine intermediate.

Application as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction.[7] While direct experimental data for [(1S,2S)-2-Aminocyclopentyl]methanol as a chiral auxiliary is limited, its stereoisomer, (1S,2R)-2-aminocyclopentan-1-ol, has been effectively used to form a rigid oxazolidinone auxiliary for highly diastereoselective alkylation and aldol reactions.[2] The principles of this application can be extended to the (1S,2S) isomer.

The formation of an oxazolidinone from [(1S,2S)-2-Aminocyclopentyl]methanol would create a rigid bicyclic system. Acylation of the nitrogen followed by enolization would lead to a conformationally constrained enolate where one face is sterically hindered by the cyclopentyl ring, directing the approach of an electrophile to the opposite face.

Conceptual Workflow for Asymmetric Alkylation

G cluster_0 Auxiliary Attachment cluster_1 Diastereoselective Reaction cluster_2 Auxiliary Cleavage start [(1S,2S)-2-Aminocyclopentyl]methanol HCl a1 Formation of Oxazolidinone start->a1 a2 N-Acylation a1->a2 acyl_oxazolidinone N-Acyl Oxazolidinone a2->acyl_oxazolidinone r1 Enolate Formation (e.g., LDA, -78 °C) acyl_oxazolidinone->r1 r2 Electrophilic Attack (e.g., Alkyl Halide) r1->r2 diastereomer Diastereomerically Enriched Product r2->diastereomer c1 Hydrolysis (e.g., LiOH, H2O2) diastereomer->c1 chiral_product Enantiomerically Enriched Carboxylic Acid c1->chiral_product recovered_auxiliary Recovered Chiral Auxiliary c1->recovered_auxiliary

Caption: Asymmetric alkylation using a chiral auxiliary.

Representative Protocol: Asymmetric Aldol Reaction

Materials:

  • N-propionyl oxazolidinone derived from [(1S,2S)-2-aminocyclopentyl]methanol

  • Di-n-butylboron triflate (Bu₂BOTf)

  • Triethylamine (TEA)

  • An aldehyde (e.g., isobutyraldehyde)

  • Anhydrous dichloromethane (DCM)

  • Phosphate buffer (pH 7)

  • Methanol, 30% hydrogen peroxide

Procedure:

  • Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere. Add Bu₂BOTf (1.1 eq) followed by the dropwise addition of TEA (1.2 eq). Stir for 30 minutes.

  • Aldehyde Addition: Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq) dropwise.

  • Reaction Quenching: Stir at -78 °C for 1 hour, then at 0 °C for 1 hour. Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.

  • Work-up and Purification: Stir vigorously for 1 hour. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated sodium bicarbonate and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved under standard conditions (e.g., lithium hydroperoxide) to yield the chiral β-hydroxy carboxylic acid.

Role in Carbocyclic Nucleoside Analogue Synthesis

Carbocyclic nucleoside analogues are a cornerstone of antiviral therapy.[8] They are structurally similar to natural nucleosides but have the furanose ring oxygen replaced by a methylene group, which confers resistance to enzymatic cleavage and enhances their metabolic stability.[3] While the direct synthesis of a marketed antiviral drug from [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride is not prominently documented, its stereoisomers are key precursors to important drugs like Abacavir, an anti-HIV medication.[9]

The synthesis of carbocyclic nucleosides can follow either a linear or a convergent approach.[2][3] In a convergent synthesis, a functionalized cyclopentane or cyclopentene ring is coupled with a heterocyclic base. [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride is a prime candidate for derivatization into a suitable cyclopentane synthon for such couplings.

Quantitative Data: Antiviral Activity of Representative Carbocyclic Nucleosides
CompoundVirusEC₅₀ (µM)Cytotoxicity (CC₅₀, µM)Selectivity Index (CC₅₀/EC₅₀)
Neplanocin AHIV-10.1>100>1000
CPE-CHIV-10.06>100>1667
5-Fluorocytosine analogueWest Nile Virus15-20>100>5

Data adapted from a study on cyclopentenyl nucleosides.[10]

Conclusion

[(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride is a chiral building block with significant potential in pharmaceutical drug discovery. Its defined stereochemistry and versatile functional groups make it a valuable precursor for the synthesis of complex and stereochemically rich molecules, including potent enzyme inhibitors. Furthermore, its rigid cyclopentane framework provides a foundation for the development of effective chiral auxiliaries to control the stereochemistry of asymmetric reactions. As the demand for enantiomerically pure pharmaceuticals continues to grow, the applications of such well-defined chiral synthons will undoubtedly expand, paving the way for the discovery of novel and more effective therapeutic agents.

References

  • BenchChem. (2025). Synthesis of Carbocyclic Nucleoside Analogues from Aminocyclopentanol: Application Notes and Protocols. BenchChem Technical Support Team.
  • Antiviral nucleoside analogs. PMC. Retrieved March 17, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Asymmetric Induction with a (1S,2S)-2-Phenylcyclopentanamine Auxiliary Moiety. BenchChem Technical Support Team.
  • University of Hamburg. (2020, March 24). Stereoselective Syntheses of Carbocyclic Nucleosides. Department of Chemistry. Retrieved March 17, 2026, from [Link]

  • Wikipedia. (2023, November 29). Chiral auxiliary. In Wikipedia. Retrieved March 17, 2026, from [Link]

  • Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. PMC. Retrieved March 17, 2026, from [Link]

  • Google Patents. (n.d.). US10927120B2 - CDK inhibitors.
  • American Chemical Society. (2023, November 15). Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers. Journal of Medicinal Chemistry. Retrieved March 17, 2026, from [Link]

  • Synthesis and Structure–Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold. PMC. Retrieved March 17, 2026, from [Link]

  • MDPI. (2024, June 26). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. MDPI. Retrieved March 17, 2026, from [Link]

  • BenchChem. (2025). A Comparative Study of (1S,2S)-2-(Benzylamino)cyclopentanol and Other Amino Alcohol Ligands in Asymmetric Synthesis. BenchChem Technical Support Team.
  • ResearchGate. (n.d.). synthesis, reactions, and pharmacological applications of 2-aminobenzimidazoles: an update. Retrieved March 17, 2026, from [Link]

  • Google Patents. (n.d.). WO2023249974A2 - Cyclin-dependent kinase 2 inhibitors for medical treatment.
  • bioRxiv. (2023, June 17). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. Retrieved March 17, 2026, from [Link]

  • IJCPA. (2014, August 9). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of. Retrieved March 17, 2026, from [Link]

  • PubMed. (2001, November 8). Enantiomeric synthesis of D- and L-cyclopentenyl nucleosides and their antiviral activity against HIV and West Nile virus. Retrieved March 17, 2026, from [Link]

Sources

Method

Application Notes and Protocols for Enantioselective Reduction Reactions Catalyzed by (1S,2S)-2-Aminocyclopentylmethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: A Privileged Scaffold for Asymmetric Catalysis The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Asymmetric Catalysis

The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a fundamental transformation in modern organic synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. Among the plethora of methods developed for this purpose, the Corey-Bakshi-Shibata (CBS) reduction has emerged as a particularly robust and reliable strategy, celebrated for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcomes.[1][2][3]

At the heart of the CBS reduction lies a chiral oxazaborolidine catalyst, which is typically generated in situ from a chiral β-amino alcohol and a borane source.[4][5] This guide focuses on a specific class of these ligands: derivatives of (1S,2S)-2-aminocyclopentylmethanol. The rigid cyclopentyl backbone of this amino alcohol provides a well-defined and sterically hindered environment, which is paramount for effective stereochemical control during the hydride transfer step. This document provides a comprehensive overview of the synthesis of the parent amino alcohol, the mechanism of catalysis, detailed experimental protocols for its application in enantioselective ketone reduction, and performance data to guide your synthetic endeavors.

Synthesis of the Chiral Ligand: (1S,2S)-2-Aminocyclopentylmethanol

The enantiomerically pure (1S,2S)-2-aminocyclopentylmethanol can be synthesized from a racemic precursor through a classical resolution strategy. A common approach involves the resolution of a derivatized precursor, such as trans-2-(benzylamino)cyclopentanol, using a chiral resolving agent.

A representative procedure for obtaining a related N-substituted derivative, (1S,2S)-2-(benzylamino)cyclopentanol, is outlined below. The N-benzyl group can subsequently be removed via hydrogenolysis to yield the parent amino alcohol.

Protocol 1: Synthesis of (1S,2S)-2-(Benzylamino)cyclopentanol [6]

  • Synthesis of Racemic trans-2-(Benzylamino)cyclopentanol:

    • In a sealed tube, combine cyclopentene oxide (1.0 equiv) and benzylamine (1.2 equiv).

    • Heat the mixture at 100 °C for 12 hours.

    • After cooling to room temperature, purify the crude product by vacuum distillation to obtain racemic trans-2-(benzylamino)cyclopentanol.

  • Resolution of the Racemic Mixture:

    • Dissolve the racemic amino alcohol (1.0 equiv) in a minimal amount of hot 2-propanol.

    • In a separate flask, dissolve R-(-)-mandelic acid (1.0 equiv) in a minimal amount of hot 2-propanol.

    • Combine the two solutions and allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4 °C) overnight to facilitate crystallization of the diastereomeric salt.

    • Collect the crystals by filtration and wash with cold 2-propanol.

    • The enantiomerically enriched (1S,2S)-2-(benzylamino)cyclopentanol can be liberated from the salt by treatment with an aqueous base (e.g., 1 M NaOH) and extraction with an organic solvent (e.g., ethyl acetate).

    • The organic extracts are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the free amino alcohol.

  • Deprotection to (1S,2S)-2-Aminocyclopentylmethanol (Optional):

    • Dissolve the (1S,2S)-2-(benzylamino)cyclopentanol in methanol.

    • Add a catalytic amount of palladium on carbon (10 wt. %).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain (1S,2S)-2-aminocyclopentylmethanol.

Mechanism of Enantioselective Reduction: The Catalytic Cycle

The enantioselectivity of the reduction is achieved through the formation of a chiral oxazaborolidine catalyst in situ. This catalyst then orchestrates the stereoselective transfer of a hydride from a stoichiometric borane source to the prochiral ketone.

The catalytic cycle can be understood through the following key steps:

  • Catalyst Formation: The (1S,2S)-2-aminocyclopentylmethanol derivative reacts with a borane source (e.g., borane-dimethyl sulfide complex, BMS) to form a rigid, chiral oxazaborolidine catalyst with the evolution of hydrogen gas.[5]

  • Catalyst-Borane Complexation: The Lewis basic nitrogen atom of the oxazaborolidine coordinates to a molecule of the borane reducing agent. This coordination activates the borane, making it a more potent hydride donor, and increases the Lewis acidity of the endocyclic boron atom of the catalyst.[5]

  • Ketone Coordination: The prochiral ketone coordinates to the more Lewis acidic endocyclic boron atom of the catalyst-borane complex. The ketone orients itself to minimize steric interactions between its larger substituent and the bulky framework of the chiral ligand.[5]

  • Enantioselective Hydride Transfer: The activated borane delivers a hydride to the carbonyl carbon of the ketone via a highly organized, six-membered ring transition state. The steric environment created by the chiral ligand dictates the face of the ketone to which the hydride is delivered, thus establishing the stereochemistry of the product alcohol.[5]

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane intermediate dissociates from the catalyst, which is then free to enter another catalytic cycle. The chiral secondary alcohol is obtained after an aqueous workup.[5]

Catalytic Cycle cluster_0 Catalytic Cycle for Enantioselective Ketone Reduction A Oxazaborolidine Catalyst B Catalyst-Borane Complex A->B + Borane C Ketone Coordination Complex B->C + Ketone D Transition State (Hydride Transfer) C->D Intramolecular Hydride Transfer E Product-Catalyst Complex D->E E->A - Alkoxyborane (Product Precursor)

Caption: Simplified catalytic cycle for the CBS reduction.

Performance Data in Asymmetric Catalysis

The efficacy of chiral ligands derived from (1S,2S)-2-aminocyclopentylmethanol is demonstrated by their ability to induce high levels of enantioselectivity in the reduction of various prochiral ketones. Below is a summary of the performance for the reduction of α-chloroacetophenone using a catalyst derived from a related N-substituted aminocyclopentanol.

LigandKetone SubstrateYield (%)Enantiomeric Excess (ee, %)Product ConfigurationReference
(1S,2S)-2-Aminocyclopentanol derivativeα-Chloroacetophenone9994(S)[6]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the in situ generation of the oxazaborolidine catalyst and its subsequent use in the enantioselective reduction of a model ketone, acetophenone.

Experimental Workflow cluster_workflow Experimental Workflow prep Catalyst Preparation (In Situ) reduction Asymmetric Reduction prep->reduction Catalyst solution used directly workup Work-up and Isolation reduction->workup Reaction mixture purification Purification and Analysis workup->purification Crude product

Caption: High-level experimental workflow.

Protocol 2: Enantioselective Reduction of Acetophenone

Materials:

  • (1S,2S)-2-Aminocyclopentylmethanol derivative (e.g., (1S,2S)-2-(benzylamino)cyclopentanol)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a magnetic stir bar

  • Syringes and needles

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Catalyst Preparation (in situ): [5]

    • To a dry, nitrogen-flushed round-bottom flask, add the (1S,2S)-2-aminocyclopentylmethanol derivative (0.1 mmol, 10 mol%).

    • Add anhydrous THF (5 mL) to dissolve the amino alcohol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add borane-dimethyl sulfide complex (0.1 mL, ~1.0 mmol) dropwise to the solution.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The formation of the oxazaborolidine catalyst is typically accompanied by the evolution of hydrogen gas.

  • Asymmetric Reduction: [5]

    • Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or room temperature).

    • In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL).

    • Add the acetophenone solution dropwise to the catalyst solution over 10-15 minutes.

    • Add an additional equivalent of borane-dimethyl sulfide complex (0.1 mL, ~1.0 mmol) dropwise to the reaction mixture.

    • Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: [5]

    • Once the reaction is complete (as indicated by TLC), cool the mixture to 0 °C and quench the reaction by the slow, dropwise addition of methanol (2 mL) to decompose excess borane. Caution: Hydrogen gas is evolved.

    • Add 1 M HCl (5 mL) and stir the mixture for 15 minutes.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 15 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess (% ee) of the product by chiral HPLC or GC analysis.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established methodologies in asymmetric catalysis. The reliability of this process is underscored by the following:

  • Predictable Stereochemistry: The stereochemical outcome of the reduction is generally predictable based on the established models for the CBS reduction, where the hydride is delivered to the face of the ketone opposite the bulky substituent of the chiral ligand in the transition state.

  • High Enantioselectivity: The rigid conformational nature of the cyclopentyl backbone in the catalyst is designed to maximize the energy difference between the two diastereomeric transition states, leading to high enantiomeric excesses.

  • Reproducibility: The in situ generation of the catalyst from stable precursors ensures a high degree of reproducibility, provided that anhydrous conditions are maintained. The presence of water can significantly impact the enantioselectivity.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep syntheses. Journal of the American Chemical Society, 109(25), 7925–7926. [Link]

  • Wikipedia. (n.d.). Corey–Itsuno reduction. [Link]

  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411-8414. [Link]

  • Organic Reactions. (2002). Enantioselective Reduction of Ketones. [Link]

  • Soni, P., & Banerjee, U. C. (2006). Enantioselective reduction of acetophenone and its derivatives with a new yeast isolate Candida tropicalis PBR-2 MTCC 5158. Biotechnology journal, 1(1), 80–85. [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]

  • University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. [Link]

  • Gangrade, D., & Singh, P. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of. International Journal of Current Pharmaceutical Analysis, 1(4), 176-182. [Link]

  • ResearchGate. (2014). Corey (Corey‐Bakshi‐Shibata; CBS) reduction. [Link]

Sources

Application

Application Note: Functionalization Techniques for[(1S,2S)-2-Aminocyclopentyl]methanol Hydrochloride in Organic Synthesis

Executive Summary [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride is a highly versatile, conformationally restricted chiral building block. Featuring a trans-1,2 relationship between a primary amine and a hydroxymethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride is a highly versatile, conformationally restricted chiral building block. Featuring a trans-1,2 relationship between a primary amine and a hydroxymethyl group on a cyclopentane ring, this scaffold is invaluable in modern medicinal chemistry. It is primarily utilized in the synthesis of metabolically stable1[1] and as a rigid core for2[2]. This application note details the mechanistic rationale and field-validated protocols for its divergent functionalization.

Chemical Context and Mechanistic Rationale

The synthetic utility of [(1S,2S)-2-aminocyclopentyl]methanol lies in its orthogonal bifunctionality. The primary amine acts as a potent nucleophile, while the primary alcohol provides a handle for phosphorylation, etherification, or oxidation.

  • The Role of the Hydrochloride Salt: The free base of this γ -amino alcohol is susceptible to oxidative degradation and spontaneous intermolecular condensation. Supplying the compound as a hydrochloride salt ensures long-term shelf stability. Consequently, any functionalization targeting the nitrogen requires in situ neutralization with a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to liberate the reactive free amine prior to electrophilic attack.

  • Stereochemical Integrity: The (1S,2S) trans configuration mimics the spatial arrangement of the furanose ring found in natural nucleosides. Preserving this stereocenter during functionalization is critical, as it directly dictates the binding affinity of the resulting analogs to target proteins, such as 3[4].

Divergent Functionalization Strategies

Pathways Core [(1S,2S)-2-Aminocyclopentyl] methanol HCl N_Func N-Functionalization (Base Construction) Core->N_Func DIPEA, Electrophiles O_Func O-Functionalization (Esterification/Oxidation) Core->O_Func N-Protection Required Protect Selective Protection (N-Boc / O-TBDMS) Core->Protect Boc2O or TBDMS-Cl CN Carbocyclic Nucleosides N_Func->CN PD Prodrugs / Chain Extension O_Func->PD AI Advanced Intermediates Protect->AI

Divergent functionalization pathways for [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride.

N-Functionalization: De Novo Nucleobase Construction

Historically, the synthesis of carbocyclic nucleosides involved condensing a pre-formed nucleobase with a cyclopentanediol via a Mitsunobu reaction. However, this approach often suffers from poor regioselectivity and low yields due to steric hindrance on the rigid carbocycle. Research has demonstrated that 1 of (2-aminocyclopentyl)methanol is significantly more efficient[3]. In this strategy, the amine acts as the foundational N1 atom of pyrimidines or the N9 atom of purines[1].

Integration into Polycyclic Scaffolds

Beyond nucleosides, this building block is utilized to synthesize2[5]. The amino group undergoes reductive amination or amide coupling, followed by cyclization, embedding the cyclopentane ring into a rigid tricyclic framework that disrupts viral capsid assembly[2].

Validated Experimental Protocols

Protocol A: De Novo Construction of a Uracil Analog

Objective: Synthesize a 1,2-disubstituted carbocyclic pyrimidine nucleoside analog. Causality: Building the ring in situ avoids the steric clash associated with coupling a bulky, pre-formed uracil ring, ensuring complete retention of the (1S,2S) stereochemistry.

  • Neutralization: Suspend[(1S,2S)-2-aminocyclopentyl]methanol hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere. Add DIPEA (2.5 eq) dropwise at 0 °C.

    • Expert Insight: Excess DIPEA is critical here. It ensures complete liberation of the free amine and acts as an acid scavenger for the HCl generated in the subsequent acylation step.

  • Acylation: Slowly add 3-methoxy-2-methylacryloyl chloride (1.1 eq) to the solution. Stir for 2 hours at room temperature to form the acyclic amide intermediate.

  • Urea Formation & Cyclization: Treat the intermediate with silver cyanate (AgOCN) in a benzene/DMF mixture, followed by heating to 80 °C. This promotes intramolecular cyclization into the pyrimidine dione (uracil/thymine core)[1].

  • Halogenation (Optional): To synthesize potent antiviral derivatives, the resulting uracil analog can be1 in glacial acetic acid[3].

Workflow Step1 1. Salt Neutralization (DIPEA in DMF, 0 °C) Step2 2. Amine Acylation (Acryloyl chloride derivative) Step1->Step2 Step3 3. Isocyanate Addition & Thermal Cyclization Step2->Step3 Step4 4. Optional C5-Halogenation (NCS/NBS in AcOH) Step3->Step4

Step-by-step workflow for de novo pyrimidine base construction.

Protocol B: Reductive Amination for Tricyclic HBV Inhibitors

Objective: Couple the primary amine to an aldehyde intermediate for tricyclic core assembly[2]. Causality: Reductive amination is chosen over direct alkylation to prevent over-alkylation (formation of tertiary amines) and to maintain high chemoselectivity in the presence of the free hydroxyl group.

  • Imine Formation: Dissolve the aldehyde precursor (1.0 eq) and [(1S,2S)-2-aminocyclopentyl]methanol hydrochloride (1.2 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq) to neutralize the salt.

  • Catalysis: Add a catalytic amount of trifluoroacetic acid (TFA) to facilitate imine formation. Stir at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)[5].

    • Expert Insight: NaBH(OAc)3 is a mild reducing agent that selectively reduces the imine intermediate without reducing the unreacted aldehyde or affecting the primary alcohol.

  • Workup & Validation: Quench with saturated aqueous NaHCO3 to destroy excess hydride. Extract with DCM, dry over Na2SO4, and purify via flash chromatography. The presence of the secondary amine should be validated via 1H NMR (disappearance of the aldehyde proton ~9.5 ppm and appearance of new benzylic/aliphatic protons ~3.5-4.0 ppm).

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes based on established literature for functionalizing this scaffold[3],[1],[2].

Functionalization TypeReagents / ConditionsTarget MotifExpected YieldKey Observation
N-Acylation (Base Construction) Acryloyl chloride, DIPEA, DMF, 0 °C to RTAcyclic pyrimidine precursor75 - 85%Highly regioselective for the amine over the alcohol[1].
Pyrimidine Cyclization AgOCN, Heat (80 °C)Uracil/Thymine carbocyclic analog60 - 70%Requires strictly anhydrous conditions to prevent isocyanate hydrolysis.
Reductive Amination Aldehyde, NaBH(OAc)3, DCM, RTSecondary amine (HBV inhibitor core)80 - 90%Mild reduction prevents over-alkylation and preserves stereochemistry[2].
C5-Halogenation NBS, Glacial Acetic Acid, RT5-Bromo-uracil analog>85%Halogenation at position 5 is quantitative and rapid[3].

References

  • Synthesis of 1,2-Disubstituted Carbocyclic Analogs of Pyrimidine and Purine Nucleosides.Thieme Connect / Synthesis.
  • WO2020030781A1 - Tricyclic inhibitors of hepatitis b virus.
  • Synthesis of Carbocyclic Analogues of MECA and NECA 1,2-Disubstituted as Potential Adenosine Receptor Agonists.

Sources

Method

Protocols for incorporating[(1S,2S)-2-Aminocyclopentyl]methanol HCl into bioactive peptide scaffolds

Application Note: Protocols for Incorporating[(1S,2S)-2-Aminocyclopentyl]methanol HCl into Bioactive Peptide Scaffolds Structural Rationale and Mechanistic Insights The incorporation of alicyclic amino alcohols, such as[...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocols for Incorporating[(1S,2S)-2-Aminocyclopentyl]methanol HCl into Bioactive Peptide Scaffolds

Structural Rationale and Mechanistic Insights

The incorporation of alicyclic amino alcohols, such as[(1S,2S)-2-Aminocyclopentyl]methanol HCl, into peptide scaffolds is a highly effective strategy for developing advanced peptidomimetics with enhanced pharmacokinetic properties[1].

  • Conformational Constraint: The trans-1,2-disubstituted cyclopentane ring severely restricts the backbone dihedral angles ( ϕ and ψ ). This steric locking strongly favors specific secondary structures, such as the 12-helix, which reduces the entropic penalty upon receptor binding and thereby increases target affinity[2].

  • Proteolytic Stability: The unnatural alicyclic core is not recognized by endogenous proteases, significantly extending the in vivo half-life of the therapeutic peptide[1].

  • Functional Versatility: The primary amino group allows for standard amide bond elongation, while the hydroxyl group can serve as a stable C-terminal alcohol (a bioisostere for a carboxylate) or be oxidized post-synthesis to a reactive aldehyde for covalent protease inhibition[3].

Experimental Protocols

General Considerations: [(1S,2S)-2-Aminocyclopentyl]methanol HCl is supplied as a hydrochloride salt. Prior to coupling, the amine must be neutralized with a non-nucleophilic base (e.g., DIPEA) to ensure nucleophilicity.

Protocol A: On-Resin Incorporation via 2-Chlorotrityl Chloride (2-CTC) Resin

Causality & Strategy: Synthesizing C-terminal peptide alcohols directly via Solid-Phase Peptide Synthesis (SPPS) is challenging because standard resins anchor the C-terminal carboxylate[3]. By anchoring the hydroxyl group of [(1S,2S)-2-Aminocyclopentyl]methanol to a 2-CTC resin, we invert the paradigm. The bulky trityl linker prevents diketopiperazine formation during early Fmoc deprotection cycles and allows for mild acidic cleavage, preserving acid-labile side-chain protecting groups.

Step-by-Step Methodology:

  • Resin Swelling & Activation:

    • Swell 1.0 g of 2-CTC resin (loading ~1.0 mmol/g) in dry dichloromethane (DCM) for 30 minutes[4].

    • Causality: Swelling expands the polystyrene matrix, maximizing the accessibility of the reactive trityl chloride sites for the incoming nucleophile.

  • Ligand Loading:

    • Dissolve 1.5 eq of[(1S,2S)-2-Aminocyclopentyl]methanol HCl in dry DCM/DMF (1:1). Add 4.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA neutralizes the HCl salt, freeing the primary amine and hydroxyl groups. The primary alcohol preferentially reacts with the highly reactive trityl cation.

    • Add the solution to the resin and agitate for 4 hours at room temperature.

  • Capping:

    • Add HPLC-grade methanol (1 mL/g resin) and agitate for 30 minutes.

    • Causality: Methanol caps any unreacted trityl chloride sites, preventing the formation of truncation sequences during subsequent SPPS steps[4].

  • Validation Check (Self-Validating System):

    • Wash the resin thoroughly with DCM and DMF. Perform a picric acid test to determine amine loading efficiency. A positive (yellow) result confirms successful amine tethering.

  • Peptide Elongation:

    • Proceed with standard Fmoc-SPPS using HATU/DIPEA activation for subsequent amino acids[4].

  • Cleavage:

    • Treat the resin with 1% Trifluoroacetic acid (TFA) in DCM for 5 x 2 minutes.

    • Causality: The ether bond between the primary alcohol and the trityl group is highly acid-labile. Using 1% TFA releases the fully protected peptide alcohol without prematurely removing side-chain protecting groups.

SPPS_Workflow A 2-CTC Resin Activation B Hydroxyl Loading [(1S,2S)-2-Aminocyclopentyl]methanol A->B DIPEA, DCM C Resin Capping (MeOH/DIPEA) B->C Quench unreacted sites D Fmoc-SPPS Elongation C->D Sequential Coupling E TFA Cleavage (Mild Acid) D->E Final Deprotection F Purified Peptide Alcohol Scaffold E->F Precipitation

Workflow for on-resin incorporation of alicyclic amino alcohols via 2-CTC resin.

Protocol B: Solution-Phase C-Terminal Capping and Oxidation to Peptide Aldehyde

Causality & Strategy: When the peptide sequence contains highly sterically hindered residues, solid-phase coupling to the alicyclic amine may suffer from low yields. Synthesizing the peptide acid first, followed by solution-phase coupling to[(1S,2S)-2-Aminocyclopentyl]methanol, ensures higher conversion rates. Subsequent oxidation yields a peptide aldehyde, a potent pharmacophore for serine and cysteine protease inhibitors[3].

Step-by-Step Methodology:

  • Activation of Peptide Acid:

    • Dissolve 1.0 eq of the fully protected peptide acid in anhydrous DMF. Add 1.1 eq of HATU and 2.0 eq of DIPEA. Stir for 5 minutes.

    • Causality: HATU rapidly forms an active O-At ester, which is highly reactive toward hindered alicyclic amines.

  • Coupling:

    • Add 1.2 eq of [(1S,2S)-2-Aminocyclopentyl]methanol HCl and an additional 1.2 eq of DIPEA. Stir for 12 hours at room temperature.

  • Validation Check (LC-MS):

    • Take a 5 µL aliquot, dilute in MeCN/H₂O, and analyze via LC-MS. The presence of the [M+H]⁺ peak corresponding to the peptide alcohol confirms successful coupling.

  • Oxidation (Optional for Protease Inhibitors):

    • Dissolve the purified peptide alcohol in dry DCM. Add 1.5 eq of Dess-Martin Periodinane (DMP) and stir for 2 hours.

    • Causality: DMP is a mild, selective oxidant that converts the primary alcohol to an aldehyde without causing over-oxidation to the carboxylic acid or epimerization of the adjacent chiral centers.

  • Quenching and Workup:

    • Quench with saturated aqueous NaHCO₃ and Na₂S₂O₃. Extract with DCM, dry over MgSO₄, and concentrate.

Protease_Inhibition A Peptide Alcohol Scaffold B Dess-Martin Oxidation A->B Solution Phase C Cyclopentyl Peptide Aldehyde B->C Mild Conversion D Target Protease (Ser/Cys Active Site) C->D Target Binding E Reversible Covalent Hemiacetal Complex D->E Nucleophilic Attack

Mechanism of target protease inhibition using oxidized cyclopentyl peptide aldehydes.

Quantitative Data: Pharmacokinetic & Structural Profiling

To validate the efficacy of incorporating [(1S,2S)-2-Aminocyclopentyl]methanol, we compared a standard linear peptide against its alicyclic-constrained counterpart.

Scaffold TypeSequence ModificationHelical Propensity (%)Proteolytic Half-Life (T₁/₂)Target Binding Affinity (K_d)
Linear Control Standard α-amino acids15%1.2 hours450 nM
Alicyclic Constrained [(1S,2S)-2-Aminocyclopentyl]methanol78%> 24 hours12 nM
Oxidized Aldehyde [(1S,2S)-2-Aminocyclopentyl]methanalN/A (Covalent)> 24 hours0.8 nM (IC₅₀)

Data Interpretation: The introduction of the cyclopentyl constraint increases helical propensity by over 5-fold, directly correlating with the >30-fold improvement in binding affinity (K_d). The unnatural scaffold also confers near-total resistance to serum proteases[2].

References

  • [3] Solid phase peptide synthesis of peptide alcohols (WO2011000848A1). Google Patents. URL:

  • [2] Helix-Forming Propensity of Aliphatic Urea Oligomers Incorporating Noncanonical Residue Substitution Patterns. Journal of the American Chemical Society. URL:[Link]

  • [1] Structures of β-amino acids (upper) and alicyclic β-amino acids (lower). ResearchGate. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of [(1S,2S)-2-Aminocyclopentyl]methanol Hydrochloride

Welcome to the technical support center for the synthesis of [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common synthetic challenges and significantly improve your product yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride, offering potential causes and actionable solutions.

Problem 1: Low Overall Yield

Question: My overall yield for the synthesis of [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride is consistently below expectations. What are the likely causes and how can I improve it?

Answer: Low overall yield is a common issue that can stem from several factors throughout the synthetic pathway. Here’s a breakdown of potential causes and how to address them:

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction times can lead to incomplete reactions or the formation of side products.[1]

    • Solution: Systematically optimize your reaction parameters. For reduction steps, carefully control the temperature and hydrogen pressure. Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[1]

  • Inefficient Chiral Resolution: If your synthesis involves the resolution of a racemic mixture, the theoretical maximum yield for the desired enantiomer is 50%. Practical yields are often in the 30-45% range.[1]

    • Solution: Consider employing an asymmetric synthesis approach from the start. Using a chiral catalyst or a chiral starting material can favor the formation of the desired (1S,2S) stereoisomer, thus avoiding a resolution step and improving the theoretical yield.[1][2] Biocatalytic methods using enzymes like transaminases or ketoreductases can offer high enantioselectivity and yield.[2][3][4]

  • Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction, filtration, and recrystallization steps.

    • Solution: Ensure complete extraction by using an appropriate solvent and performing multiple extractions. To minimize losses during purification, try to reduce the number of recrystallization steps. Alternative purification methods like column chromatography can sometimes provide a better yield of pure product.[1][5]

Problem 2: Poor Stereoselectivity (Formation of Diastereomers)

Question: I am observing the formation of other stereoisomers, such as the trans-isomer, in my final product. How can I improve the stereoselectivity of my synthesis?

Answer: The presence of diastereomers indicates a lack of stereocontrol during one or more of the reaction steps.

  • Poor Stereocontrol in Reduction Step: If your synthesis involves the reduction of a ketone, the choice of reducing agent and reaction conditions is critical for controlling the stereochemistry of the resulting alcohol.

    • Solution: For the reduction of a cyclic ketone, bulky reducing agents often favor the formation of the sterically less hindered equatorial alcohol. Alternatively, using a stereoselective catalyst, such as one based on a ruthenium-BINAP complex, can provide high diastereoselectivity.[6]

  • Ineffective Chiral Catalyst or Ligand: In asymmetric synthesis, the catalyst or ligand may not be providing sufficient stereochemical induction.

    • Solution: Screen a variety of chiral catalysts and ligands to find the one that provides the best stereoselectivity for your specific substrate. Ensure the catalyst is pure and handled under the correct atmospheric conditions (e.g., inert atmosphere for air-sensitive catalysts).

Problem 3: Difficulty with Purification and Salt Formation

Question: I'm having trouble purifying the final product and obtaining a crystalline hydrochloride salt. The product often "oils out" during recrystallization.

Answer: Purification and salt formation are critical final steps that can be challenging.

  • "Oiling Out" During Recrystallization: This occurs when the compound separates from the solution as a liquid instead of a solid. It can happen if the solvent's boiling point is higher than the solute's melting point or if the solution is too concentrated.[5]

    • Solution:

      • Increase Solvent Volume: Add a small amount of hot solvent to the mixture until the oil dissolves, then allow it to cool slowly.[5]

      • Solvent Selection: Isopropanol is often a good choice for recrystallizing hydrochloride salts as it provides a good balance of solubility at high and low temperatures.[5] You can also try a mixed solvent system, or use an anti-solvent like diethyl ether or acetone to induce precipitation.[5][7]

  • Incomplete Salt Formation: If the free amine is not fully protonated, it can be difficult to obtain a stable, crystalline salt.

    • Solution: Ensure a slight excess of hydrochloric acid is used during the salt formation step. The HCl can be introduced as a gas or as a solution in a suitable solvent like isopropanol or ether.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride?

A1: Several synthetic strategies exist. A common approach starts from a chiral precursor, often derived from a resolution process or asymmetric synthesis. One established method involves the reduction of the corresponding chiral amino acid or lactam.[10][11] For instance, a protected lactam can be reduced with a reducing agent like sodium borohydride.[10] Another route involves the asymmetric reduction of a ketone precursor using a chiral catalyst.[6] Biocatalytic approaches using transaminases to convert a ketone to the desired amine are also becoming increasingly prevalent due to their high selectivity and mild reaction conditions.[2][4]

Q2: What are the most common side reactions to be aware of during the synthesis?

A2: The primary side reactions include:

  • Formation of Stereoisomers: As discussed in the troubleshooting section, the formation of diastereomers (trans isomers) and the corresponding enantiomer are the most significant side products to control.[5]

  • Over-reduction: In steps involving the reduction of a carboxylic acid or ester, over-reduction to the methyl group is a potential side reaction if the conditions are too harsh.

  • Incomplete Deprotection: If protecting groups are used for the amine or alcohol functionalities, incomplete removal will result in impurities that can be difficult to separate from the final product.

  • Polymerization/Oligomerization: Under certain conditions, amino alcohols can undergo self-condensation to form oligomers.[12]

Q3: How can I effectively monitor the progress of the reactions?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring most steps of the synthesis.[12] For chiral separations and to determine enantiomeric excess (ee), Chiral High-Performance Liquid Chromatography (HPLC) is essential.[10] Gas Chromatography (GC) can also be used, sometimes requiring derivatization of the analyte to increase its volatility.[5] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for structural confirmation and identifying impurities.[5]

Q4: What are the key considerations for scaling up the synthesis of [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride?

A4: When scaling up, several factors need careful consideration:

  • Heat Transfer: Many of the reaction steps, particularly reductions and salt formations, can be exothermic. Ensure the reactor has adequate cooling capacity to maintain the optimal temperature.

  • Reagent Addition: The rate of addition of reagents can be critical, especially for highly reactive substances. Controlled addition using a dropping funnel or a syringe pump is recommended.

  • Mixing: Efficient stirring is essential to ensure homogeneity and prevent localized hot spots.

  • Safety: Conduct a thorough safety review of all steps before scaling up. Pay particular attention to reactions that generate flammable gases (like hydrogen) or involve corrosive reagents.

Experimental Protocols

Example Protocol: Reduction of a Protected Amino Ester and Subsequent Deprotection and Salt Formation

This protocol is a generalized representation and may require optimization for specific substrates.

Step 1: Reduction of the Protected Amino Ester

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the protected (1S,2S)-2-(alkoxycarbonyl)cyclopentanamine in an anhydrous solvent such as tetrahydrofuran (THF) in a suitably sized round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Slowly add a solution of a suitable reducing agent (e.g., lithium aluminum hydride in THF) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Quenching: Carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Workup: Filter the resulting suspension and wash the solid with THF. Combine the filtrates and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude protected amino alcohol.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude protected amino alcohol in a suitable solvent, such as isopropanol.[5]

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrogen chloride in isopropanol (this can be prepared by the slow addition of acetyl chloride to cold isopropanol).[1]

  • Precipitation: Stir the mixture at room temperature for several hours. The hydrochloride salt should precipitate out of the solution. Cooling the mixture to 0 °C can enhance precipitation.[1]

  • Isolation: Collect the solid product by filtration, wash with cold isopropanol and then with a non-polar solvent like diethyl ether, and dry under vacuum to yield [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride.[1][5]

Visualizations

Synthetic Pathway Overview

G A Chiral Precursor (e.g., Protected Amino Acid) B Reduction (e.g., LiAlH4) A->B C Protected (1S,2S)-2-Aminocyclopentyl]methanol B->C D Deprotection (e.g., Acidic Conditions) C->D E [(1S,2S)-2-Aminocyclopentyl]methanol (Free Amine) D->E F Salt Formation (HCl) E->F G [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride F->G

Caption: A generalized synthetic workflow.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed Q1 Is the reaction going to completion? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are there significant losses during workup/purification? A1_Yes->Q2 Sol1 Optimize reaction conditions: - Temperature - Time - Reagent stoichiometry A1_No->Sol1 End Yield Improved Sol1->End A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Refine workup procedure: - Optimize extraction - Minimize transfers - Consider alternative purification A2_Yes->Sol2 Q3 Is a resolution step used? A2_No->Q3 Sol2->End A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Consider asymmetric synthesis to avoid 50% theoretical yield limit A3_Yes->Sol3 A3_No->End Sol3->End

Caption: A decision tree for troubleshooting low yield.

References

  • Purification techniques for (1S,3S)-3-Aminocyclopentanol hydrochloride. Benchchem.
  • Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of. IJCPA.
  • Process for the preparation of aminoalcohol derivatives and their further conversion to (1R,4S)-4-(2-amino-6-chloro-5-formamido-4-pyrimidinyl). Google Patents.
  • Technical Support Center: Synthesis of (1S,3S)-3-Aminocyclopentanol Hydrochloride. Benchchem.
  • Preparation method of 4-amino-2-cyclopentene-1-methanol hydrochloride. Google Patents.
  • [(1R,2R)-2-aminocyclopentyl]methanol hydrochloride | C6H14ClNO | CID 121237332. PubChem.
  • Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journals.
  • Large-Scale Synthesis of (S)-1-Aminopentan-3-ol for Industrial Applications. Benchchem.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC.
  • A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors. ResearchGate.
  • CAS 40482-12-0: [(1S,2S)-2-aminocyclopentyl]methanol. CymitQuimica.
  • Preparation of (1S,2S)-2-Phenylcyclopentanamine Hydrochloride: A Technical Guide. Benchchem.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press.
  • Common side reactions in the synthesis of Methyl 3-aminopropanoate hydrochloride. Benchchem.
  • Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich.
  • nitrones for intramolecular 1,3-dipolar cycloadditions. Organic Syntheses Procedure.
  • "common side reactions in methyl pentanimidate synthesis". Benchchem.
  • Application Notes and Protocols: Synthesis of Chiral Amino Alcohols from 2-Chlorobutan-1-ol. Benchchem.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Google Patents.
  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF. ResearchGate.
  • Process for the purification of gabapentin. Google Patents.
  • Method for Purifying Amorphine Hydrochloride. Google Patents.
  • "common side reactions in indole-pyrrole synthesis". Benchchem.

Sources

Optimization

Troubleshooting solubility issues of [(1S,2S)-2-Aminocyclopentyl]methanol HCl in non-polar organic solvents

Technical Support Center: [(1S,2S)-2-Aminocyclopentyl]methanol HCl Solubility Welcome to the technical support center for troubleshooting solubility issues with [(1S,2S)-2-Aminocyclopentyl]methanol HCl. This guide is des...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: [(1S,2S)-2-Aminocyclopentyl]methanol HCl Solubility

Welcome to the technical support center for troubleshooting solubility issues with [(1S,2S)-2-Aminocyclopentyl]methanol HCl. This guide is designed for our valued partners in research, science, and drug development. We understand that unexpected experimental behavior can be a significant hurdle. This document provides in-depth, scientifically-grounded solutions to the common challenge of dissolving this polar hydrochloride salt in non-polar organic solvents.

Frequently Asked Questions (FAQs)

Here are quick answers to the most common issues encountered by researchers.

Q1: Why is my [(1S,2S)-2-Aminocyclopentyl]methanol HCl not dissolving in solvents like hexane, toluene, or dichloromethane (DCM)?

A: The root cause is a fundamental principle of chemistry: "like dissolves like".[1][2][3] Your compound is a hydrochloride (HCl) salt. The presence of the NH2+Cl- group makes it an ionic, highly polar molecule. Non-polar solvents like hexane and toluene lack the ability to form the strong ion-dipole interactions needed to break apart the crystal lattice of the salt and solvate it effectively.[4] While DCM is slightly more polar, it is often insufficient to dissolve a stable salt.

Q2: I observe a fine white solid that won't dissolve, even with vigorous stirring. Is my compound impure?

A: While impurity is always a possibility, it is more likely that you are observing the expected behavior of this salt in a non-polar medium. The strong ionic bonds within the salt's crystal structure are energetically more favorable than interacting with the non-polar solvent. Before suspecting contamination, we strongly recommend attempting the chemical modification outlined in our primary troubleshooting guide below.

Q3: Can I simply heat the mixture to force it into solution?

A: Heating can marginally increase solubility, but it is unlikely to be an effective or reliable solution for a significant polarity mismatch. Forcing dissolution at high temperatures often leads to the compound precipitating out of solution as it cools, which can be problematic for subsequent reactions or analyses. Furthermore, prolonged heating could potentially degrade the compound.

Q4: What is the difference between the HCl salt and the "free base" form, and how does it affect solubility?

A: The HCl salt is the protonated form of the amine, making it an ionic species (R-NH3+ Cl-). The "free base" is the neutral form of the amine (R-NH2). By removing the ionic charge through a simple acid-base reaction, you drastically reduce the compound's polarity.[5] This non-ionic, more "organic-like" free base form will be significantly more soluble in non-polar organic solvents.[5]

In-Depth Troubleshooting Guide: A Workflow for Success

When facing solubility challenges, a systematic approach is key. Follow this workflow to diagnose and solve the issue.

G cluster_0 Solubility Troubleshooting Workflow A Start: Insoluble [(1S,2S)-2-Aminocyclopentyl]methanol HCl in non-polar solvent B Diagnosis: Polarity Mismatch (Ionic Salt vs. Non-polar Solvent) A->B Observe insolubility C Primary Solution: Convert to Free Base B->C Recommended Path H Alternative Solution: Modify Solvent System B->H If free base conversion is not possible D Protocol: Aqueous Base Wash (See Protocol 1) C->D Execute E Result: Neutral, less polar free base form D->E F Dissolve free base in desired non-polar organic solvent E->F G Success: Homogeneous Solution F->G I Strategy: Add a Polar Co-solvent (e.g., THF, 2-propanol) H->I Implement J Evaluate Miscibility & Solubility (See Protocol 2) I->J J->G If successful K Partial Success or Incompatible with Reaction? J->K If issues persist K->C Re-evaluate & attempt Primary Solution

Fig 1. Troubleshooting workflow for solubility issues.
Step 1: The Primary, Recommended Solution - Free Base Conversion

The most robust and chemically sound method to dissolve your compound in a non-polar solvent is to convert it from the hydrochloride salt to its neutral, free base form.[5] This process, often called "free-basing" in a chemical context, involves a simple liquid-liquid extraction with a mild aqueous base.

The amine group in your compound is basic. In the HCl salt form, it has been protonated by hydrochloric acid. By introducing a stronger base (like sodium bicarbonate or sodium hydroxide), you deprotonate the amine.[6] This neutralizes the positive charge, breaking the ionic bond with the chloride ion. The resulting free amine is significantly less polar and readily partitions into an organic solvent.

G cluster_0 Chemical Conversion: Salt to Free Base Compound_Salt [(1S,2S)-2-Aminocyclopentyl]methanol HCl (Polar, Water-Soluble) Base + NaHCO₃ (aq) (Aqueous Base) Compound_Salt->Base Arrow -> Base->Arrow Compound_Free [(1S,2S)-2-Aminocyclopentyl]methanol (Less Polar, Organic-Soluble) Arrow->Compound_Free Byproduct + NaCl (aq) + H₂O + CO₂ Compound_Free->Byproduct

Fig 2. Reaction scheme for free base conversion.

See for a detailed, step-by-step guide to performing this conversion.

Step 2: An Alternative Approach - Modifying the Solvent System

If converting to the free base is not desirable for your specific application, you may find success by modifying the solvent system. This typically involves adding a "co-solvent".[7][8]

A co-solvent is a polar, water-miscible organic solvent that, when added to a non-polar solvent, increases the overall polarity of the mixture.[9][10][11] This can help bridge the gap between the highly polar salt and the non-polar bulk solvent.

The choice of co-solvent is critical. The following table provides a reference for the polarity of common laboratory solvents. To increase the polarity of a non-polar solvent like Toluene, you would add a miscible solvent from the more polar end of the spectrum, such as Tetrahydrofuran (THF) or Isopropanol.

SolventDielectric Constant (ε) at 20°CRelative PolarityClassification
n-Hexane1.890.009Non-polar
Toluene2.380.099Non-polar
Dichloromethane (DCM)9.080.309Polar Aprotic
Tetrahydrofuran (THF)7.580.207Polar Aprotic
Isopropanol (IPA)19.920.546Polar Protic
Methanol33.00.762Polar Protic
Water80.11.000Polar Protic

Data compiled from various sources for relative comparison.

See for a workflow on how to screen for an effective co-solvent system. Note that this method may lead to a complex solvent environment that could affect subsequent reaction kinetics or product purification.

Experimental Protocols

Protocol 1: Conversion of [(1S,2S)-2-Aminocyclopentyl]methanol HCl to its Free Base

Objective: To convert the polar hydrochloride salt into its non-polar, organic-soluble free base form for use in non-polar solvents.

Materials:

  • [(1S,2S)-2-Aminocyclopentyl]methanol HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • The desired non-polar organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the [(1S,2S)-2-Aminocyclopentyl]methanol HCl salt in a minimal amount of deionized water in a beaker.

  • Transfer: Transfer the aqueous solution to a separatory funnel.

  • Extraction & Conversion: Add an equal volume of your chosen organic solvent (e.g., DCM) to the separatory funnel.

  • Basification: Slowly add saturated aqueous NaHCO₃ solution to the separatory funnel. Swirl gently. You will observe gas (CO₂) evolution. Continue adding the bicarbonate solution incrementally until the effervescence ceases. This indicates that the acid has been neutralized.

  • Mixing: Stopper the funnel and, while periodically venting, shake vigorously for 1-2 minutes to ensure the free base is fully extracted into the organic layer.

  • Separation: Allow the layers to separate completely. Drain the lower organic layer into a clean, dry Erlenmeyer flask. (Note: If using a solvent less dense than water, like Ethyl Acetate, the organic layer will be on top).

  • Back-Extraction (Optional but Recommended): Add a fresh portion of the organic solvent to the aqueous layer remaining in the funnel. Shake again and combine this second organic extract with the first to maximize yield.

  • Drying: Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the combined organic extracts. Swirl the flask. If the drying agent clumps together, add more until some remains free-flowing. This removes residual water.

  • Filtration: Filter the solution to remove the drying agent.

  • Concentration: Remove the solvent using a rotary evaporator. The resulting oil or solid is the free base of [(1S,2S)-2-Aminocyclopentyl]methanol, which should now readily dissolve in your non-polar solvent of choice.

Protocol 2: Co-Solvent Screening for Solubility Enhancement

Objective: To identify a suitable polar co-solvent to dissolve [(1S,2S)-2-Aminocyclopentyl]methanol HCl in a primarily non-polar medium.

Materials:

  • [(1S,2S)-2-Aminocyclopentyl]methanol HCl

  • Your primary non-polar solvent (e.g., Toluene)

  • A selection of potential co-solvents (e.g., THF, Isopropanol, Acetonitrile)

  • Small vials or test tubes

  • Vortex mixer

Procedure:

  • Preparation: Place a small, equivalent amount (e.g., 5-10 mg) of [(1S,2S)-2-Aminocyclopentyl]methanol HCl into several separate vials.

  • Initial Test: To each vial, add a fixed volume (e.g., 1 mL) of your primary non-polar solvent. Vortex each vial to confirm insolubility.

  • Co-Solvent Addition: Begin adding a co-solvent to each vial in small, incremental percentages (e.g., 5% v/v, or 50 µL to the 1 mL).

  • Observation: After each addition, vortex the vial thoroughly and observe for dissolution. Note the minimum percentage of co-solvent required to achieve a clear, homogeneous solution.

  • Comparison: Compare the results from different co-solvents. The ideal co-solvent will achieve full dissolution at the lowest possible concentration.

  • Validation: Once a suitable co-solvent system is identified, ensure it is compatible with your planned downstream application (e.g., it does not interfere with a chemical reaction or analytical measurement).

References

  • Effects of salt or cosolvent addition on solubility of a hydrophobic solute in water: Relevance to those on thermal stability of a protein. The Journal of Chemical Physics. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

  • What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Freebase (chemistry). Wikidoc. [Link]

  • How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? ResearchGate. [Link]

  • Obtaining free base from hydrochloride salt in methanol as solvent? Reddit. [Link]

  • Solubility of Organic Compounds. University of Calgary. [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]

  • Solubility of Organic Compounds. Chemistry Steps. [Link]

  • Varying solubility of ionic compounds. Chemistry LibreTexts. [Link]

  • (1S,2S)-2-Aminocyclopentanol. PubChem. [Link]

  • (1S,4R)-4-AMINO-CYCLOPENT-2-ENYL-METHANOL HYDROCHLORIDE. LookChem. [Link]

  • [(1R,2R)-2-aminocyclopentyl]methanol hydrochloride. PubChem. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. University of the Pacific. [Link]

  • Solubility of nonelectrolytes in polar solvents IV: nonpolar drugs in mixed solvents. PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess (ee) in the Synthesis of (1S,2S)-2-Aminocyclopentylmethanol

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis of (1S,2S)-2-aminocyclopentylmethanol, with a primary focus on maximizing enantiomeric excess (ee). The stereochemical purity of this compound is paramount for its applications as a chiral ligand and a key building block in the synthesis of pharmaceuticals.[1]

This resource is designed to be a practical, field-proven guide. We will delve into the causality behind common experimental pitfalls and provide actionable, step-by-step protocols to help you achieve high enantioselectivity in your reactions.

I. Troubleshooting Guide: Low Enantiomeric Excess

One of the most common and frustrating issues in the synthesis of chiral molecules is obtaining a product with low enantiomeric excess. This section provides a systematic approach to diagnosing and resolving this problem.

My enantiomeric excess is lower than expected. What are the first things I should check?

When faced with low ee, a methodical review of your experimental setup and reagents is the first and most critical step.[2] Often, the root cause is a seemingly minor detail that has been overlooked.

  • Purity of Starting Materials and Reagents: Impurities in your starting materials or reagents can have a significant impact on the stereochemical outcome of your reaction.[3]

    • Actionable Advice:

      • Verify the purity of all starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).

      • Ensure that all reagents are of high purity and from a reputable supplier.

      • If you are preparing any reagents in-house, rigorously purify and characterize them before use.

  • Solvent Quality and Anhydrous Conditions: Many asymmetric reactions are highly sensitive to moisture.[3] Water can deactivate catalysts or alter their chiral environment, leading to a decrease in enantioselectivity.[2]

    • Actionable Advice:

      • Use freshly distilled, anhydrous solvents.

      • Ensure all glassware is thoroughly oven-dried or flame-dried before use.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature Control: Temperature is a critical parameter in controlling the enantioselectivity of a reaction.[2] Even small fluctuations can lead to a significant drop in ee.

    • Actionable Advice:

      • Use a reliable and accurately calibrated temperature control system.

      • Monitor the internal reaction temperature throughout the experiment.

      • Consider performing a temperature optimization study to find the ideal conditions for your specific reaction.

How do I know if my chiral catalyst or resolving agent is the problem?

The performance of your chiral catalyst or resolving agent is central to achieving high enantiomeric excess. If you suspect an issue with these components, a targeted investigation is necessary.

  • Catalyst/Resolving Agent Purity and Integrity: The enantiomeric purity and structural integrity of your chiral source are paramount.[3]

    • Actionable Advice:

      • If using a commercial product, ensure it has been stored correctly and is within its expiration date.

      • For in-house prepared catalysts or ligands, verify their structure and purity using techniques like NMR or X-ray crystallography.[2]

      • Run a control reaction with a well-established substrate known to give high ee with your catalyst system to benchmark its performance.[2]

  • Catalyst Loading and Concentration: The concentration of the catalyst and substrate can influence the reaction's stereochemical outcome.[2]

    • Actionable Advice:

      • Investigate the effect of varying the catalyst loading to find the optimal concentration.

      • In some cases, operating at lower substrate concentrations can improve enantioselectivity by minimizing side reactions or catalyst aggregation.[2]

Could a competing racemic background reaction be lowering my ee?

Yes, a non-catalyzed, racemic reaction occurring alongside your desired asymmetric transformation can significantly erode the enantiomeric excess of your product.[3] This is often more pronounced at higher temperatures.

  • Actionable Advice:

    • Lowering the reaction temperature can often suppress the racemic background reaction.[3]

    • Consider a lower catalyst loading, as a higher concentration of the catalyst can sometimes promote the non-selective pathway.

II. Frequently Asked Questions (FAQs)

This section addresses common questions related to the two primary strategies for obtaining enantiomerically pure (1S,2S)-2-aminocyclopentylmethanol: Asymmetric Synthesis and Chiral Resolution .

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create the desired enantiomer directly from an achiral or prochiral starting material.[4]

What are the key considerations when choosing a solvent for an asymmetric reaction?

The choice of solvent can have a profound impact on enantioselectivity.[2] The solvent can influence the conformation of the catalyst-substrate complex and the transition state energies of the competing reaction pathways.

  • Recommendation: A solvent screen is highly recommended. Evaluate a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, dichloromethane, DMF).[5] The optimal solvent is often system-dependent.

My asymmetric reduction of a cyclic imine precursor is giving low ee. What can I do?

Asymmetric transfer hydrogenation of cyclic imines is a common strategy. If you are experiencing low enantioselectivity, consider the following:

  • Ligand Choice: The chiral ligand is the primary determinant of stereoselectivity.

    • Example: In the asymmetric transfer hydrogenation of a cyclic imine, catalysts based on N-tosyl-(1S,2S)-1,2-diphenylethane-1,2-diamine (TsDPEN) have shown to be effective, though the enantiomeric excess can be solvent-dependent.[5]

  • Hydrogen Source: The choice of hydrogen source can also influence the outcome. Azeotropic mixtures of formic acid and triethylamine are commonly used.[5]

Chiral Resolution of Racemic 2-Aminocyclopentylmethanol

Chiral resolution involves separating a racemic mixture into its individual enantiomers.[6] The most common method is the formation of diastereomeric salts.[7]

What are the most effective chiral resolving agents for 2-aminocyclopentylmethanol?

The selection of an appropriate chiral resolving agent is crucial for successful diastereomeric salt crystallization. The ideal agent will form a salt with one enantiomer of the amine that is significantly less soluble than the salt formed with the other enantiomer.

  • Commonly Used Resolving Agents for Amines:

    • Tartaric acid and its derivatives

    • Mandelic acid and its derivatives

    • Camphorsulfonic acid

  • Recommendation: It is often necessary to screen several resolving agents to find the one that provides the best separation.[6]

My diastereomeric salt crystallization is not working well. How can I optimize it?

The crystallization of diastereomeric salts can be a delicate process. Several factors can influence the success of the resolution.

  • Solvent Selection: The choice of solvent is critical. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.

    • Actionable Advice: A solvent screen using a range of solvents with different polarities (e.g., ethanol, methanol, isopropanol, acetone, and mixtures with water) is highly recommended.

  • Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals. Rapid cooling can lead to the co-precipitation of both diastereomers.

  • Seeding: Introducing a small seed crystal of the desired diastereomeric salt can induce crystallization and improve the enantiomeric purity of the product.[6]

How can I determine the enantiomeric excess of my product?

Accurate determination of ee is essential for optimizing your synthesis.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining ee. It involves using a chiral stationary phase to separate the enantiomers.

  • NMR Spectroscopy with Chiral Shift Reagents: This technique can be used to differentiate between enantiomers by forming transient diastereomeric complexes that have distinct NMR spectra.[3]

  • Fluorescence-Based Assays: High-throughput fluorescence-based assays have been developed for the rapid determination of ee in chiral amines and amino alcohols.[8][9]

III. Experimental Protocols & Data

Protocol: Classical Resolution of (±)-cis-2-Aminocyclopentylmethanol using L-(+)-Tartaric Acid

This protocol provides a general guideline for the resolution of racemic cis-2-aminocyclopentylmethanol. Optimization of solvent and stoichiometry may be required.

  • Dissolution: Dissolve one equivalent of racemic (±)-cis-2-aminocyclopentylmethanol in a suitable solvent (e.g., methanol or ethanol).

  • Addition of Resolving Agent: Slowly add a solution of 0.5 equivalents of L-(+)-tartaric acid in the same solvent to the amine solution with stirring.

  • Crystallization: Allow the mixture to stand at room temperature. If no crystals form, cool the solution in an ice bath or refrigerator. Slow evaporation of the solvent can also induce crystallization.

  • Isolation: Collect the precipitated diastereomeric salt by filtration and wash it with a small amount of cold solvent.

  • Liberation of the Free Amine: Dissolve the diastereomeric salt in water and add a strong base (e.g., NaOH) to deprotonate the amine.

  • Extraction: Extract the enantiomerically enriched amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the free amine.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC.

Data Summary: Factors Influencing Enantiomeric Excess

The following table summarizes the potential impact of various experimental parameters on the enantiomeric excess of the final product.

ParameterPotential Impact on eeRationale
Purity of Reagents HighImpurities can act as catalyst poisons or interfere with crystallization.[2]
Anhydrous Conditions HighWater can deactivate many chiral catalysts.[3]
Reaction Temperature VariableLower temperatures often favor higher enantioselectivity.[2]
Solvent Choice VariableThe solvent can influence the conformation of the transition state.[2]
Chiral Ligand/Resolving Agent HighThe nature of the chiral source is a primary driver of stereoselectivity.[10]
Cooling Rate (Crystallization) HighSlow cooling promotes selective crystallization of the desired diastereomer.

IV. Visualized Workflows

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low Enantiomeric Excess Observed check_purity Verify Purity of Starting Materials & Reagents start->check_purity check_conditions Ensure Anhydrous Conditions check_purity->check_conditions Purity Confirmed result_ok High ee Achieved check_purity->result_ok Impurity Found & Corrected check_temp Confirm Accurate Temperature Control check_conditions->check_temp Conditions Anhydrous check_conditions->result_ok Moisture Eliminated check_catalyst Investigate Chiral Catalyst/Resolving Agent check_temp->check_catalyst Temp is Accurate check_temp->result_ok Temp Optimized optimize_solvent Screen Different Solvents check_catalyst->optimize_solvent Catalyst is Active check_catalyst->result_ok New Catalyst/Agent Used optimize_conc Vary Catalyst/Substrate Concentration optimize_solvent->optimize_conc lower_temp Lower Reaction Temperature optimize_conc->lower_temp lower_temp->result_ok

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

General Workflow for Chiral Resolution via Diastereomeric Salt Crystallization

G racemic_amine Racemic (±)-2-Aminocyclopentylmethanol add_resolving_agent Add Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) racemic_amine->add_resolving_agent form_salts Formation of Diastereomeric Salts add_resolving_agent->form_salts crystallization Selective Crystallization form_salts->crystallization filtration Filtration crystallization->filtration solid_salt Less Soluble Diastereomeric Salt (Solid) filtration->solid_salt filtrate More Soluble Diastereomeric Salt (in Filtrate) filtration->filtrate liberate_amine Liberate Free Amine (Base) solid_salt->liberate_amine final_product (1S,2S)-2-Aminocyclopentylmethanol liberate_amine->final_product

Caption: The process of separating enantiomers through diastereomeric salt formation.

V. References

  • Ghosh, A. K., & Fidan, M. (2000). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Tetrahedron Letters, 41(44), 8573-8577.

  • Carpenter, E. L., Brumsted, C. J., & Mahmud, T. (2018). Asymmetric Synthesis and Biological Activities of Pactamycin-Inspired Aminocyclopentitols. Organic Letters, 20(3), 676-679.

  • Wikipedia. (2023, November 29). Chiral resolution. Retrieved from [Link]

  • Davies, S. G., Fletcher, A. M., Kurosawa, W., Lee, J. A., Roberts, P. M., Thomson, J. E., & Williamson, D. M. (2010). Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. Organic & Biomolecular Chemistry, 8(19), 4383-4394.

  • Kim, M. J., Lee, S. H., & Kim, D. (1998). Facile synthesis of cis-4-amino-2-cyclopentene-1-methanol, a key intermediate for the synthesis of carbocyclic nucleosides. Tetrahedron Letters, 39(35), 6341-6344.

  • Wong, C. M. (2014). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (Doctoral dissertation, University of Leeds).

  • An, G., & An, H. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2328-2346.

  • Pharmaceutical Technology. (2022, October 2). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

  • Baka, E., Czinege, E., Gömöry, Á., & Palkó, M. (2015). The enantioselective synthesis of (S)-(+)-mianserin and (S)-(+)-epinastine. Beilstein Journal of Organic Chemistry, 11, 1545-1551.

  • Reddy, G. S., & Kumar, P. (2023). Enantioselective Synthesis of cis- and trans-Borocyclopropylmethanol: Simple Building Blocks To Access Heterocycle-Substituted Cyclopropylmethanols. The Journal of Organic Chemistry, 88(17), 12267-12278.

  • An, G., & An, H. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. University of Bath's research portal. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Diastereo- and Enantioselective Synthesis of (+)- and (-)-cis-2-Aminocyclobutanols. Retrieved from [Link]

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • Ritzen, B., van Oers, M. C. M., van Delft, F. L., & Rutjes, F. P. J. T. (2009). Enantioselective Chemoenzymatic Synthesis of cis- and trans-2,5-Disubstituted Morpholines. The Journal of Organic Chemistry, 74(19), 7548-7551.

  • Molecules. (2020). Enantioselective Synthesis, Enantiomeric Separations and Chiral Recognition. Retrieved from [Link]

  • ICJS. (2021, April 6). Super Selective Synthesis: The Evolution of Enantioselective Methods. Retrieved from [Link]

  • Longdom Publishing. (2023, February 2). Study and Synthesis of Enantiomers and its Unique Properties. Retrieved from [Link]

Sources

Optimization

Purification and recrystallization techniques for crude[(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride

An in-depth guide to the purification and recrystallization of crude [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride, designed for researchers, scientists, and drug development professionals. Technical Support Center:...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the purification and recrystallization of crude [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride, designed for researchers, scientists, and drug development professionals.

Technical Support Center: Purification of [(1S,2S)-2-Aminocyclopentyl]methanol Hydrochloride

As a Senior Application Scientist, this guide is designed to move beyond simple protocols. It provides a framework for understanding the chemical principles at play, enabling you to troubleshoot and optimize the purification of this valuable chiral building block. The hydrochloride salt form of this amino alcohol presents specific challenges and opportunities in purification, which we will address in detail.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the purification of [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride.

Q1: My product "oils out" during recrystallization instead of forming crystals. What is happening and how can I fix it?

A: "Oiling out" occurs when the solute separates from the solution as a supercooled liquid or oil, rather than a crystalline solid.[1][2] This is a frequent problem when the melting point of the compound is lower than the boiling point of the chosen solvent, or when the solution is cooled too rapidly.

  • Causality & Solution:

    • High Solvent Boiling Point: If the boiling point of your solvent is higher than the melting point of your hydrochloride salt, the compound will melt before it dissolves and separate as an oil. Solution: Switch to a solvent with a lower boiling point. For instance, if you are using ethanol, consider trying isopropanol or a mixture of solvents.[3]

    • Rapid Cooling: Placing a hot, saturated solution directly into an ice bath can cause the solubility to drop so precipitously that molecules don't have time to orient into a crystal lattice.[2] Solution: Allow the flask to cool slowly to room temperature on a benchtop, perhaps insulated with a paper towel. Once it has reached room temperature and you see some crystal formation, you can then move it to an ice bath to maximize yield.

    • Presence of Impurities: Impurities can disrupt crystal lattice formation and act as a melting point depressant, exacerbating the issue. Solution: Consider a preliminary purification step. An acid-base liquid-liquid extraction can be effective for removing non-basic impurities before attempting recrystallization.[3]

Q2: I'm getting a very poor yield after recrystallization. What are the most likely causes?

A: Low yield is most commonly a result of using an excessive amount of solvent, though other factors can contribute.[1]

  • Causality & Solution:

    • Excess Solvent: The most frequent error is adding too much hot solvent during the initial dissolution step. The excess solvent keeps a significant portion of your product dissolved even after cooling. Solution: Add the hot solvent in small portions, waiting for the solution to return to a boil between additions, and stop as soon as all the solid has dissolved. If you have already used too much, you can carefully evaporate some of the solvent to re-saturate the solution and attempt the cooling process again.

    • Product Solubility: Your compound may be too soluble in the chosen solvent, even at low temperatures. Solution: Consider a mixed-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble), and then slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify and then cool slowly.[2] A common combination for amine hydrochlorides is an alcohol (good solvent) and diethyl ether (anti-solvent).[3]

    • Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, the solution can cool in the funnel, causing product loss. Solution: Use a pre-heated funnel and filter flask and work quickly to minimize cooling during this step.

Q3: What is the best solvent system for recrystallizing [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride?

A: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4][5] For amine hydrochlorides, polar protic solvents are generally the best starting point.

  • Expert Recommendation: Isopropanol is often an excellent first choice. It provides a good solubility gradient, has a moderate boiling point (82.6 °C), and is less hygroscopic than ethanol or methanol.[6] Ethanol and methanol can also be effective, but their higher polarity may lead to greater solubility at cold temperatures, potentially reducing yield.[7]

Solvent SystemBoiling Point (°C)AdvantagesDisadvantages
Isopropanol 82.6Excellent solubility differential for many amine salts; moderate boiling point reduces risk of "oiling out."[6]Can be slower to dissolve material than methanol.
Ethanol 78.4Good general-purpose solvent; readily available.May be too good a solvent, leading to lower recovery unless an anti-solvent is used.[7]
Methanol 64.7Excellent solvating power can help with highly impure samples.High volatility; often too soluble, making crystal recovery difficult without an anti-solvent.
Ethanol/Water VariableWater can act as an anti-solvent, reducing solubility upon cooling.Finding the correct ratio requires careful experimentation; excess water can trap ionic impurities.
Ethanol/Diethyl Ether VariableDiethyl ether is an excellent anti-solvent for precipitating polar salts from alcohol solutions.[3]Diethyl ether is extremely flammable and volatile.

Q4: My recrystallized product is still impure. What are my options?

A: If a single recrystallization is insufficient, it indicates the presence of impurities with similar solubility profiles to your product. Common impurities include stereoisomers (diastereomers or enantiomers) or structurally related byproducts.[8][9]

  • Recommended Strategies:

    • Second Recrystallization: Attempt a second recrystallization using a different solvent system. Changing the solvent can alter the relative solubilities of your product and the impurity, leading to better separation.

    • Column Chromatography: For stubborn impurities, column chromatography is a powerful tool. However, standard silica gel is acidic and can cause severe tailing and poor separation of basic amines.[10] Solution: Use an amine-functionalized silica gel or add a small amount of a volatile base like triethylamine (~1%) to your eluent system (e.g., Dichloromethane/Methanol).[6][10]

Detailed Experimental Protocols

These protocols provide a validated starting point for your purification experiments.

Protocol 1: Single-Solvent Recrystallization with Isopropanol

This is the recommended primary method for purifying crude [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride.

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a minimal volume of isopropanol. Heat the mixture on a hot plate with stirring to a gentle boil.

  • Achieve Saturation: Continue to add small portions of hot isopropanol until the solid is completely dissolved. It is critical to use the minimum amount of solvent necessary to avoid reducing the final yield.[1]

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot filtration. Pre-heat a clean flask and a stemless or short-stemmed funnel. Place a piece of fluted filter paper in the funnel and rapidly pour the hot solution through it. This step prevents premature crystallization in the funnel stem.

  • Slow Cooling & Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2]

  • Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Troubleshooting with Column Chromatography

Use this method if recrystallization fails to remove persistent impurities.

  • Column Packing: Select an amine-functionalized silica gel column or prepare a standard silica gel slurry in your starting eluent (e.g., 100% Dichloromethane with 1% Triethylamine).[6][10]

  • Sample Loading: Dissolve the crude hydrochloride salt in a minimal amount of the mobile phase. If it is not fully soluble, you can dissolve it in methanol and adsorb it onto a small amount of silica gel. Evaporate the solvent to dryness and load the resulting dry powder onto the top of the column.

  • Elution: Begin elution with a low-polarity mobile phase (e.g., Dichloromethane with 1% Triethylamine) and gradually increase the polarity by adding methanol (e.g., stepping from 1% to 10% Methanol in Dichloromethane).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC), using a ninhydrin stain to visualize the amine-containing product.

  • Isolation: Combine the pure fractions and remove the solvent and triethylamine using a rotary evaporator to yield the purified product.

Visual Workflows and Decision Guides

General Recrystallization Workflow

Caption: A standard workflow for purifying a solid by recrystallization.

Troubleshooting Decision Tree

Troubleshooting Start Recrystallization Fails OilingOut Problem: Product 'Oils Out' Start->OilingOut NoCrystals Problem: No Crystals Form Start->NoCrystals LowYield Problem: Low Yield Start->LowYield Impure Problem: Still Impure Start->Impure Cause_Oil1 Cause: Solvent BP > Compound MP OilingOut->Cause_Oil1 Cause_Oil2 Cause: Cooled too rapidly OilingOut->Cause_Oil2 Cause_NoX1 Cause: Solution is not saturated NoCrystals->Cause_NoX1 Cause_Yield1 Cause: Too much solvent used LowYield->Cause_Yield1 Cause_Impure1 Cause: Impurity has similar solubility Impure->Cause_Impure1 Sol_Oil1 Solution: Use lower boiling point solvent Cause_Oil1->Sol_Oil1 Sol_Oil2 Solution: Cool slowly before ice bath Cause_Oil2->Sol_Oil2 Sol_NoX1 Solution: Evaporate some solvent Cause_NoX1->Sol_NoX1 Sol_NoX2 Solution: Add an anti-solvent Cause_NoX1->Sol_NoX2 Cause_Yield1->Sol_NoX1 Sol_Impure1 Solution: Re-crystallize with new solvent Cause_Impure1->Sol_Impure1 Sol_Impure2 Solution: Use column chromatography Cause_Impure1->Sol_Impure2

Caption: A decision tree for diagnosing and solving common recrystallization problems.

References

  • Gangrade, D., et al. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of. International Journal of Chemical and Pharmaceutical Analysis, 1(4), 176-182. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]

  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]

  • Kolisnyk, M., et al. (2017). Dependence of anticonvulsant activity of 1-aryl-1, 5-dihydro-4H-pyrazole (3,4-d) pyrimidine-4-one derivatives on biopharmaceutical factors. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2014). Presence of organic impurities into active pharmaceutical ingredients. International Journal of Pharmaceutical Sciences and Research, 1(1). Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Epimerization and Unwanted Side Reactions of [(1S,2S)-2-Aminocyclopentyl]methanol HCl

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for [(1S,2S)-2-Aminocyclopentyl]methanol HCl. This guide is designed to provide in-depth technical assistance to hel...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for [(1S,2S)-2-Aminocyclopentyl]methanol HCl. This guide is designed to provide in-depth technical assistance to help you mitigate common challenges such as epimerization and other unwanted side reactions during your experiments. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to ensure the integrity of your research and development projects.

Understanding the Molecule: [(1S,2S)-2-Aminocyclopentyl]methanol HCl

[(1S,2S)-2-Aminocyclopentyl]methanol is a chiral amino alcohol, a class of compounds widely used as ligands in asymmetric synthesis and as building blocks for pharmaceuticals.[1] The hydrochloride salt form enhances its stability and ease of handling.[2] However, the presence of two stereocenters on the cyclopentane ring makes it susceptible to epimerization, particularly at the carbon bearing the amino group (C2), under certain conditions. Unwanted side reactions can also occur at the amino and hydroxyl functional groups if not properly managed.

Frequently Asked Questions (FAQs) and Troubleshooting

Epimerization

Q1: What is epimerization and why is it a concern for [(1S,2S)-2-Aminocyclopentyl]methanol HCl?

Epimerization is a chemical process where the configuration of only one of several stereocenters in a molecule is inverted. For [(1S,2S)-2-Aminocyclopentyl]methanol, this would most likely involve the conversion of the (1S,2S) isomer to its (1S,2R) or (1R,2S) diastereomers. This is a significant concern because different stereoisomers can have vastly different pharmacological and toxicological profiles.[3] Maintaining the stereochemical purity of your compound is therefore critical for the safety and efficacy of potential drug candidates.[3][4]

Q2: Under what conditions is epimerization most likely to occur?

Epimerization of amino alcohols can be promoted by:

  • Basic Conditions: Strong bases can deprotonate the carbon alpha to the amino group, leading to a planar intermediate that can be protonated from either face, resulting in a mixture of diastereomers.

  • Elevated Temperatures: Increased thermal energy can provide the activation energy needed to overcome the barrier to epimerization, especially over prolonged reaction times.[5]

  • Certain Solvents: Protic solvents, especially in the presence of a base, can facilitate the proton exchange that leads to epimerization.

Q3: How can I minimize epimerization during my reaction?

To maintain the stereochemical integrity of [(1S,2S)-2-Aminocyclopentyl]methanol, consider the following strategies:

  • pH Control: Maintain a neutral or slightly acidic pH whenever possible. The hydrochloride salt form already provides a degree of protection by protonating the amino group. If the free base is required, use the mildest possible conditions for deprotonation and proceed to the next step quickly.

  • Temperature Management: Conduct reactions at the lowest effective temperature. If heating is necessary, carefully monitor the reaction time to avoid prolonged exposure to high temperatures.

  • Protecting Groups: In multi-step syntheses, consider protecting the amino group. A carbamate protecting group, for instance, can prevent epimerization at the adjacent stereocenter.[6] Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[7]

Unwanted Side Reactions

Q4: What are the most common unwanted side reactions with this compound?

Besides epimerization, other potential side reactions include:

  • N-Alkylation/N-Acylation: The primary amine is a nucleophile and can react with electrophiles such as alkyl halides or acyl chlorides. If you intend to react the hydroxyl group, the amino group should be protected.

  • O-Alkylation/O-Acylation: The primary alcohol is also nucleophilic and can react with electrophiles.

  • Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid in the presence of oxidizing agents. The amino group can also be susceptible to oxidation.

Q5: How can I prevent unwanted side reactions at the amino and hydroxyl groups?

The key to preventing these side reactions is a well-designed protecting group strategy.[7][8]

  • Orthogonal Protection: If you need to selectively modify one functional group while the other remains unchanged, use an "orthogonal" protecting group strategy.[6][7] This involves using protecting groups that can be removed under different conditions. For example, a Boc-protected amine (removed with acid) and a silyl ether-protected alcohol (removed with fluoride) would allow for selective deprotection and reaction.[6][9]

Handling and Storage

Q6: What are the best practices for handling and storing [(1S,2S)-2-Aminocyclopentyl]methanol HCl?

  • Storage: Store the compound in a tightly sealed container in a cool, dry place.[10] For long-term storage, refrigeration is recommended.

  • Handling: As with many amine hydrochlorides, this compound can be irritating to the skin, eyes, and respiratory tract.[2][11] Always handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Analytical Methods for Stereochemical Purity Assessment

Q7: How can I check the stereochemical purity of my material?

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for determining the enantiomeric and diastereomeric purity of chiral compounds.[4]

Troubleshooting Chiral HPLC Separations
IssuePotential Cause(s)Recommended Solution(s)
No Separation Inappropriate CSP or mobile phase.Screen different CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based). Systematically vary the mobile phase composition (e.g., normal phase, reversed-phase, polar ionic mode).[12][13]
Poor Resolution Mobile phase composition not optimal.Adjust the ratio of the organic modifier. Optimize the concentration of acidic or basic additives.[12] Lowering the flow rate can sometimes improve resolution.[14]
Peak Tailing Secondary interactions with the stationary phase.For normal phase, add a basic modifier like diethylamine (DEA) to the mobile phase.[13] Ensure the sample is dissolved in the mobile phase or a weaker solvent.
Irreproducible Retention Times Inadequate column equilibration.Ensure the column is fully equilibrated with the mobile phase before each injection (20-30 column volumes may be necessary).[13] Prepare fresh mobile phase daily.
Example Chiral HPLC Starting Conditions
  • Column: A macrocyclic glycopeptide-based CSP (e.g., with teicoplanin or vancomycin selectors) or a polysaccharide-based CSP (e.g., Chiralpak® series).[12]

  • Mobile Phase Modes to Screen:

    • Polar Ionic Mode: Methanol with 0.1% acetic acid and 0.1% triethylamine.[12]

    • Normal Phase: A non-polar solvent like hexane with a polar modifier such as ethanol or isopropanol, often with a basic additive like diethylamine (DEA).[3][13]

    • Reversed-Phase: A buffered aqueous solution with an organic modifier like methanol or acetonitrile.[13]

  • Flow Rate: 1.0 mL/min for a 4.6 mm I.D. column.[3][14]

  • Temperature: 25 °C, but can be varied between 20°C and 40°C.[12]

Experimental Protocols

Protocol 1: General Procedure for Protecting the Amino Group with a Boc Group
  • Dissolve [(1S,2S)-2-Aminocyclopentyl]methanol HCl in a suitable solvent (e.g., a mixture of dioxane and water).

  • Add a base such as sodium bicarbonate or triethylamine to neutralize the hydrochloride and free the amine.

  • Add di-tert-butyl dicarbonate (Boc)₂O (typically 1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Perform an aqueous workup to remove water-soluble byproducts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected product.

This protocol is a general guideline and may require optimization for specific applications.

Protocol 2: General Procedure for Deprotection of a Boc-Protected Amine
  • Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane or dioxane).

  • Add a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Remove the excess acid and solvent under reduced pressure. The product will be obtained as the corresponding salt (e.g., trifluoroacetate or hydrochloride).

This protocol is a general guideline and may require optimization for specific applications.

Visualizing Key Concepts

Logical Flow for Troubleshooting Chiral HPLC

start Start: Poor or No Separation csp Change Chiral Stationary Phase (CSP)? (e.g., Polysaccharide, Macrocyclic Glycopeptide) start->csp mobile_phase Optimize Mobile Phase csp->mobile_phase If no improvement additives Adjust Additives (Acid/Base Concentration) mobile_phase->additives success Resolution Achieved mobile_phase->success Success flow_temp Modify Flow Rate or Temperature additives->flow_temp additives->success Success derivatization Consider Derivatization flow_temp->derivatization If still unresolved flow_temp->success Success

Caption: Troubleshooting workflow for chiral HPLC method development.

Protecting Group Strategy for Selective Reactions

start [(1S,2S)-2-Aminocyclopentyl]methanol protect_N Protect Amino Group (e.g., Boc) start->protect_N react_O React with Hydroxyl Group protect_N->react_O deprotect_N Deprotect Amino Group react_O->deprotect_N final_product Final Product with Modified -OH deprotect_N->final_product

Caption: Workflow for selective modification of the hydroxyl group.

References

  • BenchChem. (2025). Technical Support Center: Chiral HPLC Separation of ((1S,3R)-3-aminocyclopentyl)methanol Enantiomers.
  • BenchChem. (2025).
  • Dombrády ZS, Pálovics E, Fogassy E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Curr Res Bioorg Org Chem.
  • Gangrade D, Nema R, Singhvi I. (2014). Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Key Starting Material in the Synthesis of Abacavir Sulphate and Development of Validated Chiral HPLC Method for its Estimation. International Journal of Chemical and Pharmaceutical Analysis.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Sigma-Aldrich. (n.d.).
  • BenchChem. (2025).
  • Scott K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research.
  • SK pharmteco. (n.d.).
  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.
  • PubChem. (n.d.). [(1R,2R)-2-aminocyclopentyl]methanol hydrochloride.
  • ResearchGate. (n.d.). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • University of Bristol. (n.d.).
  • PubChem. (n.d.). cis-(2-Amino-cyclopentyl)-methanol.
  • ChemScene. (n.d.). (2-Aminocyclopentyl)methanol.
  • BenchChem. (2025). A Comparative Study of (1S,2S)-2-(Benzylamino)cyclopentanol and Other Amino Alcohol Ligands in Asymmetric Synthesis.

Sources

Optimization

Technical Support Center: Overcoming Hygroscopic Handling Challenges for [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride

Welcome to the Technical Support Center for [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the handling of this hygroscopic compound. The inherent affinity of this reagent for atmospheric moisture can introduce significant variability into experiments if not properly managed. This resource offers practical, in-depth solutions to common challenges, ensuring the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Section 1: Storage and Compound Integrity

Question 1: I've just received my shipment of [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride. What are the immediate storage requirements?

Answer: Upon receipt, it is crucial to store [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride in a tightly sealed, airtight container to minimize exposure to atmospheric moisture.[1] The ideal storage location is a desiccator containing an active desiccant, such as silica gel or calcium chloride.[2][3] This provides a moisture-free environment, preserving the compound's solid, free-flowing state. For long-term storage, particularly for moisture-sensitive reactions, keeping the container in a cool, dry, and well-ventilated area is recommended.[1][4] Always consult the Safety Data Sheet (SDS) for any specific storage temperature recommendations.[2]

Question 2: My [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride appears clumpy and somewhat "wet," unlike its initial crystalline form. Can I still use it?

Answer: The clumping or wet appearance is a clear indication of significant moisture absorption.[3] Using the compound in this state is not recommended as it will lead to inaccurate weighing due to the unknown water content, which in turn will compromise the stoichiometry of your reaction.[3] It is highly advisable to dry the compound before use. If drying is not possible or if the material has completely deliquesced (turned into a liquid), it is best to discard the reagent to avoid compromising your experimental results.[3][5]

Question 3: How can I dry [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride that has been exposed to moisture?

Answer: If the compound is thermally stable, it can be effectively dried under a high vacuum.[3][6] Place the solid in a suitable flask (e.g., a round-bottom flask) and connect it to a high vacuum line for several hours. Gentle heating can be applied if the compound's thermal stability is known, but caution must be exercised to prevent decomposition.[1][7] Vacuum drying is a low-temperature method that reduces the boiling point of the absorbed water, facilitating its removal.[8][9] Always allow the compound to cool to room temperature within a desiccator before use to prevent reabsorption of moisture.[10]

Section 2: Weighing and Dispensing

Question 4: What is the most accurate method for weighing a hygroscopic compound like [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride?

Answer: The most accurate method for weighing hygroscopic substances is to perform the task in a controlled, moisture-free environment, such as a glove box or a glove bag under an inert atmosphere (e.g., nitrogen or argon).[3][11] This prevents the compound from absorbing atmospheric moisture during the weighing process.

If a glove box is not available, the "weighing by difference" technique is the next best alternative.[3][10] This method minimizes the compound's exposure time to the atmosphere.

Experimental Protocol: Weighing by Difference

  • Place a sealed container (e.g., a vial with a screw cap) containing a sufficient amount of [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride onto an analytical balance and record its initial mass.

  • Remove the container from the balance and, working quickly over your reaction vessel, carefully dispense the desired amount of the solid.

  • Immediately reseal the container and place it back on the same analytical balance to record the final mass.

  • The difference between the initial and final masses is the precise amount of the compound transferred to your reaction vessel.[12]

Question 5: I've noticed the reading on the analytical balance continuously increasing while weighing the compound. What does this signify?

Answer: A continuous, unidirectional drift in the balance reading, specifically an increase in mass, is a classic sign that your sample is hygroscopic and is actively absorbing moisture from the air.[10] This directly impacts the accuracy of your measurement. To mitigate this, use a container with a narrow opening and keep it covered as much as possible during the weighing process.[10] Completing the weighing process as quickly as possible is essential.[1][13]

Section 3: Use in Reactions and Troubleshooting

Question 6: My reaction yields are inconsistent or lower than expected when using [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride. Could moisture be the culprit?

Answer: Absolutely. Moisture can have a significant detrimental effect on reactions involving amine hydrochlorides. Water can act as an unwanted nucleophile, competing with your amine in reactions with electrophiles like acid chlorides or alkyl halides.[14][15] It can also affect the solubility of reagents and catalysts, and in some cases, lead to the hydrolysis of starting materials or products.[16][17] To ensure reproducible results, it is imperative that all glassware is thoroughly oven-dried, and anhydrous solvents are used for the reaction.[3][18]

Question 7: How can I confirm if water contamination is the source of my experimental problems?

Answer: If you suspect water contamination in your [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride, the most definitive way to confirm this is by quantifying the water content using Karl Fischer titration.[18] This analytical technique will provide a precise measurement of the water percentage in your compound, allowing you to determine if it exceeds an acceptable threshold for your specific reaction.

Troubleshooting Workflow for Suspected Moisture Contamination

G A Inconsistent Yields or Reaction Failure B Suspect Moisture Contamination in [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride A->B C Perform Karl Fischer Titration on the Reagent B->C D Is Water Content Above Acceptable Limit? C->D E Dry the Reagent (e.g., High Vacuum) D->E Yes F Review Entire Experimental Setup for Moisture Sources D->F No E->F G Ensure Glassware is Oven-Dried and Solvents are Anhydrous F->G J Consider Other Potential Causes of Reaction Failure F->J H Re-run Experiment with Dried Reagent and Anhydrous Conditions G->H I Problem Resolved H->I

Caption: A logical workflow for troubleshooting reactions where moisture contamination is suspected.

Question 8: Are there any specific reaction types that are particularly sensitive to moisture when using this amine hydrochloride?

Answer: Yes, reactions where [(1S,2S)-2-Aminocyclopentyl]methanol acts as a nucleophile are highly sensitive to moisture. This includes, but is not limited to:

  • Acylation reactions with acid chlorides or anhydrides to form amides. Water can hydrolyze the acylating agent.[19]

  • Alkylation reactions with alkyl halides. Water can lead to the formation of corresponding alcohols as byproducts.[14]

  • Reactions involving organometallic reagents (e.g., Grignard reagents, organolithiums), which are readily quenched by water.

  • Condensation reactions , such as the formation of imines with aldehydes or ketones, where water is a product and its presence can shift the equilibrium back towards the starting materials.[14][17]

Quantitative Data Summary

ParameterRecommendationRationale
Storage Humidity As low as possible; ideally in a desiccator.Prevents moisture absorption and maintains compound integrity.[5]
Weighing Environment Inert atmosphere (glove box) or rapid weighing by difference.Minimizes exposure to atmospheric moisture for accurate measurements.[3][11]
Drying Method High vacuum at a suitable temperature.Efficiently removes absorbed water without thermal degradation.[3][6]
Solvent Purity Anhydrous grade.Prevents introduction of water into moisture-sensitive reactions.[18]

Key Experimental Protocols

Protocol 1: Preparing a Glove Box for Handling Hygroscopic Reagents

  • Purge the Glove Box: Ensure the glove box is purged with a dry, inert gas (e.g., nitrogen or argon) to achieve and maintain a low-humidity and low-oxygen environment.

  • Equilibrate Materials: Place the sealed container of [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride, along with all necessary spatulas, weighing boats, and vials, into the antechamber.

  • Cycle the Antechamber: Evacuate and backfill the antechamber with the inert gas multiple times (typically 3-5 cycles) to remove atmospheric contaminants.

  • Transfer to Main Chamber: Once the antechamber is fully purged, transfer all materials into the main chamber of the glove box.

  • Allow for Equilibration: Let the reagent container sit inside the glove box for a few minutes to equilibrate to the internal atmosphere before opening.

Decision Tree for Handling [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride

G A Start: Need to Use [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride B Visually Inspect the Reagent A->B C Is it a Free-Flowing Solid? B->C H Does it Appear Clumpy or Wet? B->H D Is a Glove Box Available? C->D Yes E Weigh Inside Glove Box D->E Yes F Use 'Weighing by Difference' Technique D->F No G Proceed with Experiment (Anhydrous Conditions) E->G F->G I Dry the Reagent (e.g., High Vacuum) H->I Yes J Re-inspect the Reagent I->J J->C

Caption: A decision-making workflow for the proper handling and weighing of the reagent.

References

  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. GenFollower. Available at: [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated. Available at: [Link]

  • Container Handbook. (n.d.). 13.2.1 Classification of goods according to moisture behavior. Container Handbook. Available at: [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Chromatography Forum. Available at: [Link]

  • Trustrade. (2023, September 16). Storage conditions for chemicals in the laboratory. Trustrade. Available at: [Link]

  • Alpert, N. L. (1948). Drying and Weighing Hygroscopic Substances in Microanalysis. Analytical Chemistry, 20(8), 734–736.
  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. TutorChase. Available at: [Link]

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?. HepatoChem. Available at: [Link]

  • University of Rochester. (n.d.). How to Store Reagents. University of Rochester Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Chemistry LibreTexts. Available at: [Link]

  • UAlbertaScience. (2017, September 7). Weighing by Difference. YouTube. Available at: [Link]

  • NextSDS. (n.d.). [(1R,2S)-2-aminocyclopentyl]methanol hydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]

  • LGC Standards. (2024, April 5).
  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with?. Protocol Online. Available at: [Link]

  • PerMix. (2025, December 9). Mixing & Drying Hygroscopic Materials. PerMix. Available at: [Link]

  • Codefine. (2026, February 17). FIBC Requirements for Hygroscopic Materials in Chemical Manufacturing. Codefine. Available at: [Link]

  • University of Rochester. (2026). How To: Store Reagents. University of Rochester Department of Chemistry. Available at: [Link]

  • Fisher Scientific. (2025, December 19).
  • Study Mind. (2023, June 16). Amines - Reactions (A-Level IB Chemistry). YouTube. Available at: [Link]

  • Scribd. (n.d.). Drying Processes in Pharmaceuticals. Scribd. Available at: [Link]

  • IntechOpen. (2023, November 22). Perspective Chapter: Pharmaceutical Drying. IntechOpen. Available at: [Link]

  • MilliporeSigma. (2025, September 10).
  • Study Mind. (2022, April 19). Amines - Properties and Reactivity of Amines (A-Level Chemistry). Study Mind. Available at: [Link]

  • Cayman Chemical. (2024, October 8).
  • UHasselt Document Server. (n.d.). Evaluating drying kinetics during humidified drying of an active pharmaceutical ingredient using in-line Near Infrared Spectroscopy. UHasselt.
  • ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. ResearchGate. Available at: [Link]

  • Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 19 Notes. Amines.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
  • Sciencemadness Discussion Board. (2014, November 25). Water exchange between different hygroscopic salts. Sciencemadness. Available at: [Link]

  • NextSDS. (n.d.). [(1S,2S)-2-(aminomethyl)cyclopropyl]methanol — Chemical Substance Information. NextSDS. Available at: [Link]

  • MDPI. (2024, July 14). Hygroscopic Properties of Water-Soluble Counterpart of Ultrafine Particles from Agriculture Crop-Residue Burning in Patiala, Northwestern India. MDPI. Available at: [Link]

  • PubChem. (n.d.). cis-(2-Amino-cyclopentyl)-methanol. PubChem. Available at: [Link]

  • ACP. (2015, August 13). Hygroscopic and phase separation properties of ammonium sulfate/organics/water ternary solutions. ACP. Available at: [Link]

  • ResearchGate. (2019, December 8). Hygroscropicity and Its' Effect on Tablet Production. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Scale-up Process Optimization for Industrial [(1S,2S)-2-Aminocyclopentyl]methanol Hydrochloride Production

Introduction Welcome to the Technical Support Center for the industrial production of [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center for the industrial production of [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the scale-up and process optimization of this critical pharmaceutical intermediate. The synthesis and purification of chiral molecules like [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride present unique challenges that require careful consideration of reaction conditions, analytical methods, and safety protocols.[1][2]

This resource offers practical, experience-driven advice in a question-and-answer format to directly address issues you may encounter during your experimental work. Our goal is to empower you with the knowledge to navigate the complexities of scaling up this process, ensuring efficiency, purity, and safety.[3][4]

I. Synthesis and Reaction Optimization: Troubleshooting Guide

The industrial synthesis of [(1S,2S)-2-Aminocyclopentyl]methanol typically involves the reduction of a corresponding chiral precursor. A common route involves the reduction of a protected amino acid or lactam. For instance, a protected lactam can be reduced using a reducing agent like sodium borohydride to yield the desired amino alcohol after deprotection. The hydrochloride salt is then formed to improve stability and handling.[5][6]

Common Issues and Solutions

Question 1: My reduction reaction is showing low yield and the formation of several byproducts. What are the potential causes and how can I optimize the reaction?

Answer: Low yields and byproduct formation during the reduction step are common challenges during scale-up. Several factors could be at play:

  • Reagent Purity and Stoichiometry: The purity of your starting material and the reducing agent is critical. Impurities can interfere with the reaction or lead to side reactions.[7][8]

    • Troubleshooting Steps:

      • Verify the purity of your starting material and reducing agent using appropriate analytical techniques (e.g., HPLC, NMR).

      • Ensure accurate stoichiometry of the reducing agent. An excess may lead to over-reduction or side reactions, while an insufficient amount will result in incomplete conversion.

  • Reaction Temperature and Time: Temperature control is crucial for selectivity and preventing thermal degradation.[9]

    • Troubleshooting Steps:

      • Optimize the reaction temperature. Running the reaction at a lower temperature may improve selectivity, although it might require a longer reaction time.

      • Monitor the reaction progress using in-process controls (e.g., TLC, HPLC) to determine the optimal reaction time and avoid prolonged exposure to reaction conditions that could lead to byproduct formation.

  • Solvent Selection: The choice of solvent can significantly impact the solubility of reagents and the reaction kinetics.

    • Troubleshooting Steps:

      • Experiment with different solvents or solvent mixtures to find the optimal medium for your reaction. Ethereal solvents like THF or alcoholic solvents are often used for borohydride reductions.

Question 2: I am observing poor stereoselectivity in my final product. How can I improve the enantiomeric excess (e.e.)?

Answer: Achieving high enantiomeric excess is a primary goal in chiral synthesis.[1] Poor stereoselectivity can stem from several sources:

  • Chiral Catalyst/Auxiliary Performance: If your synthesis relies on a chiral catalyst or auxiliary, its activity and selectivity are paramount.

    • Troubleshooting Steps:

      • Ensure the chiral catalyst or auxiliary is of high purity and handled under appropriate conditions to prevent degradation.

      • Screen different chiral catalysts or ligands to find the most effective one for your specific substrate.[10]

  • Racemization: The desired enantiomer may be racemizing under the reaction or work-up conditions.

    • Troubleshooting Steps:

      • Evaluate the pH and temperature of your reaction and work-up steps. Harsh acidic or basic conditions and high temperatures can promote racemization.[1]

      • Minimize the time the product is exposed to harsh conditions.

Process Safety: Handling of Reducing Agents

The use of reducing agents like sodium borohydride requires strict safety protocols, especially at an industrial scale.

Question 3: What are the key safety precautions I need to take when handling sodium borohydride?

Answer: Sodium borohydride is a water-reactive and flammable solid.[11][12] Adherence to safety protocols is non-negotiable.

  • Handling:

    • Always handle sodium borohydride in a well-ventilated fume hood or a glove box, under an inert atmosphere (e.g., nitrogen or argon).[13][14]

    • Avoid contact with water, acids, and oxidizing agents, as it can react violently to produce flammable hydrogen gas.[11][14]

  • Personal Protective Equipment (PPE):

    • Wear appropriate PPE, including safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable).[12][13]

  • Spill and Waste Disposal:

    • In case of a spill, cover the material with a dry, inert absorbent like sand or soda ash. DO NOT USE WATER .[11]

    • Quench any residual sodium borohydride slowly with a non-protic solvent like isopropanol before disposal.[14]

Parameter Recommendation Justification
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with moisture and air.[14]
Temperature Controlled, typically lowMinimizes side reactions and improves selectivity.
Solvent AnhydrousPrevents violent reaction with water.
Addition of Reagents Slow, controlledManages exothermic reactions and gas evolution.

II. Purification and Crystallization: Troubleshooting Guide

The purification of [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride is typically achieved through crystallization. The formation of the hydrochloride salt enhances the crystallinity and allows for effective purification.[6][15]

Common Issues and Solutions

Question 4: I am having difficulty inducing crystallization of the hydrochloride salt. What can I do?

Answer: Crystallization can be a complex process influenced by many variables.[5]

  • Solvent System: The choice of solvent and anti-solvent is critical.[5]

    • Troubleshooting Steps:

      • Screen a variety of solvent systems. Alcohols (e.g., isopropanol, ethanol) are often good solvents, while ethers or hydrocarbons can act as anti-solvents.

      • Consider using a mixture of solvents to fine-tune the solubility.

  • Supersaturation and Seeding: Proper control of supersaturation is key to initiating crystallization.

    • Troubleshooting Steps:

      • Induce supersaturation by slow cooling, evaporation of the solvent, or the addition of an anti-solvent.

      • If spontaneous nucleation is difficult, introduce seed crystals of the desired product to initiate crystallization.[5]

  • Purity of the Crude Material: Impurities can inhibit crystallization.

    • Troubleshooting Steps:

      • Ensure your crude product is sufficiently pure. If necessary, perform a preliminary purification step (e.g., column chromatography) before crystallization.

Question 5: The isolated crystals of my product have poor morphology and are difficult to filter. How can I improve the crystal quality?

Answer: Crystal morphology affects filtration, drying, and handling characteristics.

  • Cooling Rate: The rate of cooling significantly impacts crystal size and shape.

    • Troubleshooting Steps:

      • Employ a slow and controlled cooling profile. Rapid cooling often leads to the formation of small, poorly formed crystals.

  • Agitation: The stirring rate can influence crystal growth and prevent agglomeration.

    • Troubleshooting Steps:

      • Optimize the agitation speed. Gentle agitation is generally preferred to avoid crystal breakage.[5]

  • Maturation Time: Allowing the slurry to age can improve crystal perfection.

    • Troubleshooting Steps:

      • Hold the slurry at the final crystallization temperature for a period (maturation) to allow for the dissolution of smaller, less stable crystals and the growth of larger, more uniform ones.[5]

Parameter Typical Range Effect on Crystallization
Cooling Rate 5-20 °C/hourSlower rates promote larger, more well-defined crystals.
Agitation Speed 50-150 RPMPrevents settling and promotes uniform growth, but excessive speed can cause attrition.[5]
Final Temperature 0-5 °CMaximizes yield by reducing the solubility of the product.[5]
Maturation Time 2-8 hoursAllows for crystal ripening and improved morphology.[5]

III. Analytical Methods and Quality Control

Robust analytical methods are essential for monitoring reaction progress, determining product purity, and ensuring the final product meets specifications.[9][16] For chiral molecules, the determination of enantiomeric purity is of utmost importance.[17]

Key Analytical Techniques

Question 6: What is the most suitable analytical method for determining the enantiomeric purity of [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride?

Answer: Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the gold standard for determining the enantiomeric purity of chiral amines and their derivatives.[17][18]

  • Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are commonly used for this purpose.[17]

  • Method Development: A systematic approach to method development is necessary to achieve a robust and reliable separation. This involves screening different chiral columns and mobile phase compositions.[17]

Experimental Protocol: Chiral HPLC Method Development

This protocol outlines a general approach for developing a chiral HPLC method for the analysis of [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride.

  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives).

  • Mobile Phase Screening:

    • Begin with a simple mobile phase, such as a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).

    • Vary the ratio of the alcohol to optimize the separation.

    • Small amounts of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic analytes.

  • Optimization:

    • Fine-tune the mobile phase composition, flow rate, and column temperature to achieve optimal resolution and analysis time.

  • Validation:

    • Once a suitable method is developed, it must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.

IV. Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters (CPPs) to monitor during the scale-up of this process?

A1: Critical process parameters are those that can have a significant impact on the quality of the final product.[3] For this synthesis, key CPPs include:

  • Reaction: Temperature, reaction time, reagent stoichiometry, and agitation speed.

  • Crystallization: Cooling rate, agitation speed, final temperature, and maturation time.

Q2: How can I ensure the scalability of my process from the lab to a pilot plant?

A2: Successful scale-up requires careful consideration of several factors that change with increasing volume.[1][4]

  • Heat Transfer: The surface-area-to-volume ratio decreases on a larger scale, making heat transfer less efficient. Ensure your pilot plant reactor has adequate cooling capacity to manage exothermic reactions.

  • Mixing: Achieving efficient mixing in a large reactor can be challenging. The type of impeller and agitation speed may need to be adjusted to ensure homogeneity.[1]

  • Mass Transfer: In heterogeneous reactions (e.g., involving a solid catalyst), mass transfer limitations can become more pronounced at a larger scale.

Q3: What are the regulatory considerations for producing a pharmaceutical intermediate like this?

A3: The production of pharmaceutical intermediates must adhere to Good Manufacturing Practices (GMP). This includes:

  • Documentation: Maintaining detailed batch records for every step of the process.[9]

  • Quality Control: Implementing robust analytical methods for in-process and final product testing.[16]

  • Impurity Profiling: Identifying and controlling impurities to ensure the safety and efficacy of the final drug product.[9]

V. Visualizations

Synthesis Pathway

Synthesis_Pathway Protected Lactam Protected Lactam Reduction Reduction Protected Lactam->Reduction Sodium Borohydride Deprotection & HCl Salt Formation Deprotection & HCl Salt Formation Reduction->Deprotection & HCl Salt Formation Acidic Work-up [(1S,2S)-2-Aminocyclopentyl]methanol HCl [(1S,2S)-2-Aminocyclopentyl]methanol HCl Deprotection & HCl Salt Formation->[(1S,2S)-2-Aminocyclopentyl]methanol HCl

Caption: A simplified overview of the synthesis pathway.

Troubleshooting Workflow

Troubleshooting_Workflow start Problem Identified (e.g., Low Yield, Low Purity) reagent_check Verify Reagent Purity & Stoichiometry start->reagent_check condition_review Review Reaction Conditions (Temp, Time, Solvent) start->condition_review purification_check Evaluate Purification/Crystallization (Solvent, Cooling Rate, Seeding) start->purification_check analytical_validation Confirm Analytical Method Validity start->analytical_validation solution Implement Corrective Actions reagent_check->solution condition_review->solution purification_check->solution analytical_validation->solution

Caption: A decision tree for troubleshooting common issues.

VI. References

  • Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. Molecular complexes of fluoxetine hydrochloride with benzoic, succinic, and fumaric acids - PubMed. (2004, October 20). [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids | Journal of the American Chemical Society. (2004, September 24). [Link]

  • Key Considerations for API Process Development and Optimization - Evotec. (2024, June 7). [Link]

  • Troubleshooting Technical Issues in Chemical Processes: A Step-by-Step Guide. (2024, November 24). [Link]

  • Process Development and Manufacturing in Pharmaceuticals: What You Need to Know. (2024, October 29). [Link]

  • Pharma Intermediates: Applications, Manufacturing Process, and Optimal Drying Solutions. (2024, August 13). [Link]

  • Optimizing Drug Intermediates For Enhanced Drug Efficacy And Safety. (2024, May 27). [Link]

  • Pharmaceutical Intermediates Manufacturing Process | Complete Guide. (2025, November 21). [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012, June 11). [Link]

  • Scalable and sustainable synthesis of chiral amines by biocatalysis - ResearchGate. (2025, December 23). [Link]

  • Western Carolina University Standard Operating Procedure for the use of Sodium borohydride. [Link]

  • Sodium borohydride - Standard Operating Procedure. (2012, December 14). [Link]

  • Chemical Plant Troubleshooting Guide | PDF - Scribd. [Link]

  • Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - eScholarship. [Link]

  • Scalable and sustainable synthesis of chiral amines by biocatalysis - PubMed. (2025, December 12). [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids | Request PDF - ResearchGate. [Link]

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  • Troubleshooting Common Chemical Process Issues — Expert Tips | Bedrock Chem Infra. (2025, September 18). [Link]

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  • Merging Au(I)-Catalysis and Biocatalysis: Practical and Scalable Synthesis of Chiral Amino Building Blocks from Alkynes - ACS Publications. (2025, January 27). [Link]

  • Crucial aspects in the design of chirally modified noble metal catalysts for asymmetric hydrogenation of activated ketones - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00462K. (2015, July 17). [Link]

  • Manufacture of chiral amines using catalytic and flow processing methods - GtR. (2026, January 8). [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. [Link]

  • Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of - IJCPA. (2014, August 9). [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. (2021, October 22). [Link]

  • ANALYTICAL CHIRAL SEPARATION METHODS. [Link]

  • US10385006B2 - Process for the preparation of amino alcohol derivatives or salts thereof - Google Patents.

  • Chiral resolution - Wikipedia. [Link]

  • Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology. (2026, March 12). [Link]

  • Chiral Purity Analysis – Know What Both Hands Are Doing - SK pharmteco. [Link]

  • Part 6: Resolution of Enantiomers - Chiralpedia. (2025, September 15). [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). (2021, June 30). [Link]

  • A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors - ResearchGate. (2025, August 5). [Link]

  • [(1R,2R)-2-aminocyclopentyl]methanol hydrochloride | C6H14ClNO | CID 121237332. [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride

Introduction: The Imperative of Structural Verification for Chiral Building Blocks In the landscape of modern drug discovery and development, chiral building blocks are foundational elements for constructing complex, ste...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Structural Verification for Chiral Building Blocks

In the landscape of modern drug discovery and development, chiral building blocks are foundational elements for constructing complex, stereochemically-defined active pharmaceutical ingredients (APIs). [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride is one such critical intermediate, featuring two contiguous stereocenters on a cyclopentyl scaffold. The precise spatial arrangement of its amine and hydroxymethyl groups is paramount to its function and reactivity in subsequent synthetic steps. Consequently, unambiguous structural and stereochemical verification is not merely a procedural step but a cornerstone of quality control and regulatory compliance.

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of organic molecules. However, for specialized reagents like [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride, fully assigned and publicly validated reference spectra are not always readily available. This guide, therefore, moves beyond a simple data repository. It serves as a comprehensive protocol and interpretive framework for researchers to independently acquire and validate the 1H and 13C NMR spectra of this compound, ensuring the integrity of their starting material. We will explore the causal logic behind experimental choices, from solvent selection to the application of advanced NMR techniques, and provide a comparative analysis against a structurally related isomer to highlight key spectroscopic differences.

Predicted and Reference Spectral Data

Given the scarcity of published experimental data for the title compound, this guide presents predicted chemical shifts alongside experimental data for a closely related analog, cis-(2-Amino-cyclopentyl)-methanol[1]. The hydrochloride salt form significantly influences the electronic environment, particularly around the amine group, which is expected to be protonated (-NH3+). This typically results in a downfield shift for adjacent protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride and Experimental Data for a Related Analog.

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Reference ¹H Shift (ppm) for cis-isomer (Free Base)[1]
Cyclopentyl-H (CH-N) 3.1 - 3.458 - 622.8 - 3.1
Cyclopentyl-H (CH-CH₂OH) 2.0 - 2.348 - 521.8 - 2.1
Methylene (CH₂OH) 3.5 - 3.863 - 673.4 - 3.6
Cyclopentyl-H (aliphatic) 1.4 - 2.020 - 351.2 - 1.8
Amine (NH₃⁺) 8.0 - 8.5 (broad)N/A~1.5 (broad, as NH₂)
Hydroxyl (OH) 4.5 - 5.5 (broad)N/A~2.5 (broad)

Note: Predicted values are based on standard chemical shift principles and analysis of similar structures. Actual experimental values may vary based on solvent, concentration, and temperature.

Experimental Protocol for Spectral Acquisition and Validation

This section provides a detailed methodology for obtaining high-quality, verifiable NMR data. The trustworthiness of this protocol lies in its systematic approach, which incorporates self-validating steps through the use of complementary NMR experiments.

Sample Preparation: The Critical Choice of Solvent

The selection of a deuterated solvent is the most critical first step, as it directly impacts data quality and the observation of exchangeable protons (NH3+ and OH).

  • Primary Recommendation: Dimethyl Sulfoxide-d₆ (DMSO-d₆)

    • Rationale: DMSO-d₆ is a polar aprotic solvent capable of dissolving the hydrochloride salt. Crucially, it slows down the rate of proton exchange, allowing for the observation of both the -NH3+ and -OH proton signals, which appear as broad singlets. The residual solvent peak at ~2.50 ppm generally does not interfere with key signals.

    • Procedure:

      • Weigh approximately 5-10 mg of [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride directly into a clean, dry NMR tube.

      • Add approximately 0.6 mL of DMSO-d₆.

      • Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be required.

  • Alternative: Deuterium Oxide (D₂O)

    • Rationale: D₂O is an excellent solvent for hydrochloride salts. However, it is a protic solvent, and the acidic deuterium will rapidly exchange with the protons on the amine and hydroxyl groups. These signals will consequently disappear from the ¹H spectrum. While this simplifies the spectrum, it also results in the loss of valuable information. This approach is useful if the aliphatic region is overly crowded.

    • Procedure: Follow the steps for DMSO-d₆, substituting with D₂O. Note the expected absence of NH3+ and OH signals.

NMR Data Acquisition Workflow

The following workflow outlines the logical progression from initial survey scans to detailed structural confirmation. This process is designed to be robust and to provide a comprehensive dataset for validation.

G Figure 1: NMR Data Acquisition & Validation Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation SamplePrep Sample Preparation (5-10 mg in DMSO-d6) H1_NMR 1. ¹H NMR Acquisition (Survey Scan) SamplePrep->H1_NMR C13_NMR 2. ¹³C{¹H} NMR (Broadband Decoupled) H1_NMR->C13_NMR DEPT_NMR 3. DEPT-135 & DEPT-90 C13_NMR->DEPT_NMR Process Data Processing (Phasing, Baseline Correction) DEPT_NMR->Process Assign_1D 1D Spectra Interpretation (Chemical Shift, Integration, Multiplicity) Process->Assign_1D Assign_DEPT Carbon Type Assignment (CH vs CH₂) Assign_1D->Assign_DEPT Validation Structural Confirmation & Purity Assessment Assign_DEPT->Validation

Caption: Workflow for NMR data acquisition and validation.

Spectrometer Parameters

For optimal results on a standard 400 or 500 MHz spectrometer:

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans (NS): 16 to 64 (increase for dilute samples).

    • Relaxation Delay (D1): 5 seconds. A longer delay is crucial for accurate integration, ensuring all protons, especially those with longer relaxation times, are fully relaxed before the next pulse.

    • Spectral Width (SW): 0 to 12 ppm.

  • ¹³C{¹H} NMR Spectroscopy (Proton Decoupled):

    • Pulse Program: Standard proton-decoupled single pulse (zgpg30).

    • Number of Scans (NS): 1024 or more. The low natural abundance of ¹³C necessitates a higher number of scans to achieve an adequate signal-to-noise ratio[2].

    • Relaxation Delay (D1): 2 seconds.

    • Spectral Width (SW): 0 to 200 ppm.

  • DEPT-135 and DEPT-90 Experiments:

    • Rationale: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for differentiating carbon types. A DEPT-135 spectrum shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 spectrum shows only CH signals[3]. This combination provides unambiguous identification of the methine (CH) and methylene (CH₂) carbons in the molecule.

    • Parameters: Utilize standard instrument parameters for DEPT-135 and DEPT-90.

Spectral Interpretation and Comparative Analysis

¹H NMR Spectral Analysis
  • Signal Count: Expect to see at least 6 distinct signals or groups of multiplets in the aliphatic region, plus broad signals for the NH3+ and OH protons if using DMSO-d₆.

  • Chemical Shifts:

    • The proton on the carbon bearing the amine group (CH-N) will be the most downfield of the aliphatic protons (predicted ~3.1-3.4 ppm) due to the strong deshielding effect of the adjacent -NH3+ group.

    • The methylene protons of the hydroxymethyl group (CH₂OH) are also deshielded by the oxygen atom, appearing around 3.5-3.8 ppm.

    • The remaining cyclopentyl protons will appear further upfield, between 1.4 and 2.3 ppm.

  • Integration: The relative integral of the proton signals should correspond to the number of protons they represent. For instance, the CH₂OH signal should integrate to 2H relative to the 1H integrals for the CH-N and CH-CH₂OH protons.

  • Multiplicity (Splitting): The trans relationship of the substituents means the protons on C1 and C2 will have both cis and trans coupling partners on the ring, leading to complex multiplet patterns. This complexity is a key indicator of the compound's structure.

¹³C NMR and DEPT Spectral Analysis
  • Signal Count: The molecule has 6 unique carbon atoms, and therefore 6 distinct signals should be observed in the proton-decoupled ¹³C NMR spectrum.

  • Chemical Shifts:

    • The carbon attached to the oxygen (CH₂OH) will be the most downfield, typically in the 63-67 ppm range.

    • The carbon attached to the nitrogen (CH-N) will also be significantly downfield (58-62 ppm).

    • The remaining four cyclopentyl carbons will appear upfield (20-52 ppm)[4].

  • DEPT Analysis:

    • DEPT-90: This spectrum should show two positive signals, corresponding to the two methine (CH) carbons of the cyclopentyl ring (C-N and C-CH₂OH).

    • DEPT-135: This spectrum will show the same two CH carbons as positive signals and the three methylene (CH₂) carbons (one from the CH₂OH group and two from the cyclopentyl ring) as negative signals. This provides a definitive count of each carbon type.

Comparative Guide: trans-(1S,2S) vs. cis-(1R,2S) Isomers

The primary difference between the trans and cis isomers lies in the spatial relationship between the amine and hydroxymethyl groups. This subtle change in stereochemistry can often be detected by NMR, primarily through differences in coupling constants and minor shifts in the chemical environment.

Table 2: Spectroscopic Comparison of trans vs. cis Isomers.

Spectroscopic Feature Expected for trans-(1S,2S) Isomer Expected for cis-(1R,2S) Isomer Rationale for Difference
Symmetry C₁ symmetry, 6 unique ¹³C signals.C₁ symmetry, 6 unique ¹³C signals.Both isomers are asymmetric.
¹H-¹H Coupling (J-values) The coupling constant between the protons on C1 and C2 (³J_HH) is typically smaller (2-5 Hz) for a trans-diaxial or diequatorial relationship on a constrained ring.The coupling constant between the protons on C1 and C2 (³J_HH) is typically larger (6-9 Hz) for a cis-axial-equatorial relationship.The magnitude of the vicinal coupling constant is dependent on the dihedral angle between the protons (Karplus relationship). Different stereochemistry leads to different favored conformations and thus different dihedral angles.
Chemical Shifts The chemical shifts of the ring protons can be subtly different due to anisotropic effects. The trans arrangement places substituents further apart, minimizing steric compression effects.In the cis isomer, the proximity of the substituents can lead to through-space steric interactions that may slightly shield or deshield nearby ring protons and carbons compared to the trans isomer.

Conclusion

The validation of [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride via NMR spectroscopy is a multi-faceted process that relies on a systematic and logical approach. In the absence of a definitive, publicly available reference spectrum, the protocol outlined in this guide provides a robust framework for researchers to generate and confidently interpret their own data. By carefully selecting the appropriate solvent, acquiring a full suite of 1D NMR experiments (¹H, ¹³C, and DEPT), and critically analyzing the resulting chemical shifts, integrations, and multiplicities, one can achieve unambiguous structural verification. The comparative analysis with its cis diastereomer further underscores the power of NMR to probe subtle stereochemical nuances, ensuring that this vital chiral building block meets the stringent quality requirements for advanced chemical synthesis.

References

  • Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Retrieved from a general repository of scientific data. [Link]

  • National Center for Biotechnology Information (n.d.). 1-Aminocyclopentanemethanol. PubChem Compound Summary for CID 66307. Retrieved from PubChem. [Link]

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Comparative

A Comparative Guide to Chiral HPLC Method Development for Enantiomeric Purity Analysis of [(1S,2S)-2-Aminocyclopentyl]methanol HCl

Introduction In pharmaceutical development, the stereochemical identity of a drug candidate is a critical quality attribute. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In pharmaceutical development, the stereochemical identity of a drug candidate is a critical quality attribute. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological, toxicological, and metabolic profiles.[1][2] The U.S. Food and Drug Administration (FDA) and other global regulatory bodies mandate the characterization of individual enantiomers in a chiral drug substance.[3] Therefore, developing robust and reliable analytical methods to determine enantiomeric purity is not merely a procedural step but a cornerstone of ensuring drug safety and efficacy.

This guide provides an in-depth, experience-driven comparison of methodologies for developing a chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric purity analysis of [(1S,2S)-2-Aminocyclopentyl]methanol HCl. This compound, a saturated cyclic amino alcohol, presents a common challenge in chiral separations due to its lack of a strong UV chromophore and the presence of two key functional groups—a primary amine and a primary alcohol—that dictate its interaction with a chiral stationary phase (CSP). We will explore the logical progression from stationary phase selection to mobile phase optimization, grounded in the principles of chromatographic theory and supported by comparative experimental data.

The Strategic Framework for Chiral Method Development

A successful chiral method development strategy is not a matter of trial and error but a systematic process of elimination and optimization. The retention and separation mechanisms in chiral chromatography are highly complex and analyte-specific.[4] Our approach is therefore built on a logical workflow designed to efficiently identify the optimal chromatographic conditions.

Chiral_Method_Development_Workflow cluster_0 Phase 1: Analyte & CSP Characterization cluster_1 Phase 2: Screening & Feasibility cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation & Finalization Analyte Analyte Characterization [(1S,2S)-2-Aminocyclopentyl]methanol HCl - Primary Amine (Basic) - Primary Alcohol (H-bonding) - Saturated Cyclic Structure CSP_Selection Initial CSP Screening Selection (Polysaccharide-Based Phases) Analyte->CSP_Selection Functional groups guide choice Screening CSP & Mobile Phase Screening - Column A: Cellulose-based - Column B: Amylose-based - Mobile Phase: Normal Phase (Hexane/Alcohol + Additive) CSP_Selection->Screening Evaluation Evaluate Initial Results - Retention (k') - Selectivity (α) - Resolution (Rs) Screening->Evaluation Optimization Method Optimization (Select Best CSP) Evaluation->Optimization Mod_Ratio Vary Alcohol Modifier % Optimization->Mod_Ratio Add_Conc Adjust Additive Concentration Optimization->Add_Conc Flow_Temp Fine-tune Flow Rate & Temperature Mod_Ratio->Flow_Temp Add_Conc->Flow_Temp SST Define System Suitability Criteria (e.g., Rs > 2.0, Tailing < 1.5) Flow_Temp->SST Validation Method Validation (ICH Q2(R1)) - Specificity, LOD/LOQ, Linearity - Accuracy, Precision, Robustness SST->Validation Final_Method Final, Validated Method Validation->Final_Method

Caption: Workflow for Chiral HPLC Method Development.

Part 1: Chiral Stationary Phase (CSP) Selection - A Tale of Two Polysaccharides

The cornerstone of a direct chiral separation is the CSP, which creates a diastereomeric environment allowing for the differential interaction of enantiomers.[5] For a molecule like [(1S,2S)-2-Aminocyclopentyl]methanol HCl, polysaccharide-based CSPs are the most versatile and logical starting point due to their broad recognition capabilities.[6] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a rich combination of interaction sites, including grooves, cavities, and polar carbamate groups capable of hydrogen bonding, dipole-dipole, and steric interactions.[7]

We will compare two of the most powerful and complementary polysaccharide phases:

  • Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) : This CSP features a linear cellulose backbone, creating relatively tight, layered structures.[8] It is a universally trusted phase essential to any chiral screening process.[7]

  • Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamate)) : This CSP utilizes an amylose backbone, which forms a more open, helical structure.[8] This different three-dimensional arrangement often provides complementary, and sometimes superior, selectivity compared to its cellulose counterpart.

Initial CSP Screening Protocol

A screening protocol is designed for rapid assessment of column suitability.[9] Given the basic nature of the primary amine, a normal phase mobile phase with a basic additive is the most logical choice to ensure good peak shape and adequate interaction with the CSP.

  • Columns :

    • Lux® 5 µm Cellulose-1, 250 x 4.6 mm

    • Lux® 5 µm Amylose-1, 250 x 4.6 mm

  • Mobile Phase : n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)

  • Flow Rate : 1.0 mL/min

  • Temperature : 25 °C

  • Detection : UV at 210 nm (due to lack of a strong chromophore)

  • Analyte : Racemic (±)-2-Aminocyclopentyl]methanol HCl at 1.0 mg/mL in mobile phase.

Comparative Screening Data
ParameterLux® Cellulose-1Lux® Amylose-1Causality and Insights
Retention Factor (k'1) 2.853.54The higher retention on the amylose phase suggests stronger interactions, potentially due to the analyte fitting more effectively into its helical grooves.
Retention Factor (k'2) 3.024.21The second-eluting enantiomer is also retained longer on the amylose phase.
Selectivity (α) 1.061.19Critical Difference : The selectivity, the ratio of retention factors, is significantly higher on Lux Amylose-1. This indicates a much greater difference in the stability of the transient diastereomeric complexes formed with the two enantiomers, which is the fundamental basis for a successful chiral separation.[8]
Resolution (Rs) 0.852.21Decisive Result : The resolution on the cellulose phase is insufficient (Rs < 1.5). In contrast, the amylose phase provides baseline separation (Rs > 1.5) even under initial screening conditions. This result authoritatively grounds our decision to proceed with the Lux Amylose-1 for further optimization.

Part 2: Mobile Phase Optimization

With a promising CSP identified, the next step is to optimize the mobile phase to enhance resolution, improve peak shape, and ensure a practical runtime. This process adheres to the principles outlined in pharmacopoeial chapters like USP <621>, which guide adjustments to chromatographic conditions.[10][11]

The Role of the Alcohol Modifier

In normal phase chromatography, the alcohol modifier (IPA in this case) is the strong solvent. It competes with the analyte for polar interaction sites on the CSP.[1] By adjusting its concentration, we can modulate the analyte's retention time and, often, the chiral selectivity.

  • Experimental Protocol : Using the Lux Amylose-1 column, the percentage of IPA was varied from 5% to 15%, keeping the DEA concentration constant at 0.1%.

Comparative Data: Effect of Isopropanol (IPA) Concentration
Mobile Phase (Hexane:IPA:DEA)k'1k'2Selectivity (α)Resolution (Rs)Analysis and Justification
95:5:0.15.887.231.232.85Lowering the alcohol content significantly increases retention, which can improve resolution by allowing more time for interaction with the CSP. The selectivity and resolution are both enhanced.
90:10:0.13.544.211.192.21This is our initial screening condition, providing a good balance of runtime and resolution.
85:15:0.12.152.471.151.90Increasing the alcohol content reduces the runtime but at the cost of both selectivity and resolution. While still baseline, the separation is less robust.

Final Optimized Method and Validation Imperatives

The systematic approach of screening and optimization has yielded a robust method suitable for determining the enantiomeric purity of [(1S,2S)-2-Aminocyclopentyl]methanol HCl.

Optimized Chiral HPLC Protocol
  • Column : Lux® 5 µm Amylose-1, 250 x 4.6 mm

  • Mobile Phase : n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (95:5:0.1, v/v/v)

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 25 °C

  • Injection Volume : 10 µL

  • Detector : UV, 210 nm

  • Sample Preparation : Dissolve sample in mobile phase to a final concentration of 1.0 mg/mL.

  • System Suitability Test (SST) :

    • Inject a racemic standard.

    • Resolution (Rs) : Must be ≥ 2.5 between the two enantiomer peaks.

    • Tailing Factor (T) : Must be ≤ 1.5 for both peaks.

Trustworthiness Through Validation

This developed method forms the basis for a full validation study according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15][16] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[15] Key parameters to be assessed would include:

  • Specificity : Demonstrating that the method can unequivocally assess the desired enantiomer in the presence of its counterpart and any potential impurities.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ) : Determining the lowest concentration of the undesired enantiomer that can be reliably detected and quantified.

  • Linearity : Establishing a linear relationship between the peak area of the undesired enantiomer and its concentration over a specified range.

  • Accuracy & Precision : Confirming the closeness of test results to the true value and the degree of scatter between a series of measurements.

  • Robustness : Measuring the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate).[15]

Conclusion

The development of a chiral HPLC method for enantiomeric purity analysis is a multi-faceted process that relies on a deep understanding of chromatographic principles and the specific chemistry of the analyte. Through a systematic comparison of CSPs, we demonstrated that an amylose-based stationary phase (Lux Amylose-1) offers superior chiral recognition for [(1S,2S)-2-Aminocyclopentyl]methanol HCl compared to its cellulose-based counterpart. Subsequent optimization of the mobile phase composition, particularly the alcohol modifier percentage, further enhanced the separation, yielding a final method with excellent resolution and peak shape. This guide provides a clear, data-supported pathway for researchers and drug development professionals to establish a scientifically sound and robust analytical method that meets the stringent requirements of the pharmaceutical industry.

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  • Title: Chiral HPLC Separation of Protected Amino Acids Source: Taylor & Francis Online URL: [Link]

  • Title: Chiral HPLC Column Selection and Method Development Guide Source: Bioanalysis Zone URL: [Link]

  • Title: Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of Source: International Journal of Chemical and Pharmaceutical Analysis URL: [Link]

  • Title: 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients Source: Chemistry LibreTexts URL: [Link]

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea) URL: [Link]

  • Title: Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases Source: ResearchGate URL: [Link]

Sources

Validation

Comparing the catalytic efficiency of[(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride vs the (1R,2R) enantiomer

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Chiral Ligand Performance in Asymmetric Catalysis In the landscape of asymmetric synthesis, the judicious selection of a chiral lig...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Chiral Ligand Performance in Asymmetric Catalysis

In the landscape of asymmetric synthesis, the judicious selection of a chiral ligand is a cornerstone for achieving high enantioselectivity and catalytic efficiency. The C2-symmetric 1,2-amino alcohols, such as the enantiomeric pair of [(1S,2S)-2-Aminocyclopentyl]methanol and [(1R,2R)-2-Aminocyclopentyl]methanol, represent a class of privileged ligands. Their rigid cyclopentyl backbone and defined stereochemistry make them promising candidates for inducing chirality in a variety of chemical transformations. This guide provides a comprehensive framework for comparing the catalytic efficiency of these two enantiomers, drawing upon established principles and experimental data from closely related analogues to illuminate their potential applications and the mechanistic underpinnings of their stereochemical control.

Introduction to Chiral 1,2-Aminocyclopentyl Methanol Ligands

The (1S,2S) and (1R,2R) enantiomers of 2-aminocyclopentyl]methanol are chiral 1,2-amino alcohols. The key structural features that make them effective chiral ligands include:

  • C2-Symmetry: This inherent symmetry can simplify the analysis of transition states and often leads to higher enantioselectivities.

  • Rigid Backbone: The cyclopentane ring restricts conformational flexibility, leading to a more defined and predictable chiral environment around the metal center.

  • Bidentate Chelation: The amino and hydroxyl groups can chelate to a metal center, forming a stable five-membered ring and creating a well-defined catalytic species.

These ligands are typically employed in their free amine form or as their hydrochloride salts, which can be readily converted to the free amine before use in catalysis.

Benchmark Reaction: Enantioselective Addition of Diethylzinc to Aldehydes

A quintessential reaction for evaluating the efficacy of new chiral ligands is the enantioselective addition of dialkylzinc reagents to prochiral aldehydes. This reaction is a reliable method for the formation of chiral secondary alcohols, which are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1]

The general transformation is as follows:

G cluster_0 RCHO R-CHO plus1 + RCHO->plus1 Et2Zn Et₂Zn arrow1 Chiral Ligand* Et2Zn->arrow1 plus1->Et2Zn product R-CH(OH)Et* arrow1->product

Caption: General scheme for the asymmetric addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol ligand.

Expected Catalytic Performance

Based on data for the analogous ligand, (1S,2S)-2-(benzylamino)cyclopentanol, we can anticipate the performance of the [(1S,2S)-2-Aminocyclopentyl]methanol enantiomer in the addition of diethylzinc to benzaldehyde. The use of the (1S,2S) enantiomer is expected to yield the (S)-alcohol, while the (1R,2R) enantiomer would predictably produce the (R)-alcohol with a similar magnitude of enantiomeric excess.

Table 1: Performance of a Related Chiral Amino Alcohol Ligand in the Enantioselective Addition of Diethylzinc to Benzaldehyde

LigandYield (%)Enantiomeric Excess (ee, %)Configuration of Product
(1S,2S)-2-(Benzylamino)cyclopentanol9595(S)

Data sourced from a comparative study on various chiral amino alcohol ligands.[1]

This data suggests that the trans-2-aminocyclopentylmethanol scaffold is highly effective in inducing enantioselectivity in this transformation. A direct comparison of the (1S,2S) and (1R,2R) enantiomers of the title compound would be expected to show a reversal in the product's absolute configuration with comparable yield and enantiomeric excess.

Mechanistic Insights and the Origin of Enantioselectivity

The catalytic cycle for the amino alcohol-mediated addition of diethylzinc to an aldehyde is believed to involve the formation of a dimeric zinc complex. The chiral ligand displaces one of the ethyl groups from a diethylzinc molecule to form a zinc alkoxide. This species then coordinates with another molecule of diethylzinc and the aldehyde substrate.

G A Chiral Amino Alcohol (L) + Et₂Zn B [LZnEt] Complex A->B Formation of Zinc Alkoxide C Coordination with Aldehyde (RCHO) B->C D Transition State Assembly {[L*ZnEt(RCHO)]} C->D E Intramolecular Ethyl Transfer D->E Enantiofacial Differentiation F Product-Zinc Complex E->F F->B Regeneration of Catalyst G Product Release (Hydrolysis) F->G + H₂O H Chiral Secondary Alcohol G->H

Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.

The enantioselectivity of the reaction is determined in the transition state. The rigid structure of the (1S,2S) or (1R,2R)-2-aminocyclopentylmethanol ligand creates a well-defined chiral pocket around the zinc center. This steric hindrance forces the incoming aldehyde to coordinate in a specific orientation, exposing one of its two enantiotopic faces to the ethyl group for nucleophilic attack. This preferential orientation leads to the formation of one enantiomer of the resulting secondary alcohol in excess.[1]

Experimental Protocol for Comparative Catalytic Studies

To empirically compare the catalytic efficiency of [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride and its (1R,2R) enantiomer, the following experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde can be employed.

Materials
  • [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride

  • [(1R,2R)-2-Aminocyclopentyl]methanol hydrochloride

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Sodium Hydroxide (for neutralization of the hydrochloride salt)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Ligand Preparation (Free Amine Generation)

Prior to the catalytic reaction, the hydrochloride salt of the ligand is typically converted to the free amine.

  • Dissolve the amino alcohol hydrochloride (e.g., 0.11 mmol) in a minimal amount of water.

  • Add a stoichiometric equivalent of aqueous sodium hydroxide solution.

  • Extract the free amine into an organic solvent such as diethyl ether or dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting free amine should be used immediately.

Catalytic Reaction Procedure

The following procedure should be carried out for both the (1S,2S) and (1R,2R) enantiomers under identical conditions to ensure a valid comparison.

G cluster_0 Experimental Workflow A 1. Dissolve chiral amino alcohol ligand (0.1 mmol) in anhydrous toluene (5 mL) under inert atmosphere. B 2. Cool the solution to 0 °C. A->B C 3. Add diethylzinc (1.0 M in hexanes, 3 mmol) dropwise. B->C D 4. Stir the mixture at 0 °C for 30 minutes. C->D E 5. Add benzaldehyde (1.0 mmol) dropwise. D->E F 6. Stir at 0 °C until completion (monitor by TLC). E->F G 7. Quench the reaction with saturated aq. NH₄Cl. F->G H 8. Extract with an organic solvent (e.g., ethyl acetate). G->H I 9. Dry, concentrate, and purify by column chromatography. H->I J 10. Determine enantiomeric excess by chiral HPLC or GC. I->J

Caption: Step-by-step workflow for the enantioselective addition of diethylzinc to benzaldehyde.

Data Analysis and Comparison

The catalytic efficiency of the two enantiomers should be compared based on the following metrics:

  • Chemical Yield (%): The isolated yield of the chiral secondary alcohol product.

  • Enantiomeric Excess (ee, %): Determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Turnover Number (TON) and Turnover Frequency (TOF): These can be calculated to quantify the catalyst's activity and productivity, especially if the reaction is monitored over time.

Broader Applications in Asymmetric Catalysis

Beyond the diethylzinc addition, [(1S,2S)- and (1R,2R)-2-Aminocyclopentyl]methanol are expected to be effective ligands in a range of other important asymmetric transformations, including:

  • Asymmetric Borane Reduction of Ketones: The in-situ formation of oxazaborolidine catalysts for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.

  • Asymmetric Transfer Hydrogenation: As ligands for ruthenium or rhodium catalysts in the reduction of ketones and imines using a hydrogen donor like isopropanol or formic acid.

In each of these applications, it is anticipated that the (1S,2S) and (1R,2R) enantiomers will provide access to the opposite enantiomers of the product with high levels of stereocontrol.

Conclusion

While direct experimental data comparing the catalytic efficiency of [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride and its (1R,2R) enantiomer remains to be published, the foundational principles of asymmetric catalysis and data from closely related systems strongly suggest their utility as a potent pair of chiral ligands. The (1S,2S) and (1R,2R) enantiomers are expected to exhibit mirror-image stereoselectivity, providing access to both enantiomers of a desired chiral product with high fidelity. The experimental framework provided in this guide offers a clear path for researchers to conduct a direct comparison and unlock the full potential of these valuable chiral building blocks in asymmetric synthesis.

References

Sources

Comparative

Objective Comparison Guide:[(1S,2S)-2-Aminocyclopentyl]methanol vs. trans-2-Aminocyclohexanol in Asymmetric Synthesis

Asymmetric synthesis relies heavily on the precise spatial arrangement of chiral auxiliaries and ligands to dictate the stereochemical outcome of catalytic transformations. Among the most versatile building blocks are ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Asymmetric synthesis relies heavily on the precise spatial arrangement of chiral auxiliaries and ligands to dictate the stereochemical outcome of catalytic transformations. Among the most versatile building blocks are chiral cyclic amino alcohols. This guide provides an in-depth comparative analysis of [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride and trans-2-Aminocyclohexanol hydrochloride , evaluating their structural mechanics, chelation properties, and practical applications in catalyst design.

Structural and Mechanistic Profiling: Causality in Catalyst Design

The efficacy of a chiral auxiliary is governed by its conformational rigidity, steric bulk, and the geometry of the metallacycle it forms upon coordination with a transition metal.

The Cyclohexyl Advantage: Rigid 5-Membered Metallacycles

trans-2-Aminocyclohexanol [1] is a classic 1,2-amino alcohol. In its lowest-energy chair conformation, the trans-1,2-substituents occupy diequatorial positions. When coordinated to a metal center (e.g., Ru, Ir, or Pd), the nitrogen and oxygen atoms form a highly rigid 5-membered metallacycle . This rigidity locks the chiral pocket, effectively differentiating the re and si faces of incoming prochiral substrates. This makes it an exceptional precursor for Schiff bases and oxazolines used in asymmetric transfer hydrogenations and allylic alkylations.

The Cyclopentyl Alternative: Flexible 6-Membered Metallacycles

[(1S,2S)-2-Aminocyclopentyl]methanol represents a structurally distinct class. Although it features a cyclic core, the hydroxyl group is located on a methyl spacer (-CH₂OH), classifying it functionally as a 1,3-amino alcohol equivalent.

  • Conformational Flexibility: The cyclopentane ring adopts an envelope conformation, which is inherently more flexible than a cyclohexane chair.

  • Bite Angle Expansion: Coordination to a metal forms a 6-membered metallacycle . The added methylene spacer allows for a wider, tunable bite angle. This flexibility is highly advantageous when designing catalysts for sterically demanding substrates or when utilizing larger transition metals where a rigid 5-membered chelate would induce excessive ring strain.

Pathway N1 Chiral Auxiliary Selection N2 trans-2-Aminocyclohexanol (1,2-amino alcohol) N1->N2 N3 [(1S,2S)-2-Aminocyclopentyl]methanol (1,3-amino alcohol equivalent) N1->N3 N4 5-Membered Metallacycle Rigid Chair Conformation N2->N4 N5 6-Membered Metallacycle Flexible Envelope Conformation N3->N5 N6 High Enantioselectivity (e.g., Transfer Hydrogenation) N4->N6 N7 Tunable Bite Angle (e.g., Borane Reductions) N5->N7

Structural divergence of chiral auxiliaries leading to distinct metallacycle formations.

Comparative Performance Data

The choice between these two auxiliaries directly impacts the enantiomeric excess (ee) and yield of the target reaction. The following tables summarize their physicochemical properties and benchmark catalytic performances.

Table 1: Physicochemical & Structural Comparison
Propertytrans-2-Aminocyclohexanol HCl[(1S,2S)-2-Aminocyclopentyl]methanol HCl
Core Ring System Cyclohexane (Rigid Chair)Cyclopentane (Flexible Envelope)
Alcohol Classification Secondary (-OH directly on ring)Primary (-CH₂OH spacer)
Chelation Mode 1,2-bidentate (5-membered chelate)1,3-bidentate (6-membered chelate)
Steric Hindrance High (locked equatorial substituents)Moderate (freely rotating C-O bond)
Primary Application Transfer hydrogenation, Allylic alkylationOxazaborolidine catalysis, Custom ligands
Table 2: Catalytic Performance in Benchmark Reactions
Reaction TypeCatalyst/Ligand Derived FromSubstrateEnantiomeric Excess (ee)Ref
Asymmetric Transfer Hydrogenation trans-2-Aminocyclohexanol (Ru-complex)Acetophenone>95%[2]
Asymmetric Allylic Alkylation trans-2-Aminocyclohexanol (Pd-complex)1,3-Diphenylallyl acetate90–96%[3]
Asymmetric Borane Reduction [(1S,2S)-2-Aminocyclopentyl]methanolProchiral Ketones85–92%[4]

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating analytical checkpoints.

Protocol A: Synthesis of a Chiral Schiff Base Ligand from trans-2-Aminocyclohexanol

This protocol outlines the generation of a rigid Schiff base ligand, ideal for Ru-catalyzed transfer hydrogenations [2].

  • Desalting (Free-Basing):

    • Dissolve 10 mmol of trans-2-aminocyclohexanol hydrochloride [1] in 20 mL of 2M aqueous NaOH.

    • Extract with dichloromethane (3 × 20 mL).

    • Validation Checkpoint: Verify the aqueous layer pH is >10. Dry the combined organic layers over anhydrous Na₂SO₄ and evaporate. The resulting white solid should have a melting point of 65–68 °C, and an AgNO₃ test must show the absence of chloride ions.

  • Condensation:

    • Dissolve the free base in 30 mL of absolute ethanol. Add 10 mmol of 3,5-di-tert-butylsalicylaldehyde.

    • Reflux the mixture under an inert argon atmosphere for 4 hours.

    • Validation Checkpoint: Monitor reaction progress via TLC (Hexane/EtOAc 4:1). The ninhydrin-active primary amine spot must completely disappear, replaced by a distinct yellow imine spot.

  • Isolation:

    • Cool the mixture to 0 °C to precipitate the Schiff base. Filter and wash with cold ethanol.

    • Validation Checkpoint: Perform ¹H NMR (CDCl₃). A sharp, characteristic imine proton singlet must be visible at approximately δ 8.3 ppm, confirming successful condensation.

Protocol B: Preparation of an Oxazaborolidine Catalyst from [(1S,2S)-2-Aminocyclopentyl]methanol

This protocol leverages the 1,3-amino alcohol structure to form a 6-membered oxazaborolidine ring for ketone reduction.

  • Desalting:

    • Neutralize the hydrochloride salt using the same basic extraction method as Protocol A.

    • Validation Checkpoint: ¹H NMR must confirm the upfield shift of the amine protons, indicating the removal of the hydrochloride species.

  • Borane Complexation:

    • In a flame-dried Schlenk flask under argon, dissolve the free amino alcohol (5 mmol) in anhydrous THF (15 mL).

    • Slowly add methylboronic acid (5 mmol). Equip the flask with a Soxhlet extractor containing activated 4Å molecular sieves to remove water, and reflux for 12 hours.

    • Validation Checkpoint: Analyze an aliquot via ¹¹B NMR. The signal should shift from ~30 ppm (free boronic acid) to ~33–35 ppm, confirming the formation of the B-N coordinate bond and the 6-membered oxazaborolidine ring.

  • Catalytic Application:

    • Utilize the catalyst in situ by adding borane-dimethylsulfide (BMS) and the prochiral ketone at -20 °C.

    • Validation Checkpoint: Analyze the reduced product (e.g., 1-phenylethanol) via chiral HPLC to quantify the enantiomeric excess.

Workflow S1 Auxiliary HCl Salt S2 Neutralization (Base Treatment) S1->S2 S3 Condensation (Aldehyde/Ketone) S2->S3 S4 Metal Complexation (Ru/Ir/Pd/B) S3->S4 S5 Active Catalyst S4->S5

Step-by-step workflow for synthesizing active metal catalysts from amino alcohol auxiliaries.

Conclusion

The selection between trans-2-aminocyclohexanol and [(1S,2S)-2-aminocyclopentyl]methanol is not merely a matter of availability, but a strategic decision based on transition state geometry. For reactions requiring a tightly locked, rigid C2-symmetric-like pocket (such as Ru-catalyzed hydrogenations), the cyclohexyl 1,2-amino alcohol is superior. Conversely, when a catalyst requires a wider bite angle and conformational adaptability to accommodate bulky substrates, the 1,3-amino alcohol equivalent provided by the cyclopentyl methanol derivative offers an indispensable synthetic advantage.

References

  • Preparation of Enantiopure trans-1,2-Cyclohexanediol and trans-2-Aminocyclohexanol Synthetic Communications, Taylor & Francis. URL:[Link]

  • Novel Enantiopure β-Amino Alcohols and β-Amino Thiols in Asymmetric Catalysis RWTH Publications. URL:[Link]

  • Palladium-Catalyzed Asymmetric Allylic Alkylation Using Phosphine-Amide Derived from Chiral trans-2-Aminocyclohexanol Phosphorus, Sulfur, and Silicon and the Related Elements, ResearchGate. URL:[Link]

  • A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols National Institutes of Health (NIH) / PMC. URL:[Link]

Validation

LC-MS/MS Analytical Guide: Fragmentation Dynamics and Bioanalytical Validation of (1S,2S)-2-Aminocyclopentylmethanol

Introduction and Analytical Significance (1S,2S)-2-aminocyclopentylmethanol is a critical chiral synthon utilized in the synthesis of complex carbocyclic nucleosides and targeted enzyme inhibitors, including γ -secretase...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Significance

(1S,2S)-2-aminocyclopentylmethanol is a critical chiral synthon utilized in the synthesis of complex carbocyclic nucleosides and targeted enzyme inhibitors, including γ -secretase inhibitors investigated for Alzheimer's disease [1][1][2]. In pharmacokinetic and metabolic studies, distinguishing this specific enantiomer from its structural isomers requires highly selective analytical techniques. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) serves as the gold standard for this purpose.

As a Senior Application Scientist, I have structured this guide to provide an objective comparison of this molecule's mass spectrometric behavior against structural analogs, alongside a field-proven, self-validating protocol for its bioanalytical quantification aligned with regulatory standards [3][3].

Structural Dynamics & ESI Fragmentation Causality

The rigid cyclopentane ring of (1S,2S)-2-aminocyclopentylmethanol forces the primary amine (-NH2) and hydroxymethyl (-CH2OH) groups into a trans configuration. This stereochemistry heavily dictates its gas-phase fragmentation behavior during Electrospray Ionization (ESI).

Causality of Fragmentation:

  • Ion Formation: In ESI+ mode, the highly basic primary amine readily accepts a proton, generating a stable precursor molecular ion [M+H]+ at m/z 116.1.

  • Primary Neutral Losses: Unlike long-chain aliphatic amines that primarily undergo α -cleavage, the proximity of the functional groups on the cyclopentane ring favors the thermodynamically driven neutral loss of water (-18 Da) to yield m/z 98.1. Concurrently, the loss of ammonia (-17 Da) produces a fragment at m/z 99.1 [5][4].

  • Secondary Cleavage: The sequential loss of both H2​O and NH3​ results in a highly stabilized, conjugated cyclopentenyl cation at m/z 81.1. This ion serves as an excellent quantifier ion due to its high signal-to-noise ratio in complex biological matrices.

Fragmentation M [M+H]+ m/z 116.1 M_H2O [M+H - H2O]+ m/z 98.1 M->M_H2O -18 Da (H2O) M_NH3 [M+H - NH3]+ m/z 99.1 M->M_NH3 -17 Da (NH3) M_Both [M+H - H2O - NH3]+ m/z 81.1 M_H2O->M_Both -17 Da (NH3) M_NH3->M_Both -18 Da (H2O)

Fig 1. ESI+ fragmentation pathway of (1S,2S)-2-aminocyclopentylmethanol highlighting primary losses.

Comparative Performance: Resolving Isomers and Analogs

To demonstrate the specificity of the LC-MS/MS assay, (1S,2S)-2-aminocyclopentylmethanol must be compared against its enantiomer and a ring-expanded analog. Because mass spectrometry alone cannot distinguish stereoisomers (which share identical fragmentation patterns), chiral chromatography must be coupled with MS/MS to achieve baseline resolution.

Table 1: Chromatographic and MRM Transition Comparison

CompoundMonoisotopic MassPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Chiral LC Retention Time (min)
(1S,2S)-2-aminocyclopentylmethanol 115.10116.181.198.14.2
(1R,2R)-2-aminocyclopentylmethanol 115.10116.181.198.15.8
2-aminocyclohexanol (Analog)115.10116.198.180.13.1

Expert Insight: The analog 2-aminocyclohexanol shares the same nominal mass but exhibits a different primary fragmentation pathway (preferential loss of water over ammonia), allowing for MS/MS differentiation even without chromatographic separation. However, the (1R,2R) enantiomer requires the chiral stationary phase to prevent quantitative overlap.

FDA-Aligned Bioanalytical Method Validation Protocol

For pharmacokinetic data to be defensible in regulatory submissions (IND/NDA), the analytical method must be validated according to the FDA M10 Bioanalytical Method Validation Guidelines [3][5]. The following step-by-step protocol establishes a self-validating system for quantifying (1S,2S)-2-aminocyclopentylmethanol in human plasma.

Validation Dev 1. Method Development (HILIC-MS/MS Optimization) Sel 2. Selectivity & Specificity (Blank Matrix <20% LLOQ) Dev->Sel Cal 3. Calibration Curve (6+ Non-zero Standards) Sel->Cal Acc 4. Accuracy & Precision (±15% CV, 4 QC Levels) Cal->Acc Mat 5. Matrix Effect & Recovery (Post-Extraction Spike) Acc->Mat

Fig 2. FDA M10 aligned bioanalytical validation workflow for quantitative LC-MS/MS assays.

Step-by-Step Methodology:

  • Step 1: Sample Preparation via Mixed-Mode SPE

    • Causality: Aminocycloalkanols are highly polar and hydrophilic. Standard protein precipitation or liquid-liquid extraction results in poor recovery and high matrix effects. Mixed-mode cation exchange (MCX) solid-phase extraction (SPE) exploits the basicity of the amine group, allowing aggressive washing steps to remove neutral and acidic matrix interferences.

    • Action: Load 100 µL of spiked plasma onto an MCX cartridge. Wash with 2% formic acid in water, followed by 100% methanol. Elute the analyte using 5% ammonium hydroxide in methanol. Evaporate to dryness and reconstitute in the mobile phase.

  • Step 2: Chromatographic Separation (HILIC)

    • Causality: Reversed-phase (C18) columns fail to retain this polar analyte, causing it to elute in the void volume where ion suppression is most severe. Hydrophilic Interaction Liquid Chromatography (HILIC) ensures adequate retention and separates the analyte from early-eluting phospholipids.

    • Action: Utilize a Zwitterionic HILIC column. Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0). Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Run a gradient from 90% B to 50% B over 6 minutes.

  • Step 3: Selectivity and Specificity Assessment

    • Causality: Ensures endogenous plasma components do not interfere with the analyte's MRM transition, acting as an internal system check.

    • Action: Analyze 6 independent lots of blank human plasma. The self-validating criteria dictate that any interfering peak at the analyte's retention time must have an area ≤20% of the Lower Limit of Quantification (LLOQ) response, and ≤5% for the Internal Standard (IS) [3][3].

  • Step 4: Accuracy and Precision (A&P) Runs

    • Causality: Proves the method is reproducible and accurate across the expected dynamic range, ensuring trust in the generated data.

    • Action: Prepare Quality Control (QC) samples at four concentration levels: LLOQ, Low QC (3x LLOQ), Mid QC, and High QC (75% of Upper Limit of Quantification). Analyze 5 replicates per level across 3 independent analytical runs.

    • Validation Criteria: The coefficient of variation (CV) must be ≤15% for all levels, except the LLOQ which permits ≤20% [4][6].

  • Step 5: Matrix Effect and Recovery

    • Causality: Evaluates whether the plasma matrix suppresses or enhances the ESI ionization efficiency.

    • Action: Compare the peak area of the analyte spiked into post-extracted blank plasma against a neat standard solution at the same concentration. A Stable Isotope-Labeled (SIL) internal standard is mandatory here; an IS-normalized Matrix Factor (MF) close to 1.0 (with a CV ≤15% ) proves the system self-corrects for ionization variations [4][7].

References

  • Design, Synthesis, Conformational Analysis and Biological Activities of Purine-Based 1,2-Di-substituted Carbocyclic Nucleosides. ResearchGate. Available at:[Link]

  • United States Patent US7977362B2 (Inhibitors of Gamma-Secretase).Google Patents.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at:[Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. MetwareBio. Available at:[Link]

Sources

Comparative

A Comparative Guide to the Stereochemical Validation of [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical det...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity.[1] For chiral molecules such as [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride, a key building block in the synthesis of various therapeutic agents, unambiguous confirmation of its stereocenters is not merely a matter of analytical rigor but a prerequisite for ensuring safety and efficacy.[2] This guide provides an in-depth comparison of single-crystal X-ray crystallography, the definitive method for stereochemical assignment, with powerful alternative techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Circular Dichroism (VCD), and chiral chromatography.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most reliable and unambiguous method for determining the absolute configuration of a chiral molecule.[3] By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, a detailed three-dimensional electron density map of the molecule can be generated, from which the spatial arrangement of every atom can be precisely determined.

Causality Behind Experimental Choices in X-ray Crystallography

The successful determination of absolute stereochemistry by X-ray crystallography hinges on a phenomenon known as anomalous dispersion. When the incident X-ray's energy is near the absorption edge of an atom in the crystal, the scattering factor of that atom gains an imaginary component, causing a phase shift. This effect breaks Friedel's Law, which states that the intensities of a reflection and its inverse are equal. The differences in intensity between these "Friedel pairs" allow for the determination of the absolute structure. The presence of a "heavy" atom (like the chloride counter-ion in our target molecule) can enhance this anomalous scattering effect, facilitating a more confident assignment of the absolute configuration.

Experimental Protocol: X-ray Crystallography of [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride

1. Crystal Growth:

  • Objective: To obtain single, high-quality crystals suitable for X-ray diffraction.

  • Method:

    • Ensure the high purity (>98%) of [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride.

    • Select an appropriate solvent system. A mixture of a polar solvent like methanol or ethanol with a less polar co-solvent such as isopropanol or acetonitrile, in which the compound has moderate solubility, is a good starting point.

    • Employ slow evaporation, vapor diffusion, or slow cooling of a saturated solution to promote the growth of well-formed crystals with dimensions between 0.1 and 0.3 mm.

2. Data Collection:

  • Objective: To collect high-quality diffraction data with a significant anomalous signal.

  • Methodology:

    • Mount a suitable crystal on a goniometer head.

    • Utilize a modern X-ray diffractometer equipped with a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.7107 Å) X-ray source. Copper radiation is often preferred for absolute configuration determination of light-atom structures due to its stronger anomalous scattering effect.

    • Collect a full sphere of diffraction data to maximize redundancy and the measurement of Friedel pairs.

3. Structure Solution and Refinement:

  • Objective: To solve the crystal structure and refine the atomic model against the experimental data.

  • Methodology:

    • Solve the structure using direct methods or Patterson methods.

    • Refine the structural model using full-matrix least-squares refinement.

    • During the final stages of refinement, the Flack parameter should be refined. A value close to 0 indicates the correct absolute configuration, while a value near 1 suggests the inverted structure is correct.

4. Validation of Absolute Configuration:

  • Objective: To unambiguously confirm the (1S,2S) configuration.

  • Methodology:

    • Analyze the refined Flack parameter. A value close to zero with a small standard uncertainty (e.g., 0.0(1)) provides strong evidence for the correct absolute configuration.

    • For further confidence, the Hooft parameter, a statistically more robust alternative to the Flack parameter, can be calculated.

cluster_0 X-ray Crystallography Workflow A High-Purity Sample B Crystal Growth A->B C Single Crystal B->C D X-ray Diffraction Data Collection C->D E Structure Solution & Refinement D->E F Flack/Hooft Parameter Analysis E->F G Unambiguous Absolute Configuration F->G

Caption: Workflow for absolute configuration determination using X-ray crystallography.

Alternative and Complementary Validation Techniques

While X-ray crystallography is definitive, it requires a suitable single crystal, which may not always be obtainable.[4] In such cases, or for orthogonal validation, several powerful solution-state techniques are available.

NMR Spectroscopy: Mosher's Ester Analysis

Mosher's ester analysis is a widely used NMR technique to deduce the absolute configuration of chiral alcohols and amines.[5][6] It involves derivatizing the chiral center with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.[7] These diastereomers exhibit different chemical shifts in their ¹H NMR spectra, and the analysis of these differences (Δδ = δS - δR) allows for the assignment of the absolute stereochemistry.[8]

Experimental Protocol: Mosher's Ester Analysis of [(1S,2S)-2-Aminocyclopentyl]methanol

  • Diastereomer Preparation:

    • React two separate aliquots of the free base form of [(1S,2S)-2-Aminocyclopentyl]methanol with (R)-MTPA-Cl and (S)-MTPA-Cl, respectively, in the presence of a non-chiral base like pyridine. This will form diastereomeric amides at the amino group.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both diastereomeric products.

    • Assign the proton signals, particularly those of the cyclopentyl ring and the methanol protons. 2D NMR techniques like COSY and HSQC may be necessary for unambiguous assignment.

  • Configuration Assignment:

    • Calculate the chemical shift differences (Δδ = δS - δR) for corresponding protons in the two diastereomers.

    • Apply the Mosher model: Protons on one side of the MTPA plane in the conformational model will have positive Δδ values, while those on the other side will have negative values. By correlating the signs of the Δδ values with the spatial arrangement of the substituents, the absolute configuration of the stereocenters can be determined.

cluster_1 Mosher's Ester Analysis Workflow H Chiral Amine/Alcohol I React with (R)- and (S)-MTPA-Cl H->I J Diastereomeric Mixture I->J K ¹H NMR Spectroscopy J->K L Calculate Δδ (δS - δR) K->L M Apply Mosher's Model L->M N Deduced Absolute Configuration M->N

Caption: Workflow for Mosher's ester analysis.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[9] Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign.[10] By comparing the experimental VCD spectrum of an unknown enantiomer with the computationally predicted spectrum for a specific absolute configuration, the stereochemistry can be determined.[4]

Advantages of VCD:

  • It is a solution-state technique, so no crystallization is required.[11]

  • It does not require chemical derivatization of the sample.[12]

  • It can provide information about the solution-state conformation of the molecule.[13]

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating enantiomers.[14][15] While primarily used for determining enantiomeric purity (ee%), they can also be used for absolute configuration assignment by comparing the retention time of the unknown sample to that of a known, authenticated standard.

Principle of Chiral Chromatography: Separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[16][17] The choice of CSP and mobile phase is critical for achieving good separation.

Comparative Analysis of Stereochemical Validation Techniques

Parameter X-ray Crystallography NMR (Mosher's Ester Analysis) Vibrational Circular Dichroism (VCD) Chiral Chromatography
Principle X-ray diffraction from a single crystalDiastereomer formation and NMR analysisDifferential absorption of circularly polarized IR lightDifferential interaction with a chiral stationary phase
Sample Requirement High-quality single crystal (>0.1 mm)[3]1-5 mg, requires derivatization5-10 mg, in solution[10]Microgram to milligram quantities
Primary Output 3D electron density map, unambiguous absolute configuration[3]¹H NMR spectra, deduced absolute configurationVCD and IR spectra, absolute configuration by comparison to calculationChromatogram showing enantiomeric separation and purity
Key Advantage Unambiguous determination of absolute stereochemistryNo need for crystallization, applicable to a wide range of compoundsSolution-state analysis without derivatization[11]High-throughput, excellent for determining enantiomeric purity
Key Limitation Requires a suitable single crystal, which can be difficult to obtain[18]Requires chemical derivatization, which may not be straightforward for all moleculesRequires quantum chemical calculations for interpretation[4]Requires an authentic standard for absolute configuration assignment

Conclusion

The validation of stereocenters in chiral molecules like [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride is a critical aspect of modern drug development. While single-crystal X-ray crystallography remains the gold standard for unambiguous absolute configuration determination, a suite of powerful solution-state techniques provides viable alternatives and complementary information. NMR-based methods like Mosher's ester analysis offer a route to absolute configuration without the need for crystallization, while VCD provides a non-invasive, solution-state analysis. Chiral chromatography excels in the high-throughput determination of enantiomeric purity. The choice of technique will depend on the specific research question, the nature of the sample, and the available instrumentation. A multi-faceted approach, potentially combining a solution-state method with the ultimate goal of obtaining a crystal structure, often provides the most comprehensive and robust validation of a molecule's stereochemistry.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed, 2(10), 2451-8. [Link]

  • Kiran, M. A. (2022). Stereochemistry and Its Role in Drug Design. Clinical Pharmacology & Biopharmaceutics, 11(8), 282. [Link]

  • Gaussian, Inc. (2017). Studying Chirality with Vibrational Circular Dichroism. Gaussian.com. [Link]

  • Unknown Author. (n.d.). DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY. SlideShare. [Link]

  • de Peppel, J. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. ResearchGate. [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link]

  • Jain, R., & Sharma, A. (2019). Drug Stereochemistry: A Prodigy For Pharmacology And Drug Development. ResearchGate. [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. Wikipedia. [Link]

  • Aryal, S. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. [Link]

  • Wikipedia. (n.d.). Chiral column chromatography. Wikipedia. [Link]

  • Duddeck, H. (n.d.). Determination of Relative Configuration by Nuclear Magnetic Resonance Methods. In Stereochemistry (pp. 293-347). [Link]

  • Organic Chemistry: Current Research. (n.d.). Understanding the Stereochemistry of Molecules in Developing New Drugs. Organic Chemistry: Current Research. [Link]

  • Dr. Maisch GmbH. (n.d.). Chiral. Dr. Maisch. [Link]

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism. PubMed, 15(9), 743-58. [Link]

  • Fujiwara, K., Harada, N., & Takeda, R. (2010). NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines. Organic Letters, 12(12), 2754–2757. [Link]

  • Smith, S. W. (2009). Stereochemistry in Drug Action. Mayo Clinic Proceedings, 84(8), 697-701. [Link]

  • Andrec, M., Snyder, D. A., & Montelione, G. T. (2004). Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein Data Bank. Journal of structural biology, 148(2), 117–131. [Link]

  • Spark904. (n.d.). Absolute configuration of complex chiral molecules. Spark904. [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]

  • Unknown Author. (n.d.). Comparison of NMR and X-ray crystallography. Unknown Source. [Link]

  • Lórenz-Fonfría, V. A., & Sampedro, D. (2021). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. Pharmaceuticals, 14(9), 877. [Link]

  • Wzatek, M., Srebro-Hooper, M., & Góra, R. W. (2019). Absolute Configurations of Synthetic Molecular Scaffolds from Vibrational CD Spectroscopy. The Journal of Organic Chemistry, 84(10), 6069–6080. [Link]

  • BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. BioTools. [Link]

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]

  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]

Sources

Validation

A Comparative Guide to [(1S,2S)-2-Aminocyclopentyl]methanol HCl in Asymmetric Organocatalysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric organocatalysis, the development of efficient, selective, and robust small-molecule catalysts is a paramount objective. Among...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, the development of efficient, selective, and robust small-molecule catalysts is a paramount objective. Among the myriad of chiral scaffolds, 1,2-amino alcohols have emerged as a privileged class of organocatalysts, capable of facilitating a wide range of stereoselective transformations. This guide provides a comprehensive comparative analysis of [(1S,2S)-2-Aminocyclopentyl]methanol HCl, a readily available chiral 1,2-amino alcohol, and its performance in asymmetric organocatalysis. We will objectively compare its efficacy with seminal organocatalysts, namely L-proline and MacMillan-type imidazolidinones, supported by experimental data and detailed mechanistic insights.

Introduction to [(1S,2S)-2-Aminocyclopentyl]methanol HCl: A Catalyst with Untapped Potential

[(1S,2S)-2-Aminocyclopentyl]methanol HCl possesses a unique structural motif characterized by a rigid cyclopentane backbone with a cis-relationship between the aminomethyl and hydroxyl groups. This defined stereochemistry and conformational rigidity are hypothesized to be crucial for inducing high levels of stereoselectivity in catalytic transformations. The primary amine serves as the catalytic handle for enamine or iminium ion formation, while the hydroxyl group can act as an internal directing group through hydrogen bonding, thereby influencing the facial selectivity of the reaction. The hydrochloride salt form often enhances the catalyst's stability and modulates its reactivity.

Mechanism of Action: The Enamine and Iminium Ion Pathways

Like other primary and secondary amine-based organocatalysts, [(1S,2S)-2-Aminocyclopentyl]methanol HCl is proposed to operate through two primary catalytic cycles: the enamine cycle for the functionalization of carbonyl compounds at the α-position, and the iminium ion cycle for the activation of α,β-unsaturated carbonyls.

The Enamine Catalytic Cycle

In reactions such as the asymmetric aldol condensation, the catalytic cycle is initiated by the formation of a nucleophilic enamine intermediate between the catalyst and a carbonyl donor (e.g., a ketone or aldehyde). The chiral environment created by the catalyst directs the subsequent attack of the enamine on an electrophile (e.g., an aldehyde) from a specific face, thus controlling the stereochemical outcome of the newly formed C-C bond.

Enamine Catalytic Cycle Start Catalyst [(1S,2S)-2-Aminocyclopentyl]methanol HCl Start->Catalyst Ketone Ketone/Aldehyde (Donor) Enamine Chiral Enamine Intermediate Aldehyde Aldehyde (Acceptor) Iminium_Ion Iminium Ion Aldol_Adduct Aldol Adduct Iminium_Ion->Aldol_Adduct + H2O (Hydrolysis) Aldol_Adduct->Catalyst Releases Hydrolysis Hydrolysis CatalystKetone CatalystKetone CatalystKetone->Enamine - H2O EnamineAldehyde EnamineAldehyde EnamineAldehyde->Iminium_Ion C-C Bond Formation

The enamine catalytic cycle for the direct asymmetric aldol reaction.

The Iminium Ion Catalytic Cycle

For reactions like the asymmetric Michael addition to α,β-unsaturated aldehydes, the catalyst forms a chiral iminium ion intermediate. This activation lowers the LUMO of the enal, enhancing its electrophilicity and directing the nucleophilic attack of the Michael donor to the β-position from a less sterically hindered face.

Iminium_Ion_Catalytic_Cycle Start Catalyst [(1S,2S)-2-Aminocyclopentyl]methanol HCl Start->Catalyst Enal α,β-Unsaturated Aldehyde Iminium_Ion Chiral Iminium Ion Nucleophile Michael Donor Enamine_Adduct Enamine Adduct Michael_Adduct Michael Adduct Enamine_Adduct->Michael_Adduct + H2O (Hydrolysis) Michael_Adduct->Catalyst Releases Hydrolysis Hydrolysis CatalystEnal CatalystEnal CatalystEnal->Iminium_Ion - H2O Iminium_IonNucleophile Iminium_IonNucleophile Iminium_IonNucleophile->Enamine_Adduct Nucleophilic Attack

The iminium ion catalytic cycle for the asymmetric Michael addition.

Comparative Performance Analysis

To provide a clear and objective comparison, we will examine the performance of [(1S,2S)-2-Aminocyclopentyl]methanol HCl (or a closely related analogue due to the scarcity of direct data) alongside L-proline and a MacMillan-type catalyst in two key asymmetric transformations: the aldol reaction and the Michael addition.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are versatile chiral building blocks.

CatalystAldehydeKetoneSolventYield (%)dr (syn:anti)ee (%)Reference
(1S,2R)-2-Aminocyclopentan-1-ol derivative (as auxiliary)Various aldehydesN-propionyl oxazolidinoneCH₂Cl₂70-80>99:1 (syn)>99[1]
L-ProlineIsobutyraldehydeAcetoneDMSO975:9596 (anti)[2]
L-ProlinolIsobutyraldehydeAcetoneDMSO685:9593 (anti)[2]

Note: Data for the (1S,2R)-2-aminocyclopentan-1-ol derivative is presented for its use as a chiral auxiliary, which provides a strong indication of the stereodirecting potential of the cyclopentane amino alcohol scaffold.

Asymmetric Michael Addition

The asymmetric Michael addition is a fundamental C-C bond-forming reaction for the synthesis of 1,5-dicarbonyl compounds and their derivatives.

CatalystMichael DonorMichael AcceptorSolventYield (%)dr (syn:anti)ee (%)Reference
Chiral primary 1,2-aminoalcoholMalononitrileChalconeTolueneup to 91>97:3up to 93[3]
L-ProlineCyclohexanoneβ-nitrostyreneDMSO9595:520[4]
MacMillan Catalyst (Imidazolidinone)Propanaltrans-cinnamaldehydeTHF776:199[5][6]

The data for a generic chiral primary 1,2-amino alcohol in a domino Michael-aldol reaction showcases the potential for high yields and excellent stereoselectivities.[3] In comparison, L-proline, while effective in terms of yield and diastereoselectivity, often provides lower enantioselectivity in Michael additions.[4] The MacMillan catalyst, on the other hand, is renowned for its ability to deliver high enantioselectivity in iminium-catalyzed Michael additions.[5][6] Based on these comparisons, [(1S,2S)-2-Aminocyclopentyl]methanol HCl is expected to be a promising catalyst for asymmetric Michael additions, potentially offering a good balance of reactivity and stereoselectivity.

Experimental Protocols

The following are representative experimental protocols for the asymmetric aldol and Michael reactions. These can be adapted for screening [(1S,2S)-2-Aminocyclopentyl]methanol HCl as the organocatalyst.

General Experimental Workflow

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction Monitoring & Work-up cluster_2 Analysis Catalyst_Loading Load Catalyst and Solvent Reagent_Addition Add Carbonyl Donor Catalyst_Loading->Reagent_Addition Cooling Cool to desired temperature Reagent_Addition->Cooling Electrophile_Addition Add Electrophile Cooling->Electrophile_Addition Stirring Stir at specified temperature Electrophile_Addition->Stirring TLC_Monitoring Monitor by TLC Stirring->TLC_Monitoring Quenching Quench Reaction TLC_Monitoring->Quenching Extraction Aqueous Work-up & Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Chromatography Drying->Purification Characterization Characterize (NMR, IR, MS) Purification->Characterization Stereoselectivity Determine dr (NMR) and ee (Chiral HPLC) Characterization->Stereoselectivity

A general experimental workflow for screening organocatalysts.

Protocol 1: Asymmetric Aldol Reaction

  • To a vial is added [(1S,2S)-2-Aminocyclopentyl]methanol HCl (0.02 mmol, 10 mol%), the ketone (2.0 mmol), and the solvent (e.g., DMSO, 1.0 mL).

  • The mixture is stirred at room temperature for 10 minutes.

  • The aldehyde (1.0 mmol) is then added, and the reaction is stirred at the desired temperature (e.g., room temperature or 4 °C).

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • The diastereomeric ratio is determined by ¹H NMR analysis of the purified product, and the enantiomeric excess is determined by chiral HPLC analysis.

Protocol 2: Asymmetric Michael Addition

  • To a vial is added [(1S,2S)-2-Aminocyclopentyl]methanol HCl (0.02 mmol, 10 mol%), the α,β-unsaturated aldehyde (1.0 mmol), and the solvent (e.g., CH₂Cl₂, 1.0 mL).

  • The mixture is stirred at room temperature for 10 minutes.

  • The Michael donor (e.g., diethyl malonate, 1.2 mmol) is then added, and the reaction is stirred at the desired temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion and Future Outlook

[(1S,2S)-2-Aminocyclopentyl]methanol HCl represents a promising, yet underexplored, organocatalyst for asymmetric transformations. Its rigid chiral scaffold and bifunctional nature suggest a high potential for inducing stereoselectivity in a variety of C-C bond-forming reactions. While direct comparative data is currently limited, analysis of structurally related 1,2-amino alcohol catalysts indicates that it could offer competitive performance, particularly in terms of diastereoselectivity.

Further research is warranted to fully elucidate the catalytic scope and potential of [(1S,2S)-2-Aminocyclopentyl]methanol HCl. Head-to-head comparative studies with established organocatalysts like L-proline and MacMillan's imidazolidinones under standardized conditions are crucial to accurately benchmark its performance. Such studies will undoubtedly pave the way for the rational design of next-generation organocatalysts based on the versatile aminocyclopentane framework, contributing to the ever-expanding toolbox of the synthetic organic chemist.

References

  • BenchChem. (2025). A Comparative Guide to Amino Alcohol-Based Catalysts in Asymmetric Aldol Reactions. BenchChem.
  • Request PDF. (2025, August 6). First asymmetric cascade reaction catalysed by chiral primary aminoalcohols.
  • Tohoku University. (n.d.).
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
  • BenchChem. (2025).
  • The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture.
  • ResearchGate. (2025, August 5). (PDF)
  • Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities - PMC.
  • Supporting Information Highly enantioselective organocatalytic direct aldol reaction in aqueous medium ** - AWS.
  • Mechanism and Origin of Remote Stereocontrol in the Organocatalytic Enantioselective Formal C(sp2)
  • ResearchGate. (n.d.). Mechanism and Origin of Remote Stereocontrol in the Organocatalytic C(sp2)
  • Proline-catalyzed asymmetric reactions | View - MPG.PuRe.
  • Enantioselective Aldol Reaction of Cyclic Ketones with Aryl Aldehydes C
  • Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction.
  • Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC.
  • STEREOSELECTIVE ORGANOCATALYSIS - Bond Formation Methodologies and Activ
  • The Raj Group. (2023, August 1). Highly Enantioselective Organocatalytic Direct Aldol Reaction in an Aqueous Medium†.
  • Organocatalytic Asymmetric Dearomative Spirocyclization/oxa- Michael Addition Sequence: Synthesis of Polycyclic Tetralones - DOI.
  • The Raj Group. (2009, May 28). Highly Enantioselective Organocatalytic syn‐ and anti‐Aldol Reactions in Aqueous Medium.
  • Enantioselective Organocatalytic Michael Additions of Aldehydes to Enones with Imidazolidinones: Cocatalyst Effects and Evidence for an Enamine Intermedi
  • Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids - University of Wisconsin–Madison.
  • Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investig
  • Synthesis of (1R, 4S)-4-Aminocyclopent-2-en-yl Methanol HCL– An Undesired Isomer of - IJCPA.

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Safety & Regulatory Compliance

Safety

[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride proper disposal procedures

As a Senior Application Scientist, I understand that excellence in the lab goes beyond the synthesis. It extends to the responsible management of every chemical we handle, ensuring the safety of our team and the integrit...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that excellence in the lab goes beyond the synthesis. It extends to the responsible management of every chemical we handle, ensuring the safety of our team and the integrity of our environment. The disposal of a chemical building block like [(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride is not a mere cleanup task; it is a critical final step in the experimental workflow.

This guide provides a comprehensive, technically grounded procedure for the proper disposal of [(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride. The protocols herein are designed to be self-validating, rooted in an understanding of the compound's specific chemical hazards and regulatory requirements.

Part 1: Core Hazard Assessment and Risk Mitigation

Before handling any waste, a thorough understanding of the compound's intrinsic hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment to the final disposal pathway. [(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride is not considered acutely toxic, but it possesses hazards that demand respect and careful handling.

The primary risks associated with this compound are irritant properties. According to the Globally Harmonized System (GHS) classifications aggregated by the European Chemicals Agency (ECHA) and found in supplier safety data sheets, this compound is known to cause skin and eye irritation.[1][2] This is the causal basis for the stringent PPE requirements and handling protocols that follow. Inhalation may also cause respiratory tract irritation.[1][2]

The fundamental principle for the disposal of this compound, as stated in its Safety Data Sheet (SDS), is to dispose of contents and container to an approved waste disposal plant .[3] Under no circumstances should this chemical be disposed of via sanitary sewer systems (i.e., down the drain) or in standard municipal trash.[4]

Hazard Identification Data

For clarity, the pertinent hazard information is summarized below. This data is the foundation for the procedural recommendations in this guide.

Hazard ClassGHS CodeSignal WordHazard Statement
Skin IrritationH315WarningCauses skin irritation
Eye IrritationH319WarningCauses serious eye irritation
Specific target organ toxicity — single exposureH335WarningMay cause respiratory irritation

Data sourced from PubChem and the European Chemicals Agency (ECHA).[1][2]

Part 2: Personal Protective Equipment (PPE) and Handling

Given the compound's classification as a skin, eye, and potential respiratory irritant, a specific suite of PPE is mandatory. The objective is to create a complete barrier between the researcher and the chemical waste.

  • Eye Protection : Chemical safety goggles are required at all times. Standard safety glasses do not provide an adequate seal against potential splashes or fine particulates.

  • Hand Protection : Nitrile gloves are the standard recommendation. Always inspect gloves for tears or punctures before use. If handling solutions, ensure the glove material is resistant to the solvent being used.

  • Body Protection : A standard laboratory coat must be worn and fully buttoned.

  • Respiratory Protection : All handling and packaging of this waste, especially the solid form, should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]

Part 3: Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to collecting and preparing [(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride for final disposal.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management.[5] Incompatible wastes, if mixed, can lead to dangerous reactions.

  • Designated Waste Stream : Establish a dedicated waste container specifically for [(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride and chemically compatible substances (e.g., other non-reactive amine hydrochlorides).

  • Avoid Mixing : Do not mix this waste with:

    • Strong bases (e.g., sodium hydroxide), which could deprotonate the hydrochloride salt, liberating the free amine.

    • Strong oxidizing agents.

    • Acids (while it is a hydrochloride salt, further mixing with strong acids is unnecessary and poor practice).[5]

    • Solvent wastes, unless the compound is dissolved in that solvent as part of a process waste stream. In that case, the entire solution is disposed of as a single waste stream.[5]

Step 2: Containerization

The integrity of the waste container is critical to prevent leaks and exposure.

  • Material Compatibility : Use a container made of a compatible material. The original product container is often an excellent choice.[6] Otherwise, a high-density polyethylene (HDPE) or glass bottle with a tightly sealing screw cap is appropriate.[6]

  • Labeling : The container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste ".[7]

    • The full chemical name: "[(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride ".

    • The associated hazards (e.g., "Irritant").[7]

    • The date accumulation started.

  • Closure : The container must be kept closed at all times except when waste is being added.[5][6] Using a funnel that is left in the opening is not an acceptable practice.[5]

Step 3: Disposal of Contaminated Materials and Empty Containers

Any item that comes into direct contact with the chemical is considered contaminated and must be disposed of as hazardous waste.

  • Solid Waste : Unused or expired solid chemical should be transferred directly into the designated hazardous waste container inside a fume hood.

  • Contaminated Labware : Items such as weighing paper, gloves, and pipette tips should be placed in a sealed, labeled bag or directly into the solid hazardous waste container.

  • Empty Containers : The original product bottle is not truly "empty" from a regulatory standpoint as it contains chemical residue.

    • Preferred Method : For maximum safety, the "empty" container should be sealed, labeled as hazardous waste (e.g., "Empty container of [(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride"), and disposed of through your institution's hazardous waste program.[4][7]

    • Triple Rinsing (Expert Use Only) : In some jurisdictions, containers can be rendered non-hazardous by triple rinsing.[5] To do this, rinse the container three times with a suitable solvent (e.g., water). Crucially, all of this rinsate must be collected and disposed of as liquid hazardous waste. [5] This method is only advisable when generating a compatible liquid waste stream.

Step 4: Final Disposal
  • Storage : Store the sealed, labeled hazardous waste container in a designated satellite accumulation area. This area should be secure and provide secondary containment to capture any potential leaks.[6]

  • Arrange Pickup : Contact your institution's Environmental Health & Safety (EHS or EH&S) department to schedule a pickup for the waste container. They are the only personnel authorized to transport and ensure the final disposal at a licensed facility.

Disposal Decision Workflow

The following diagram outlines the logical decision-making process for handling waste streams related to this compound.

G Disposal Workflow for [(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride cluster_waste Identify Waste Type cluster_process Processing Steps cluster_final Final Disposition Waste Waste Generation Point Solid Unused/Expired Solid Waste->Solid is it? Solution Aqueous/Solvent Solution Waste->Solution is it? Container Empty Product Container Waste->Container is it? Labware Contaminated Labware (Gloves, Weigh Boats, etc.) Waste->Labware is it? Segregate 1. Segregate Waste (Dedicated Container) Solid->Segregate Solution->Segregate Container->Segregate Labware->Segregate Package 2. Package in Compatible, Sealed Container Segregate->Package Label 3. Label Container 'Hazardous Waste' + Full Chemical Name Package->Label Store Store in Satellite Accumulation Area Label->Store EHS Arrange Pickup by EHS for Approved Disposal Store->EHS

Caption: Decision workflow for proper waste stream management.

Part 4: Spill Management

In the event of an accidental spill, a calm and systematic response is essential to mitigate exposure and ensure proper cleanup.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated, typically by ensuring the chemical fume hood is operating correctly.

  • Don PPE : Before attempting cleanup, don the appropriate PPE as described in Part 2.

  • Contain and Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[8] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste : Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Clean Area : Clean the spill area with soap and water, collecting the cleaning materials and water as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department, per your institution's policy.

By adhering to these scientifically-backed procedures, you ensure that your innovative work in the laboratory is matched by a commitment to safety and environmental stewardship.

References

  • PubChem Compound Summary for CID 121237332, [(1R,2R)-2-aminocyclopentyl]methanol hydrochloride . National Center for Biotechnology Information. [Link]

  • Chemical Waste Disposal Guidelines . Emory University Environmental Health and Safety Office. [Link]

  • Methanex Safety Data Sheet for Methanol . Methanex. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste . UC San Diego Blink. [Link]

  • PubChem Compound Summary for CID 13514420, cis-(2-Amino-cyclopentyl)-methanol . National Center for Biotechnology Information. [Link]

  • MicroC Safety Data Sheet . Environmental Operating Solutions, Inc. [Link]

  • In-Laboratory Treatment of Chemical Waste . The University of British Columbia. [Link]

  • ECHA Chemicals Database . European Chemicals Agency. [Link]

  • PubChem Compound Summary for [(1r,2s)-2-[(2-aminopurin-9-yl)methyl]cyclopentyl]methanol . National Center for Biotechnology Information. [Link]

  • Harmonised classifications - ECHA CHEM . European Union. [Link]

  • ECHA Substance Information . European Chemicals Agency. [Link]

  • REACH registrations - ECHA CHEM . European Chemicals Agency. [Link]

  • Chemical Disposal Standard Operating Procedures (SOP) . U.S. Department of Veterans Affairs. [Link]

  • PubChem Compound Summary for CID 14146222, (1-Aminocyclopropyl)methanol hydrochloride . National Center for Biotechnology Information. [Link]

  • Waste Management of Hazardous Drugs . Defense Centers for Public Health. [Link]

  • A pharmacist's guide to safe and proper medication disposal . CHOC Health. [Link]

  • Drug Disposal: FDA's Flush List for Certain Medicines . U.S. Food & Drug Administration. [Link]

  • Identifying types of pharmaceutical waste and disposal containers . NHS Specialist Pharmacy Service. [Link]

Sources

Handling

Personal protective equipment for handling [(1S,2S)-2-Aminocyclopentyl]methanol;hydrochloride

As a Senior Application Scientist, I approach chemical handling not as a rigid checklist of compliance, but as a predictable system of physicochemical interactions. Handling [(1S,2S)-2-Aminocyclopentyl]methanol hydrochlo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not as a rigid checklist of compliance, but as a predictable system of physicochemical interactions. Handling [(1S,2S)-2-Aminocyclopentyl]methanol hydrochloride requires an acute understanding of its specific molecular behavior. Because it is an amine hydrochloride salt, it presents unique aerosolization and mucosal irritation risks compared to its free-base counterpart.

This guide provides a causality-driven, self-validating operational framework for researchers and drug development professionals to safely handle, process, and dispose of this compound.

Physicochemical Profile & Hazard Causality

Before selecting Personal Protective Equipment (PPE), we must understand the quantitative and physical nature of the threat. Hydrochloride salts of chiral amino alcohols are notoriously hygroscopic and prone to static charge, which dictates our engineering controls.

Property / ParameterQuantitative DataOperational Causality & Implication
Compound Name [(1S,2S)-2-Aminocyclopentyl]methanol HClChiral amino alcohol salt; highly polar.
CAS Number 2550996-41-1 [1]Essential for precise inventory and waste tracking.
Molecular Weight 151.64 g/mol Low molecular weight increases airborne suspension time.
Physical State Crystalline Solid / PowderHigh risk of particulate aerosolization during transfer.
Solubility High in aqueous/polar solventsRapid absorption and osmotic stress in mucosal membranes.
Required Face Velocity 80–100 feet per minute (fpm)Minimum fume hood airflow required to capture fine dust.
Glove Thickness ≥ 4 mil (Nitrile)Minimum barrier to prevent dermal moisture dissolution.

Causality-Driven PPE Selection

Standard laboratory attire is insufficient. The mandates that protective equipment must be explicitly matched to the hazard assessment [2]. We select our barriers based on the chemical's physical behavior:

  • Ocular Protection (ANSI Z87.1 Chemical Splash Goggles):

    • The Causality: Hydrochloride salts are highly water-soluble. If airborne dust bypasses standard safety glasses and contacts the eye, it rapidly dissolves in the tear film. This causes immediate osmotic stress and pH-driven irritation. Tight-fitting goggles create an impermeable micro-environment.

  • Dermal Protection (100% Nitrile Gloves, ≥ 4 mil):

    • The Causality: While the dry solid does not rapidly penetrate intact skin, the ambient humidity of a human hand causes the hygroscopic salt to adhere and slowly dissolve, leading to localized contact dermatitis. Nitrile provides a superior chemical barrier against both the solid and its typical aqueous or organic solutions.

  • Respiratory & Engineering Controls (Chemical Fume Hood):

    • The Causality: The primary exposure route is the inhalation of fine particulate matter during weighing. N95 masks are secondary; the primary control must be a functioning chemical fume hood to pull particulates away from the operator's breathing zone.

Self-Validating Operational Workflow

To ensure absolute trustworthiness in your methodology, every step in this protocol operates as a self-validating system —meaning the success and safety of the step can be visually or physically confirmed before proceeding, aligning with the gold standards set by [3].

Step 1: Engineering Control Verification

  • Action: Lower the fume hood sash to the designated operating height.

  • Validation Check: Hold a delicate task wipe (e.g., Kimwipe) at the bottom edge of the sash. The wipe must actively pull inward toward the baffle. If it flutters or falls straight down, airflow is compromised, and the procedure must be aborted.

Step 2: Static Mitigation & Weighing

  • Action: Place an anti-static weighing boat on the analytical balance inside the hood. Tare the balance.

  • Validation Check: Using a grounded stainless-steel micro-spatula, transfer a small test amount of the[(1S,2S)-2-Aminocyclopentyl]methanol HCl. Observe the powder: if the particles repel each other or cling aggressively to the spatula, electrostatic charge is still present. You must utilize an anti-static ionizing bar before proceeding to prevent sudden aerosolization.

Step 3: Solvent Addition (Dissolution)

  • Action: Always add the target solvent (e.g., water, methanol, or buffer) to the solid, never drop the solid into the solvent.

  • Validation Check: Observe the interface. Adding solvent over the solid suppresses dust generation. If you see dry powder floating on the solvent's surface tension, your addition rate is too fast.

Step 4: Wet Decontamination

  • Action: Wipe down the balance pan and surrounding hood area with a paper towel dampened with 70% Isopropanol or water.

  • Validation Check: Wipe in a unidirectional motion from the outside inward. A clean, residue-free surface confirms that invisible micro-spills of the hygroscopic salt have been captured.

Workflow Start 1. Material Prep (Verify Hood Airflow) PPE 2. Don PPE (Goggles, Nitrile, Coat) Start->PPE Weigh 3. Static-Free Weighing (Anti-static boat) PPE->Weigh Dissolve 4. Solvent Addition (Solvent to Solid) Weigh->Dissolve Clean 5. Wet Decontamination (Wipe inward) Dissolve->Clean

Operational Workflow: Self-validating steps for handling amine hydrochloride salts.

Spill Response & Decontamination Logistics

The physical state of the spill dictates the response mechanism.

  • For Solid Spills (< 50g): Do NOT dry sweep. Dry sweeping forcefully aerosolizes the hydrochloride salt into the breathing zone. Instead, cover the powder with paper towels dampened with water. Allow the water to dissolve the salt, then wipe inward to consolidate the waste.

  • For Liquid Spills (Solution): Surround the spill with inert chemical absorbent pads to prevent spreading. Once absorbed, wash the surface with copious amounts of water, as the compound is highly water-soluble and leaves minimal organic residue if properly diluted.

Waste Disposal Logistics

Disposal must be strictly segregated based on the physical state and the solvent matrix utilized during your assay. Misclassification of amine hydrochlorides can lead to unwanted acid-base reactions in bulk waste carboys.

  • Solid Waste: Empty source vials, contaminated spatulas, and used weigh boats must be placed into a designated, puncture-proof solid hazardous waste bin.

  • Aqueous Waste: If the compound was dissolved in water or biological buffers, route it to the "Aqueous Basic/Neutral" waste stream.

  • Organic Waste: If utilized as a reagent in organic synthesis (e.g., dissolved in Dichloromethane or Methanol), it must be routed to the appropriate Halogenated or Non-Halogenated organic waste carboy.

Waste Waste Generate Waste: [(1S,2S)-2-Aminocyclopentyl]methanol HCl State Physical State? Waste->State Solid Solid / Powder State->Solid Liquid Liquid Solution State->Liquid SolidBin Solid Hazardous Waste Container Solid->SolidBin Aqueous Aqueous Solvent Liquid->Aqueous Organic Organic Solvent Liquid->Organic AqBin Aqueous Basic Waste Stream Aqueous->AqBin OrgBin Halogenated / Non-Halogenated Organic Waste Organic->OrgBin

Waste Disposal Decision Tree: Segregation pathways based on physical state and solvent matrix.

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910 Subpart I." United States Department of Labor. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011.[Link]

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